Boc-Pen(Acm)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPMXBDNAADFK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426769 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129972-45-8 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to Boc-Pen(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and handling of N-α-tert-Butyloxycarbonyl-S-acetamidomethyl-L-penicillamine, commonly referred to as Boc-Pen(Acm)-OH. This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and development.
Core Properties of this compound
This compound is a protected derivative of the non-proteinogenic amino acid penicillamine.[1][2] It is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of penicillamine residues into peptide sequences.[3][4][5] The molecule features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the acetamidomethyl (Acm) group on the thiol side chain.[1][2] This orthogonal protection strategy allows for the selective removal of these groups under different conditions, which is fundamental to complex peptide synthesis.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 129972-45-8 | [1][2] |
| Molecular Formula | C13H24N2O5S | [6] |
| Molecular Weight | 320.41 g/mol | [6] |
| Appearance | White powder | [7] |
| Melting Point | 105 °C | [6][7] |
| Boiling Point | 532.3±50.0 °C (Predicted) | [6][7] |
| Density | 1.184±0.06 g/cm³ (Predicted) | [6][7] |
| pKa | 3.54±0.10 (Predicted) | [6] |
| Solubility | Moderately soluble in organic solvents. | [1] |
| Storage Temperature | 2-8°C | [6] |
Structural Information
Caption: Chemical structure of this compound.
Experimental Protocols
Quality Control
Ensuring the purity of this compound is critical for successful peptide synthesis. The following are general protocols for quality assessment.
2.1.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of mobile phase A and B to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient and record the chromatogram.
-
Calculate the purity by integrating the peak area of the main component relative to the total peak area. A purity of ≥98% is generally considered acceptable.
-
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Analyze the spectra to confirm the presence of characteristic peaks for the Boc group (singlet around 1.4 ppm in ¹H NMR), the Acm group (singlet around 1.9 ppm and a doublet around 4.4 ppm in ¹H NMR), and the penicillamine backbone. The chemical shifts will vary slightly depending on the solvent used.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized in Boc-chemistry SPPS. The following diagram and protocol outline its incorporation into a growing peptide chain on a solid support.
Caption: Workflow for incorporating this compound in SPPS.
Protocol for a Single Coupling Cycle:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide. The N-terminus of this amino acid should be Boc-protected.
-
Boc Deprotection:
-
Swell the resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).
-
Wash the resin with DCM and DMF to remove excess base.
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in DMF.
-
Add DIEA (2-4 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Orthogonal Deprotection Strategy
The Boc and Acm protecting groups are key to the utility of this compound, as they can be removed selectively without affecting each other.
Caption: Orthogonal deprotection of Boc and Acm groups.
Boc Group Removal
As described in the SPPS protocol, the Boc group is labile to moderately strong acids.
-
Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure: The peptide-resin is treated with the TFA/DCM solution for 20-30 minutes at room temperature. This selectively cleaves the Boc group, leaving the Acm group and other acid-labile side-chain protecting groups (if using a non-orthogonal strategy for them) intact.
Acm Group Removal and Disulfide Bond Formation
The Acm group is stable to the acidic conditions used for Boc removal but can be cleaved under specific oxidative or heavy metal-mediated conditions.[8] This is often done after the peptide has been cleaved from the resin.
Method 1: Iodine-Mediated Cleavage and Cyclization
This method simultaneously removes the Acm groups from two penicillamine (or cysteine) residues and facilitates the formation of a disulfide bond.
-
Reagents: Iodine (I₂), methanol (MeOH), or a mixture of acetic acid and water.
-
Procedure:
-
Dissolve the purified linear peptide containing one or more Pen(Acm) residues in an appropriate solvent (e.g., 80% acetic acid in water or methanol). The peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Add a solution of iodine in the same solvent dropwise with stirring until a persistent yellow-brown color is observed.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
-
Purify the cyclized peptide by reversed-phase HPLC.
-
Method 2: Mercury(II) Acetate Cleavage
This method removes the Acm group to yield a free thiol, which can then be oxidized to form a disulfide bond in a separate step.
-
Reagents: Mercury(II) acetate [Hg(OAc)₂], aqueous acetic acid, hydrogen sulfide (H₂S) or a thiol scavenger like β-mercaptoethanol.
-
Procedure:
-
Dissolve the Pen(Acm)-containing peptide in aqueous acetic acid (e.g., 10%).
-
Add an excess of mercury(II) acetate and stir at room temperature for 1-2 hours.
-
Treat the mixture with hydrogen sulfide gas or add an excess of β-mercaptoethanol to precipitate mercury sulfide and release the free thiol.
-
Centrifuge to remove the precipitate.
-
The resulting peptide with a free thiol can be purified or subjected to oxidation conditions to form a disulfide bond.
-
Safety and Handling
This compound is classified as an irritant.[6][7] It may cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[6]
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Store in a well-ventilated place at 2-8°C.[6] Keep the container tightly closed. Store locked up.[6]
This guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant literature and safety data sheets before commencing any experimental work.
References
- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]
- 2. CAS 129972-45-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 129972-45-8 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 129972-45-8 [amp.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. biotage.com [biotage.com]
- 8. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Pen(Acm)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-L-penicillamine, commonly abbreviated as Boc-Pen(Acm)-OH. It details the molecule's structure, physicochemical properties, and its critical role as a protected amino acid building block in synthetic peptide chemistry, particularly in the development of therapeutic peptides and other complex biomolecules.
Core Molecular Structure and Properties
This compound is a derivative of the non-proteinogenic amino acid L-penicillamine (Pen). To facilitate its use in controlled, stepwise peptide synthesis, its two reactive functional groups—the α-amino group and the side-chain thiol group—are masked with protecting groups. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions. The thiol group of the penicillamine side chain is protected by an acetamidomethyl (Acm) group, which is stable to the acidic conditions used for Boc removal but can be selectively removed later, often with reagents like iodine or silver salts.
This dual-protection scheme makes this compound a valuable reagent in solid-phase peptide synthesis (SPPS), especially in protocols requiring the regioselective formation of disulfide bonds.
Chemical Structure:
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(acetamidomethyl)sulfanyl]-3-methylbutanoic acid
Image Source: PubChem CID 7015807
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₃H₂₄N₂O₅S | [1][2] |
| Molecular Weight | 320.41 g/mol | [2][3] |
| CAS Number | 129972-45-8 | [1][3] |
| Appearance | White powder | [3] |
| Melting Point | 105 °C | [3][4] |
| Boiling Point (Predicted) | 532.3 ± 50.0 °C | [3] |
| Density (Predicted) | 1.184 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.54 ± 0.10 | [3] |
| Storage Temperature | 2-8°C | [2][3] |
Role in Peptide Synthesis: An Experimental Workflow
This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The Acm group on the penicillamine side chain is orthogonal to the acid-labile Boc group, allowing for the synthesis of the full-length peptide before addressing the thiol group. This is particularly advantageous for creating specific disulfide bridges in complex peptides.
The following diagram illustrates a generalized workflow for incorporating a this compound residue into a peptide and subsequent selective deprotection of the Acm group to form a disulfide bond.
Caption: Generalized workflow for peptide synthesis using this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound. These are representative protocols and may require optimization based on the specific peptide sequence.
Protocol for Coupling this compound in SPPS
This protocol describes the incorporation of a this compound residue into a peptide chain attached to a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin (bearing a free N-terminal amine) in dichloromethane (DCM) for at least 30 minutes in a suitable reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HOBt (1-hydroxybenzotriazole) (2-4 equivalents) in N,N-dimethylformamide (DMF). Add a coupling reagent like HBTU (2-4 equivalents) or DIC (diisopropylcarbodiimide) (2-4 equivalents). If using HBTU/DIC, also add a tertiary base like DIEA (diisopropylethylamine) (4-8 equivalents). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DCM from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance from the penicillamine structure, extended coupling times or a double coupling strategy may be necessary.[5]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of free primary amines).
-
Washing: After complete coupling, drain the reaction mixture and thoroughly wash the peptide-resin sequentially with DMF (3x), DCM (3x), and isopropanol (2x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Protocol for Acm Group Deprotection and Disulfide Formation
This protocol is performed after the full-length peptide has been synthesized, cleaved from the resin, and purified. It facilitates the removal of the Acm protecting group and the simultaneous formation of a disulfide bond.
-
Peptide Dissolution: Dissolve the purified linear peptide containing the Pen(Acm) residue(s) in a suitable solvent system. A common choice is a mixture of aqueous acetic acid or methanol. The reaction should be performed at high dilution (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Iodine Treatment: Slowly add a solution of iodine (I₂) in methanol or another suitable solvent. A 5- to 10-fold molar excess of iodine per Acm group is typically used.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by reverse-phase high-performance liquid chromatography (RP-HPLC). The cyclized peptide will typically have a different retention time than the linear, Acm-protected precursor. The reaction is usually complete within 1-2 hours at room temperature.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of aqueous ascorbic acid or sodium thiosulfate dropwise until the characteristic yellow/brown color of iodine disappears.
-
Purification: Remove the solvent under reduced pressure (e.g., rotary evaporation). The resulting crude cyclized peptide is then purified by preparative RP-HPLC to isolate the final product. Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
This guide provides the foundational knowledge for the effective use of this compound in research and development. Its unique properties enable the synthesis of structurally complex peptides, making it an indispensable tool for medicinal chemists and drug discovery professionals.
References
Technical Guide: Boc-Pen(Acm)-OH (CAS 129972-45-8) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
Boc-Pen(Acm)-OH, with the CAS number 129972-45-8, is a protected derivative of the non-proteinogenic amino acid D-penicillamine. It is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of therapeutic peptides where the unique structural properties of penicillamine are desired. The tert-butyloxycarbonyl (Boc) group protects the α-amino function, while the acetamidomethyl (Acm) group protects the thiol side chain, allowing for controlled and site-specific incorporation into a peptide sequence.
| Property | Value |
| CAS Number | 129972-45-8 |
| Chemical Name | (2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Synonyms | This compound, Boc-S-acetamidomethyl-L-penicillamine, BOC-PENICILLAMINE(ACM)-OH |
| Molecular Formula | C₁₃H₂₄N₂O₅S |
| Molecular Weight | 320.41 g/mol |
| Appearance | White powder |
| Primary Application | Intermediate for solid-phase peptide synthesis |
Role in Drug Development and Peptide Synthesis
This compound is primarily used as a specialized amino acid building block in the synthesis of peptides with therapeutic potential. The incorporation of a penicillamine residue can confer unique properties to a peptide, such as increased resistance to enzymatic degradation and the ability to form stable disulfide bridges.
One notable application is in the synthesis of α4β7 integrin antagonists.[1][2] The integrin α4β7 plays a critical role in the inflammatory process associated with diseases like inflammatory bowel disease (IBD).[3] Peptides containing penicillamine have been designed to block the interaction between α4β7 and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), thereby preventing the trafficking of inflammatory cells to the gut.[3][4]
The use of this compound allows for the precise insertion of penicillamine into the peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The Acm protecting group on the thiol side chain is stable to the acidic conditions used for Boc deprotection but can be selectively removed later to facilitate disulfide bond formation.[5]
Experimental Protocols
The following sections outline the general workflow and key experimental protocols for the use of this compound in solid-phase peptide synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of a peptide incorporating this compound typically follows the Boc-SPPS strategy. The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[6][7]
Detailed Experimental Protocols
The following protocols are generalized procedures for Boc-SPPS and can be adapted for the incorporation of this compound.
Protocol 1: Boc Deprotection [5]
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Filter and repeat the treatment with 50% TFA in DCM for 20-25 minutes.
-
Wash the resin with DCM (2x) and isopropanol (IPA) (2x).
Protocol 2: Coupling of this compound (General Procedure) This is a general protocol for Boc-amino acid coupling and should be optimized for specific sequences.
-
Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and an activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours, or until a Kaiser test indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Cleavage and Deprotection [6] Warning: This procedure often uses highly corrosive and toxic reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and requires specialized equipment and safety precautions.
-
Dry the fully synthesized peptide-resin under vacuum.
-
In a specialized cleavage apparatus, treat the resin with a cleavage cocktail (e.g., HF:anisole, 9:1) at 0°C for 1-2 hours.
-
Evaporate the cleavage reagent.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 4: Purification [8]
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Collect fractions containing the desired peptide.
-
Confirm the purity of the fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Quantitative Data
Quantitative data for peptides containing Pen(Acm) is often specific to the peptide sequence and the biological assay used. Below is an example of data for a synthetic peptide analog of α-conotoxin RgIA, where penicillamine substitution was explored. While this example uses Fmoc chemistry, the biological data is relevant to the effect of penicillamine incorporation.
| Peptide Analog | IC₅₀ (nM) on human α9α10 nAChR (95% CI) |
| RgIA-5474 (contains ³Pen) | 0.05 (0.03–0.08) |
| RgIA-5711 (³Pen replaced by ³Cys) | 0.85 (0.51–1.4) |
Data sourced from "Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism".
This data demonstrates that the substitution of cysteine with penicillamine can lead to a significant increase in potency (in this case, a 17-fold improvement).
Signaling Pathways and Logical Relationships
The primary role of this compound is as a synthetic intermediate. The final peptide it helps create may then interact with specific biological pathways. For example, in the case of α4β7 integrin antagonists, the resulting peptide blocks a key step in the inflammatory cascade.
References
- 1. Oral peptide macrocycle antagonists of integrin α4β7 for the treatment of IBD [morressier.com]
- 2. WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS - Google Patents [patents.google.com]
- 3. Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of potent and selective alpha(4)beta(7) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
The Acetamidomethyl (Acm) Protecting Group for Thiol Side Chains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of functional groups are paramount in the chemical synthesis of complex molecules like peptides and proteins. For the thiol side chain of cysteine, a crucial amino acid for protein structure and function, the acetamidomethyl (Acm) group offers a versatile and widely used protecting strategy. Its stability to standard peptide synthesis conditions and the variety of methods available for its removal make it an invaluable tool, particularly in the regioselective formation of multiple disulfide bonds, a common feature in many therapeutic peptides and biologically active proteins.
This technical guide provides an in-depth exploration of the Acm protecting group, detailing its function, application, and the various protocols for its removal. Quantitative data from key experiments are summarized for comparative analysis, and detailed experimental workflows are presented to aid in practical application.
Core Function and Stability
The Acm group (CH₂-NH-CO-CH₃) is prized for its stability under the acidic and basic conditions typically employed in both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategies.[1][2] It is resistant to trifluoroacetic acid (TFA), which is commonly used for the cleavage of peptides from the resin support and the removal of many other side-chain protecting groups.[1] This stability allows for the isolation of Acm-protected peptides, which can then be selectively deprotected in solution to form disulfide bonds. While generally stable, some lability has been observed under prolonged treatment with strong acid conditions, which can be mitigated by using scavengers.[3][4]
Orthogonal Protection Strategies
A key application of the Acm group is in orthogonal protection schemes for the synthesis of peptides with multiple disulfide bonds.[5] By using pairs of cysteine residues with different protecting groups that can be removed under distinct conditions, specific disulfide bridges can be formed in a controlled manner.[5] For instance, the Acm group can be used in combination with more acid-labile groups like trityl (Trt) or 4-methoxytrityl (Mmt).[5][6] The Trt or Mmt groups can be selectively removed on-resin to form the first disulfide bond, followed by cleavage from the resin and subsequent removal of the Acm groups in solution to form the second bridge.[5]
Deprotection Methodologies
A variety of methods are available for the cleavage of the Acm group, each with its own advantages and considerations. The choice of deprotection strategy often depends on the specific peptide sequence, the presence of other sensitive residues, and the desired final product.
Heavy Metal-Mediated Deprotection
Historically, mercury(II) and silver(I) salts have been widely used for Acm removal. These methods are effective but require careful handling due to the toxicity of the heavy metal reagents.[1]
-
Mercury(II) Acetate: This is a classic method for Acm deprotection. The reaction is typically carried out at pH 4.[1] Following the removal of the Acm group, a thiol scavenger like β-mercaptoethanol is added to quench the excess mercury ions.
-
Silver(I) Trifluoromethanesulfonate (AgOTf) or Silver(I) Tetrafluoroborate (AgBF₄): These silver salts are also effective reagents for Acm cleavage.[1][7] The reaction is often performed in TFA, and the resulting silver-thiol complex is subsequently treated with a reducing agent like dithiothreitol (DTT) to release the free thiol.
Iodine-Mediated Deprotection and Oxidative Cyclization
Iodine provides a convenient one-pot method for both the deprotection of Acm groups and the simultaneous formation of a disulfide bond.[1][5] This method is widely used for the synthesis of cyclic peptides. The reaction is typically performed in aqueous methanol or acetic acid at high dilution to favor intramolecular cyclization over intermolecular dimerization. The rate of the iodine-mediated reaction is highly solvent-dependent.
Palladium-Mediated Deprotection
Palladium complexes have emerged as a milder alternative for Acm removal.[8][9] This method offers the advantage of avoiding toxic heavy metals and can be performed under neutral conditions, making it compatible with a wider range of sensitive functional groups.[9]
N-Halosuccinimide Reagents
Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have been shown to effectively remove the Acm group and facilitate disulfide bond formation, often with rapid reaction kinetics.[3][6] NCS, in particular, has been demonstrated to be compatible with other cysteine protecting groups like Trt, allowing for orthogonal deprotection strategies.[3][6]
Quantitative Data on Deprotection Methods
The efficiency of Acm deprotection can vary depending on the chosen method and reaction conditions. The following table summarizes typical quantitative parameters for common deprotection protocols.
| Deprotection Reagent | Equivalents per Acm group | Typical Solvent | Reaction Time | Temperature | Notes |
| Mercury(II) Acetate | 1.0 - 10 | 10% aq. Acetic Acid (pH 4) | 1 - 5 hours | Room Temperature | Requires subsequent treatment with a thiol scavenger (e.g., β-mercaptoethanol).[1] |
| Silver(I) Trifluoromethanesulfonate | 100 | TFA/Anisole (99:1) | 2 hours | 4 °C | Requires subsequent treatment with DTT to release the free thiol. |
| Iodine | 2.5 - 15 | Methanol, aq. Acetic Acid, or DMF | 30 - 60 minutes | Room Temperature | Simultaneously forms a disulfide bond. High dilution favors intramolecular cyclization.[1][5] |
| Palladium Chloride (PdCl₂) | 10 (catalytic) | Aqueous Buffer | 5 hours | Room Temperature | A milder, non-toxic alternative to heavy metals.[8] |
| N-Chlorosuccinimide (NCS) | Varies | Aqueous Buffer | < 10 minutes | Room Temperature | Rapid deprotection and disulfide bond formation.[3][6] |
Experimental Protocols
Below are detailed methodologies for key Acm deprotection experiments.
Protocol 1: Deprotection of Acm using Mercury(II) Acetate
-
Dissolution: Dissolve the Acm-protected peptide in 10% (v/v) aqueous acetic acid to a concentration of 5-10 mg/mL.
-
pH Adjustment: Carefully adjust the pH of the solution to 4.0 using glacial acetic acid or aqueous ammonia.[1]
-
Addition of Hg(OAc)₂: Add 1.0 to 10 equivalents of mercury(II) acetate per Acm group to the stirring solution.[1]
-
Reaction: Stir the mixture at room temperature for 1 to 5 hours under an inert atmosphere (e.g., nitrogen).[1]
-
Quenching: Add β-mercaptoethanol (approximately 20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the excess mercury.
-
Purification: Centrifuge the mixture to remove the precipitate. The supernatant containing the deprotected peptide can then be purified by desalting and HPLC.
Protocol 2: Deprotection of Acm and Disulfide Bond Formation using Iodine
-
Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as methanol, aqueous acetic acid, or DMF. For intramolecular cyclization, high dilution (e.g., 0.1 mg/mL) is recommended.
-
Addition of Iodine: Add a solution of iodine (2.5 to 15 equivalents per Acm group) in the same solvent dropwise to the vigorously stirring peptide solution.[1][5]
-
Reaction: Continue stirring for 30 to 60 minutes at room temperature. Monitor the reaction progress by HPLC.[1][5]
-
Quenching: Quench the excess iodine by adding an aqueous solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[7]
-
Purification: Remove the solvent under reduced pressure and purify the resulting peptide by HPLC.[7]
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the chemical processes involved.
Caption: General workflow for synthesizing a disulfide-bonded peptide using Acm protection.
Caption: Simplified reaction pathways for Acm deprotection.
Conclusion
The acetamidomethyl protecting group is a robust and versatile tool in the arsenal of peptide chemists and drug development professionals. Its stability to standard synthesis conditions, coupled with the array of available deprotection methods, provides a high degree of control over cysteine chemistry. This is particularly valuable for the construction of complex peptides containing multiple disulfide bonds, which are prevalent in both natural products and modern therapeutics. A thorough understanding of the different deprotection protocols and their quantitative parameters is essential for the successful application of the Acm group in the synthesis of these important molecules.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Incorporation of Penicillamine in Peptides using Boc-Pen(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillamine, a non-proteinogenic amino acid, offers unique steric and conformational constraints when incorporated into peptides, making it a valuable tool in drug discovery and peptide science. Its gem-dimethyl group on the β-carbon can enhance receptor selectivity, improve metabolic stability, and provide novel structural scaffolds. This in-depth technical guide focuses on the application of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-L-penicillamine (Boc-Pen(Acm)-OH) for the precise introduction of penicillamine into peptide sequences. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and methods for the subsequent deprotection and disulfide bond formation. Furthermore, it explores the utility of penicillamine-containing peptides in modulating biological systems, with a focus on their role as opioid receptor agonists and enzyme inhibitors.
Introduction to this compound
This compound is a derivative of the amino acid penicillamine designed for use in peptide synthesis.[1] It features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the acetamidomethyl (Acm) group on the thiol side chain.[1] The Boc group provides temporary protection of the amine during peptide chain elongation and is readily removed under acidic conditions.[2] The Acm group offers stable protection for the thiol group throughout the synthesis and can be selectively removed to facilitate disulfide bond formation.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference(s) |
| CAS Number | 129972-45-8 | [1][3] |
| Molecular Formula | C13H24N2O5S | [4] |
| Molecular Weight | 320.41 g/mol | [4] |
| Melting Point | 105 °C | [3][5] |
| Appearance | White powder | [5] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data
Characterization of this compound is crucial for quality control before its use in peptide synthesis.
| Spectroscopic Data | Description | Reference(s) |
| ¹H NMR | Predicted chemical shifts are available in various databases. Key signals include those for the Boc group, the Acm group, and the penicillamine backbone. | [4][6] |
| ¹³C NMR | Predicted chemical shifts provide a fingerprint of the carbon skeleton. | [6][7] |
| Mass Spectrometry | Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can confirm the molecular weight. Fragmentation patterns can provide structural information. | [8][9] |
Solid-Phase Peptide Synthesis (SPPS) with this compound
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for solid-phase peptide synthesis. The following sections outline a general protocol for incorporating this compound into a peptide sequence.
General SPPS Workflow
The synthesis of a penicillamine-containing peptide follows a cyclical process of deprotection, coupling, and washing.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Experimental Protocol: Incorporation of this compound
This protocol provides a step-by-step guide for the manual solid-phase synthesis of a peptide containing penicillamine.
Materials:
-
Merrifield or PAM resin[2]
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)[2]
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)[2]
-
Diisopropylethylamine (DIPEA)
-
Isopropyl alcohol (IPA)
-
Acetic anhydride (for capping)
-
Pyridine (for capping)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)[2]
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.[12]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 10% DIPEA in DMF and agitate for 5-10 minutes.
-
Drain and wash the resin with DMF.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).[10]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. Monitor the coupling reaction using a ninhydrin (Kaiser) test.[13]
-
If the coupling is incomplete, repeat the coupling step.
-
-
Capping (Optional): If the coupling remains incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DCM.[14]
-
Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and IPA.[2]
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Boc deprotection (step 2).
-
Cleavage from Resin:
-
Dry the peptide-resin under vacuum.[12]
-
Treat the resin with a cleavage cocktail (e.g., anhydrous HF or TFMSA) containing appropriate scavengers (e.g., p-cresol, thioanisole) to remove the peptide from the resin and cleave side-chain protecting groups (excluding the Acm group).[2] Caution: Anhydrous HF is extremely toxic and requires specialized equipment and procedures.[12]
-
Precipitate the crude peptide with cold diethyl ether.[2]
-
Collect and dry the crude peptide.
-
Coupling Efficiency
Due to the steric hindrance of the penicillamine side chain, achieving high coupling efficiency can be challenging. The choice of coupling reagent is critical.
| Coupling Reagent | Typical Conditions | Expected Efficiency | Reference(s) |
| DIC/HOBt | 1:1 molar ratio with this compound | Moderate to High (may require double coupling) | [10] |
| HBTU/DIPEA | 1:2 molar ratio of HBTU:DIPEA | High | [10][11] |
| HATU/DIPEA | 1:2 molar ratio of HATU:DIPEA | Very High (often used for difficult couplings) | [10][15] |
Deprotection of the Acm Group and Disulfide Bond Formation
The Acm group is stable to the acidic conditions used for Boc deprotection and resin cleavage, allowing for the purification of the Acm-protected linear peptide.[16] Subsequent removal of the Acm group is required to form a disulfide bond.
Acm Deprotection Methods
Several methods are available for the deprotection of the Acm group. The choice of method depends on the peptide sequence and the desired disulfide bond connectivity.
| Reagent | Conditions | Advantages | Disadvantages | Reference(s) |
| Mercury(II) Acetate | pH 4, aqueous acetic acid, followed by treatment with β-mercaptoethanol | Effective and reliable | Use of toxic heavy metal | [12] |
| Iodine | Methanol or aqueous acetic acid | Simultaneous deprotection and oxidation | Can cause side reactions with sensitive residues (e.g., Trp, Tyr) | [12] |
| Thallium(III) Trifluoroacetate | DMF/anisole | Can be used for on-resin cyclization | Highly toxic reagent | [17] |
| N-Chlorosuccinimide (NCS) | DMF, on-resin | Fast and efficient on-resin method | Can cause oxidation of methionine | [18][19] |
| Palladium Complexes | Aqueous medium | Mild conditions | Potential for metal contamination | [20] |
Experimental Protocol: Iodine-Mediated Acm Deprotection and Cyclization
This protocol describes a common method for the simultaneous removal of the Acm group and the formation of a disulfide bond.
Materials:
-
Acm-protected linear peptide
-
Methanol or aqueous acetic acid
-
Iodine solution (e.g., 0.1 M in methanol)
-
Ascorbic acid solution (1 M, aqueous)
-
RP-HPLC system for purification
Procedure:
-
Dissolution: Dissolve the Acm-protected peptide in methanol or an appropriate aqueous solvent (e.g., 50% acetic acid) at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.
-
Oxidation: Slowly add the iodine solution dropwise to the peptide solution with vigorous stirring until a persistent yellow color is observed.[17]
-
Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding ascorbic acid solution dropwise until the yellow color disappears.[17]
-
Purification: Purify the cyclic peptide by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product.
Applications of Penicillamine-Containing Peptides
The unique structural features of penicillamine have been exploited to develop peptides with enhanced biological activities.
Delta-Opioid Receptor Agonists
The incorporation of D-penicillamine into enkephalin analogs, such as [D-Pen²,D-Pen⁵]-enkephalin (DPDPE), has led to potent and highly selective delta-opioid receptor agonists.[21][22] These analogs are valuable tools for studying the physiological roles of the delta-opioid receptor.
References
- 1. CAS 129972-45-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chempep.com [chempep.com]
- 3. This compound | 129972-45-8 [amp.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Analogs of the delta opioid receptor selective cyclic peptide [2-D-penicillamine,5-D-penicillamine]-enkephalin: 2',6'-dimethyltyrosine and Gly3-Phe4 amide bond isostere substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Pen(Acm)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-L-penicillamine (Boc-Pen(Acm)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). This document delves into its core properties, strategic applications, and detailed methodologies for its use in the synthesis of complex and therapeutically relevant peptides.
Introduction to this compound
This compound is a derivative of penicillamine, a non-proteinogenic amino acid characterized by a β,β-dimethylated cysteine structure. The unique steric hindrance imparted by the gem-dimethyl group on the β-carbon significantly influences peptide conformation and stability.[1] In this compound, the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol side-chain is protected by an acetamidomethyl (Acm) group.[2] This dual-protection scheme allows for its strategic incorporation into peptide sequences using Boc-based SPPS.
The incorporation of penicillamine into peptides can dramatically alter their biological activity, often leading to enhanced receptor affinity, selectivity, and resistance to enzymatic degradation.[1] Notable examples include the development of highly selective opioid receptor agonists and potent conotoxin analogs for pain management.[1][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in SPPS.
| Property | Value | Reference |
| CAS Number | 129972-45-8 | [2] |
| Molecular Formula | C13H24N2O5S | [2] |
| Molecular Weight | 320.41 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 105 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Moderately soluble in organic solvents such as DMF and DCM. | [2] |
Role in Solid-Phase Peptide Synthesis
This compound is a valuable reagent for introducing penicillamine into peptide sequences, particularly when orthogonal protection strategies are required for the synthesis of peptides with multiple disulfide bonds.
Orthogonal Protection Strategy
The Acm group is stable to the acidic conditions used for the removal of the N-α-Boc group (typically trifluoroacetic acid, TFA), making it an excellent orthogonal protecting group in Boc-SPPS.[7] This stability allows for the selective deprotection of other cysteine or penicillamine residues protected with more labile groups (e.g., Trityl, Trt) for the formation of the first disulfide bond. The Acm-protected thiol can then be deprotected in a subsequent step to form a second disulfide bond.[8] This strategy is critical for the regioselective formation of disulfide bridges in complex peptides like conotoxins.[8]
Steric Hindrance and Coupling Considerations
The gem-dimethyl group of the penicillamine side chain presents significant steric hindrance. This can lead to slower coupling kinetics and potentially incomplete coupling reactions during SPPS. To overcome this, more potent activating reagents and/or longer coupling times are often necessary.
Quantitative Data from Synthesis
The following table summarizes quantitative data from a specific example of a peptide synthesis involving a penicillamine residue. It is important to note that these values are illustrative and can vary significantly depending on the peptide sequence, coupling conditions, and purification methods.
| Parameter | Value | Notes | Reference |
| First Disulfide Bond Formation Yield | 55% | Formation of a monocyclic analog of α-conotoxin RgIA involving a Pen-Cys disulfide bridge. The linear peptide contained Pen(Trt) and Cys(Acm) residues. | [3] |
| Purity after First Cyclization | 85% | Purity of the monocyclic peptide as determined by analytical RP-HPLC. | [3] |
| On-Resin Acm Deprotection and Cyclization Purity | ≥87% | Purity of cyclized oxytocin after on-resin deprotection of Cys(Acm) with N-chlorosuccinimide (NCS) and subsequent cleavage. | [9] |
| Linear Acm-Protected Peptide Purity | >95% | Purity of the linear [1,6-Cys(Acm)] oxytocin precursor synthesized on-resin. | [9] |
| Monocyclic Product Yield (Sequential Strategy) | ~67% | Yield of the monocyclic product with two Cys(Acm) groups after on-resin oxidation of Cys(Trt) and Pen(Trt) with I2. | [10] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence, on-resin cyclization, and final cleavage. These are generalized protocols and may require optimization for specific peptide sequences.
Boc-SPPS Protocol for Incorporation of this compound
This protocol outlines a manual Boc-SPPS workflow.
Materials:
-
Appropriate solid-phase resin (e.g., MBHA or PAM resin)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
HOBt (1-Hydroxybenzotriazole)
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/ethanedithiol)[3]
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
-
Neutralization: Neutralize the resin-bound amine salt with 10% DIEA in DMF (2 x 2 minutes). Wash with DMF.
-
Amino Acid Coupling (for this compound):
-
In a separate vessel, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of Pen, a longer coupling time or a double coupling may be necessary.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
On-Resin Acm Deprotection and Disulfide Bond Formation
This protocol is for the selective deprotection of the Acm group and subsequent on-resin cyclization via disulfide bond formation.
Materials:
-
Peptidyl-resin containing two Acm-protected residues (Cys or Pen)
-
DMF
-
Iodine (I₂)
-
2% Ascorbic acid in DMF
-
DCM
Procedure:
-
Suspend the linear peptide resin in DMF.[11]
-
Add a solution of iodine (10 equivalents) in DMF/H₂O (4:1 v/v).[11]
-
Shake the reaction mixture at room temperature for 40-60 minutes.[11]
-
Filter the resin and wash with DMF.[11]
-
To quench any remaining iodine, wash the resin with 2% ascorbic acid in DMF.[11]
-
Wash the resin thoroughly with DMF and then with DCM.[11]
Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of all remaining side-chain protecting groups.
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/phenol/ethanedithiol/thioanisole/H₂O; 82.5:5:2.5:5:5 v/v/v/v/v)[3]
-
Cold diethyl ether
Procedure:
-
Place the dried resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Signaling Pathways and Experimental Workflows
Peptides synthesized using this compound are often analogs of biologically active peptides that modulate specific signaling pathways. The following diagrams illustrate a generalized SPPS workflow and two relevant signaling pathways.
Conclusion
This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of conformationally constrained and biologically robust peptides. Its utility in orthogonal protection schemes for the regioselective formation of multiple disulfide bonds has been instrumental in the development of complex peptide therapeutics. While the steric hindrance of the penicillamine residue presents synthetic challenges, these can be overcome with optimized coupling protocols. This guide provides researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 129972-45-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 129972-45-8 [amp.chemicalbook.com]
- 6. This compound | 129972-45-8 [amp.chemicalbook.com]
- 7. chempep.com [chempep.com]
- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. peptide.com [peptide.com]
The Cornerstone of Disulfide-Rich Peptides: A Technical Guide to Boc-Pen(Acm)-OH
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is paramount in the design of novel peptide therapeutics. Among these, Boc-Pen(Acm)-OH, a protected form of penicillamine, serves as a critical building block for introducing sterically hindered disulfide bridges, thereby enhancing the conformational stability and biological activity of peptides. This in-depth guide elucidates the fundamental principles, experimental protocols, and practical applications of this compound in modern peptide chemistry.
Penicillamine, with its gem-dimethyl substitution on the β-carbon, offers unique structural constraints compared to cysteine. The tert-butyloxycarbonyl (Boc) group provides robust protection for the N-terminus during solid-phase peptide synthesis (SPPS), while the acetamidomethyl (Acm) group shields the thiol side-chain, allowing for selective and controlled disulfide bond formation. This orthogonal protection strategy is fundamental to the successful synthesis of complex cyclic peptides.
Core Principles of this compound in Peptide Synthesis
The utility of this compound in peptide synthesis is centered around the principles of orthogonal protection and controlled disulfide bond formation. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), which is a standard step in Boc-based SPPS for N-terminal deprotection. Conversely, the Acm group is stable to these acidic conditions, as well as to the basic conditions used in Fmoc-based SPPS, providing excellent orthogonality.
The Acm-protected thiol of the penicillamine residue remains inert throughout the peptide chain elongation. This prevents premature oxidation or side reactions. The subsequent removal of the Acm group is typically achieved under specific oxidative conditions, most commonly using iodine (I2), which concurrently facilitates the formation of the disulfide bridge. This one-pot deprotection and cyclization step is a highly efficient method for generating cyclic peptides.
Data Presentation: A Comparative Look at Synthesis Efficiency
The success of peptide synthesis is contingent on high coupling efficiencies and yields at each step. The following tables summarize quantitative data on the performance of common coupling reagents and the efficiency of disulfide bond formation.
| Coupling Reagent | Class | Typical Yield (%) for Sterically Hindered Amino Acids | Relative Reaction Rate | Risk of Racemization |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low |
| DIC/HOBt | Carbodiimide | 85-95 | Moderate | Low to Moderate |
Table 1: Comparative performance of common coupling reagents for sterically hindered amino acids like Penicillamine.
| Method | Reagent | Typical Yield (%) | Purity of Crude Product (%) | Key Considerations |
| On-Resin Oxidation | Iodine (I2) | 70-85 | 70-90 | Can be performed on fully protected peptides on the resin. |
| On-Resin Oxidation | N-Chlorosuccinimide (NCS) | 70-90 | 70-90 | Fast and efficient, compatible with many protecting groups. |
| Solution Phase Oxidation | Iodine (I2) | 60-80 | 60-85 | Requires cleavage of the peptide from the resin first. |
Table 2: Efficiency of disulfide bond formation from Acm-protected penicillamine residues.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in peptide synthesis. The following protocols outline the key steps involving this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation
-
Resin Preparation: After the final amino acid coupling and N-terminal Boc deprotection, wash the peptide-resin thoroughly with DMF and then with DCM.
-
Oxidation Solution: Prepare a solution of iodine (I2) (10 eq.) in DMF.
-
Cyclization: Add the iodine solution to the resin and shake at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess iodine, followed by a wash with a solution of sodium thiosulfate in water to quench any remaining iodine. Finally, wash with water and DCM.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow for SPPS using this compound
SPPS workflow for cyclic peptides using this compound.
Signaling Pathway of a Vasopressin Analogue
Peptides synthesized with this compound, such as analogues of vasopressin, often target G-protein coupled receptors (GPCRs). The penicillamine substitution can modulate receptor binding and signaling.
Simplified signaling pathway of a vasopressin analogue via the V2 receptor.
Conclusion
This compound is an invaluable tool in peptide chemistry, enabling the synthesis of conformationally constrained cyclic peptides with enhanced biological properties. The orthogonal protection offered by the Boc and Acm groups allows for a controlled and efficient synthesis workflow. By understanding the core principles, utilizing optimized experimental protocols, and leveraging the unique structural features of penicillamine, researchers can unlock new possibilities in the development of peptide-based therapeutics.
Boc-Pen(Acm)-OH: A Comprehensive Technical Guide for the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful avenue to enhance the therapeutic potential of bioactive peptides. Among these, Penicillamine (Pen), a β,β-dimethylated analog of cysteine, has emerged as a critical building block. Its unique structural features allow for the modulation of peptide conformation, stability, and receptor interaction. This technical guide provides an in-depth overview of the use of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-L-penicillamine (Boc-Pen(Acm)-OH) as a key intermediate in the solid-phase peptide synthesis (SPPS) of potent and stable bioactive peptides.
Penicillamine's gem-dimethyl group at the β-carbon introduces significant steric hindrance, which has two profound effects. Firstly, it restricts the conformational flexibility of the peptide backbone, often leading to more defined secondary structures that can enhance receptor affinity and selectivity. Secondly, disulfide bonds formed between penicillamine and cysteine (Cys-Pen) or between two penicillamine residues (Pen-Pen) exhibit increased stability against reduction compared to the natural Cys-Cys disulfide bond.[1][2] This enhanced stability is a crucial attribute for developing peptide therapeutics with improved in vivo half-lives.
This guide will detail the chemical properties of this compound, provide comprehensive experimental protocols for its use in SPPS, present quantitative data on the biological activity of notable penicillamine-containing peptides, and visualize key experimental workflows and signaling pathways.
Chemical Properties of this compound
This compound is a commercially available derivative of L-penicillamine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol side chain is protected by an acetamidomethyl (Acm) group.[3] This dual-protection scheme is ideal for Boc-based SPPS. The acid-labile Boc group is removed at each coupling cycle, while the Acm group is stable to these acidic conditions and is typically removed in a later, specific deprotection step to facilitate disulfide bond formation.
| Property | Value |
| CAS Number | 129972-45-8[3] |
| Molecular Formula | C13H24N2O5S[4] |
| Molecular Weight | 320.41 g/mol [5] |
| Appearance | White to off-white solid |
| Melting Point | 105 °C[6] |
| Solubility | Soluble in organic solvents such as DMF and DCM. |
| Storage | 2-8°C[5] |
Applications in Bioactive Peptide Synthesis
The incorporation of penicillamine via this compound has been instrumental in the development of highly selective and potent peptide analogs. Two prominent examples are [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a selective delta-opioid receptor agonist, and analogs of α-conotoxin RgIA, which target nicotinic acetylcholine receptors for pain management.
[D-Pen²,D-Pen⁵]enkephalin (DPDPE): A Selective Delta-Opioid Agonist
DPDPE is a synthetic cyclic pentapeptide (Tyr-c[D-Pen-Gly-Phe-D-Pen]) that exhibits high affinity and selectivity for the delta-opioid receptor. The two D-penicillamine residues are crucial for constraining the peptide into a conformation that is optimal for delta-receptor binding, while significantly reducing its affinity for mu- and kappa-opioid receptors.
Table 1: Biological Activity of DPDPE and Analogs at Opioid Receptors
| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (μ/δ) |
| DPDPE | δ (delta) | Binding ([³H]DPDPE) | 2.7 | 1.3 - 1.6 | ~264 |
| μ (mu) | Binding ([³H]DAMGO) | 713 | - | ||
| κ (kappa) | Binding ([³H]-U69593) | >1500 | - | ||
| [p-CIPhe⁴]DPDPE | δ (delta) | Binding | - | - | 574 |
| μ (mu) | Binding | - | - | ||
| [p-IPhe⁴]DPDPE | δ (delta) | Bioassay (MVD) | - | - | 17,374 |
| μ (mu) | Bioassay (GPI) | - | - |
Data compiled from multiple sources.[7][8][9][10]
α-Conotoxin RgIA Analogs: Potent Analgesics
α-Conotoxins are peptides from the venom of marine cone snails that are potent antagonists of nicotinic acetylcholine receptors (nAChRs), which are promising targets for non-opioid pain therapeutics. Native conotoxins often have low potency at human nAChRs. Strategic substitution of cysteine with penicillamine in α-conotoxin RgIA has led to analogs with dramatically improved potency and stability.
Table 2: Potency of RgIA and Penicillamine-Substituted Analog (RgIA-5474) at nAChRs
| Peptide | Receptor Subtype | IC₅₀ (nM) | Fold Increase in Potency (vs. Native RgIA) |
| Native RgIA | human α9α10 | ~450 | - |
| RgIA-5474 | human α9α10 | 0.05 | ~9000 |
| rat α9α10 | 0.39 | - | |
| human α7 | >100 | - |
Data from Gajewiak et al. (2021).[11][12] The substitution of a single cysteine with penicillamine in the RgIA-5474 analog not only increased its potency by approximately 9000-fold at the human α9α10 nAChR but also enhanced its resistance to disulfide shuffling, a key degradation pathway.[11]
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of a penicillamine-containing cyclic peptide using this compound via manual Boc-SPPS.
General Workflow for SPPS
The overall workflow for the synthesis of a cyclic peptide using this compound is depicted below.
Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol describes the manual synthesis on a 0.1 mmol scale using a standard Boc-compatible resin (e.g., PAM resin).
1. Resin Preparation and First Amino Acid Coupling: a. Swell the resin (e.g., 200 mg, 0.5 mmol/g) in dichloromethane (DCM) for 1 hour. b. Couple the first Boc-protected amino acid (C-terminal residue) to the resin using standard methods (e.g., cesium salt method). c. Cap any unreacted sites on the resin using a capping mixture (e.g., acetic anhydride/DIPEA in DMF).
2. Peptide Chain Elongation (One Cycle): a. Boc Deprotection: Wash the resin with DCM (3x). Treat with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes. b. Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (5x). c. Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF (2x for 5 minutes each). Wash with DMF (5x). d. Coupling this compound: i. In a separate vial, pre-activate this compound (3 eq., ~96 mg) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-5 minutes. ii. Add DIPEA (6 eq.) to the activation mixture. iii. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Note: Due to the steric hindrance of Pen, a longer coupling time or a double coupling may be necessary. e. Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. f. Washing: Wash the resin with DMF (3x) and DCM (3x). g. Repeat steps 2a-2f for each subsequent amino acid in the sequence.
Protocol 2: On-Resin Acm Deprotection and Disulfide Cyclization
This protocol is performed after the full linear peptide has been assembled on the resin and the final N-terminal Boc group has been removed.
1. Resin Preparation: a. Ensure the N-terminal Boc group of the final amino acid has been removed as per step 2a. b. Wash the peptide-resin extensively with DMF (5x) to remove any residual TFA and piperidine.
2. Cyclization Reaction: a. Prepare a solution of iodine (I₂) (10 equivalents relative to resin loading) in a mixture of DMF and water (e.g., 4:1 v/v). b. Suspend the peptide-resin in DMF (~5 mL/g of resin). c. Add the iodine solution to the resin suspension. d. Agitate the reaction mixture at room temperature for 40-60 minutes.[13] The reaction progress can be monitored by cleaving a small sample of resin and analyzing by LC-MS.
3. Quenching and Washing: a. Filter the resin to remove the iodine solution. b. Wash the resin with DMF (3x). c. To remove residual iodine, wash the resin with a 2% ascorbic acid solution in DMF (2x). d. Wash the resin thoroughly with DMF (5x) and then DCM (5x). e. Dry the resin under vacuum.
Protocol 3: Cleavage, Purification, and Analysis
1. Cleavage from Resin: a. Treat the dry, cyclized peptide-resin with a cleavage cocktail appropriate for the Boc strategy (e.g., HF or TFMSA with scavengers like anisole and thioanisole) for 2-4 hours at 0°C. b. Filter the resin and collect the filtrate containing the crude peptide.
2. Precipitation and Isolation: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold ether twice more. d. Dry the crude peptide under vacuum.
3. Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA). b. Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). c. Analyze the purified fractions by analytical RP-HPLC for purity and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
Signaling Pathways of Target Receptors
The bioactive peptides synthesized using this compound often target complex signaling pathways. Understanding these pathways is crucial for drug development.
Opioid Receptor Signaling
DPDPE exerts its analgesic effects by acting as an agonist at delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase.
References
- 1. The chemical synthesis of α-conotoxins and structurally modified analogs with enhanced biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 129972-45-8: this compound | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 129972-45-8 [amp.chemicalbook.com]
- 7. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [D-Pen2,D-Pen5]enkephalin analogues with increased affinity and selectivity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro mechanism of oxidation of D-penicillamine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemo-Selective Cys-Pen Disulfide for Proximity-Induced Cysteine Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
The Transformative Role of Penicillamine Derivatives in Peptide Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a powerful strategy in medicinal chemistry to enhance therapeutic properties. Among these, penicillamine (Pen), a β,β-dimethylated analog of cysteine, has proven to be a particularly valuable building block. Its unique structural features offer a means to introduce conformational constraints, improve metabolic stability, and modulate biological activity. This technical guide provides a comprehensive overview of the application of penicillamine derivatives in peptide research, detailing their synthesis, the resulting structural and functional implications, and their application in the development of novel peptide-based therapeutics.
Core Principles of Penicillamine Incorporation
Penicillamine's primary influence on peptide properties stems from the gem-dimethyl group on its β-carbon. This structural feature imparts significant steric hindrance, which has several profound consequences:
-
Conformational Rigidity: The bulky dimethyl group restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures. This pre-organization of the peptide into a specific conformation can enhance binding affinity to its biological target by reducing the entropic penalty of binding.[1]
-
Disulfide Bond Stabilization: Disulfide bridges formed by penicillamine residues (either Pen-Pen or Cys-Pen) exhibit increased resistance to reduction compared to traditional Cys-Cys bonds.[2] This enhanced stability is attributed to the steric hindrance around the sulfur atoms, which shields the disulfide bond from nucleophilic attack by reducing agents like glutathione, a key factor in in vivo stability.[3]
-
Modulation of Biological Activity: The conformational constraints imposed by penicillamine can dramatically alter a peptide's interaction with its receptor. This can lead to increased potency, altered receptor selectivity, or even a switch from agonist to antagonist activity.[4]
Synthesis of Penicillamine-Containing Peptides
The incorporation of penicillamine into peptide sequences is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[5][6] The most frequently used building block is Fmoc-Pen(Trt)-OH, where the α-amino group is protected by the base-labile Fmoc group and the thiol side chain is protected by the acid-labile trityl (Trt) group.[2][7]
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) of a Penicillamine-Containing Peptide
This protocol outlines a general procedure for the manual synthesis of a peptide incorporating a penicillamine residue.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-Pen(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% v/v in DMF)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the sterically hindered Fmoc-Pen(Trt)-OH, a longer coupling time or a double coupling may be necessary.[7]
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Kaiser Test: Perform a qualitative Kaiser test to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5]
Quantitative Impact of Penicillamine Substitution
The substitution of cysteine with penicillamine can lead to significant and measurable changes in a peptide's biological activity and stability. The following tables summarize key quantitative data from studies on penicillamine-containing peptides.
Table 1: Biological Activity of Penicillamine-Substituted α-Conotoxin RgIA Analogs
This table presents the inhibitory concentration (IC₅₀) values of α-conotoxin RgIA4 and its penicillamine-substituted analogs on human α9α10 nicotinic acetylcholine receptors (nAChRs).[4]
| Peptide | Sequence | IC₅₀ (nM) on human α9α10 nAChR |
| RgIA4 | GCCS DPACS VNNPHICS | 1.5 |
| [Pen²]RgIA4 | GP CS DPACS VNNPHICS | >1000 |
| [Pen³]RgIA4 | GCP SDPAC SVNNPHIC S | 0.39 |
| [Pen⁸]RgIA4 | GCCS DPAP SVNNPHIC S | >1000 |
| [Pen¹²]RgIA4 | GCCS DPACS VNNPHIP S | 24 |
| RgIA-5474 | GP CS DPAP SVNNPHIC S | 0.00017 |
Note: Penicillamine residues are denoted by 'P' in bold. Data extracted from Gajewiak et al. (2021).[4]
Table 2: Serum Stability of Penicillamine-Containing Peptides
This table illustrates the enhanced stability of a penicillamine-containing peptide analog (RgIA-5474) in human serum compared to its cysteine-containing counterpart (RgIA4).[4]
| Peptide | % Globular Form Remaining after 24h in 25% Human Serum | % Ribbon Form (Isomer) after 24h in 25% Human Serum |
| RgIA4 | 64% (±0.5) | 36% (±0.5) |
| RgIA-5474 | 94% (±0.7) | 6% (±0.7) |
Note: The globular form is the correctly folded, active isomer. The ribbon form is an inactive, shuffled isomer. Data extracted from Gajewiak et al. (2021).[4]
Impact on Signaling Pathways: Case Studies
The conformational constraints introduced by penicillamine can lead to highly selective and potent modulation of specific signaling pathways.
Opioid Receptor Signaling
The synthetic enkephalin analog, [D-Pen², D-Pen⁵]enkephalin (DPDPE), is a classic example of how penicillamine can engineer receptor selectivity.[9] The two D-penicillamine residues lock the peptide into a conformation that is highly complementary to the delta-opioid receptor (DOR), resulting in potent and selective agonism. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).
Nicotinic Acetylcholine Receptor (nAChR) Signaling
As demonstrated with the α-conotoxin analogs, penicillamine substitution can dramatically enhance potency at nAChRs.[4] These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to membrane depolarization and subsequent downstream signaling events, such as the activation of voltage-gated calcium channels and various kinase cascades.[10]
Advanced Applications and Future Directions
The unique properties of penicillamine derivatives continue to be exploited in innovative ways in peptide research:
-
Peptide-Oligonucleotide Conjugates (POCs): The thiol group of penicillamine serves as a reactive handle for the conjugation of peptides to oligonucleotides, creating hybrid molecules with enhanced cellular uptake and therapeutic potential.[11]
-
Gene Delivery: Polypeptides cross-linked through reductively stable penicillamine-containing disulfide bonds are being investigated as carriers for gene delivery, with the potential for tempered release of DNA cargo in the reducing environment of the cell.[2]
-
Control of Disulfide Isomer Formation: The preferential formation of mixed Cys-Pen disulfides can be used as a synthetic strategy to control the oxidative folding of peptides with multiple disulfide bonds, leading to higher yields of the desired regioisomer.[12]
Conclusion
Penicillamine and its derivatives are invaluable tools in modern peptide research and drug development. The introduction of this non-proteinogenic amino acid provides a robust method for conferring conformational stability, enhancing resistance to enzymatic degradation, and fine-tuning the biological activity of peptides. As our understanding of structure-activity relationships deepens, the rational incorporation of penicillamine will undoubtedly continue to play a pivotal role in the design of next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. graphviz.org [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Opioid receptors signaling network | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Boc-Pen(Acm)-OH in Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillamine (Pen), a chiral analog of cysteine featuring two methyl groups on its β-carbon, is a crucial non-canonical amino acid in peptide chemistry. Its incorporation into peptide sequences can induce conformational constraints and enhance resistance to enzymatic degradation. The thiol side chain of Penicillamine, like Cysteine, is a key functional group for forming disulfide bridges, which are vital for the structural integrity and biological activity of many peptides.
In Boc-based Solid-Phase Peptide Synthesis (SPPS), the thiol group requires a robust protecting group that is stable throughout the synthesis and can be selectively removed under specific conditions. The acetamidomethyl (Acm) group is a widely used protecting group for this purpose. It is stable to the repetitive acidolytic conditions of Boc deprotection (e.g., trifluoroacetic acid) and can be removed orthogonally, most commonly through treatment with reagents like mercury(II) acetate or iodine.[1][2] The use of Boc-Pen(Acm)-OH allows for the strategic introduction of Penicillamine into a peptide sequence, enabling the subsequent formation of specific disulfide bonds.
This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing Penicillamine using this compound. It covers the entire workflow from resin preparation and amino acid coupling to the final deprotection of the Acm group and cleavage of the peptide from the resin.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Penicillamine amino acid building block |
| Merrifield or PAM Resin | Solid support for Boc-SPPS |
| Dichloromethane (DCM) | Solvent for washing and swelling the resin |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing steps |
| Trifluoroacetic acid (TFA) | Reagent for Boc-group removal |
| Diisopropylethylamine (DIEA) | Base for neutralization |
| Dicyclohexylcarbodiimide (DCC) | Coupling reagent |
| N-Hydroxybenzotriazole (HOBt) | Coupling additive to reduce racemization |
| HBTU/HATU/PyBOP | Alternative coupling reagents for hindered amino acids |
| Piperidine | (For optional Fmoc-based steps, not primary protocol) |
| Mercury(II) acetate | Reagent for Acm deprotection |
| β-mercaptoethanol or Dithiothreitol (DTT) | Scavenger for mercury ions |
| Iodine (I₂) | Reagent for Acm deprotection and disulfide bond formation |
| Hydrofluoric acid (HF) or TFMSA | Reagent for final cleavage from the resin |
| Scavengers (e.g., anisole, thioanisole) | To protect sensitive residues during cleavage |
Experimental Protocols
Manual Boc-SPPS Workflow
The following diagram outlines the general cycle for manual Boc-SPPS.
Caption: General workflow for a single cycle of manual Boc-SPPS.
Resin Preparation
-
Place the desired amount of Merrifield or PAM resin in a reaction vessel.
-
Swell the resin in Dichloromethane (DCM) for at least 30 minutes.
-
Wash the resin thoroughly with DCM followed by N,N-Dimethylformamide (DMF) to prepare for the first amino acid coupling.
Coupling of this compound
Due to the steric hindrance from the β,β-dimethyl groups, Penicillamine can be challenging to couple.[3][4] Therefore, optimized coupling conditions are recommended.
Method A: DCC/HOBt Coupling
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DCC to the solution and pre-activate for 10-15 minutes at 0°C.
-
Filter the dicyclohexylurea (DCU) precipitate.
-
Add the filtered, activated amino acid solution to the deprotected and neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
Method B: Using Hindered Amino Acid Coupling Reagents For particularly difficult couplings, stronger reagents are recommended.[5][6]
-
Dissolve 3 equivalents of this compound in DMF.
-
Add 3 equivalents of a coupling reagent such as HBTU, HATU, or PyBOP, along with 6 equivalents of DIEA.
-
Add the activation mixture to the deprotected and neutralized resin.
-
Allow the reaction to proceed for 1-2 hours.
-
Monitor the reaction completion with a Kaiser test.
| Parameter | DCC/HOBt | HBTU/HATU/PyBOP |
| This compound (eq.) | 3 | 3 |
| Coupling Reagent (eq.) | 3 (DCC) | 3 |
| Additive (eq.) | 3 (HOBt) | N/A |
| Base (eq.) | N/A | 6 (DIEA) |
| Pre-activation Time | 10-15 min | 1-2 min |
| Coupling Time | 2-4 hours | 1-2 hours |
Post-Synthesis: Acm Group Deprotection
The Acm group is stable to the final TFA or HF cleavage conditions, allowing for purification of the Acm-protected peptide if desired. The Acm group can then be removed in solution or on-resin.
Method 1: Deprotection with Mercury(II) Acetate (Solution Phase) [1] This method removes the Acm group to yield a free thiol.
-
Dissolve the purified Acm-protected peptide in 10% aqueous acetic acid (e.g., 5-10 mg/mL).
-
Carefully adjust the pH to 4.0 with glacial acetic acid.
-
Add 10 equivalents of mercury(II) acetate per Acm group.
-
Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., Nitrogen).
-
Add β-mercaptoethanol (20 equivalents per Acm group) to quench the reaction and precipitate mercury salts.
-
Let the mixture stand for 5 hours.
-
Remove the precipitate by centrifugation.
-
Purify the deprotected peptide by HPLC.
Method 2: Deprotection and Disulfide Formation with Iodine (On-Resin) [7][8] This method simultaneously removes the Acm groups and forms a disulfide bond. It is ideal for synthesizing cyclic peptides.
-
Wash the peptide-resin with DMF.
-
Suspend the resin in DMF (or a mixture of DMF/DCM).
-
Add a solution of iodine (10 equivalents per Acm group) in DMF.
-
Shake the reaction mixture at room temperature for 40-60 minutes.
-
Monitor the reaction for the disappearance of the starting material.
-
Filter the resin and wash extensively with DMF to remove excess iodine.
-
Wash with a 2% ascorbic acid solution in DMF to quench any remaining iodine, followed by more DMF and DCM washes.[8]
-
The resin is now ready for final cleavage.
Caption: Pathways for Acm deprotection of Penicillamine.
Final Cleavage from the Resin
The final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the peptide sequence.
Standard HF Cleavage (for Merrifield Resin)
-
Cocktail: 90% Hydrofluoric acid (HF) / 10% Anisole (or other scavengers).
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail at 0°C for 1-2 hours.
-
Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
TFMSA Cleavage A less hazardous alternative to HF.
-
Cocktail: Trifluoromethanesulfonic acid (TFMSA) / TFA / Thioanisole.
-
Procedure: A "low-high" TFMSA procedure is often used to minimize side reactions.
| Cleavage Method | Reagents | Time | Temperature | Key Considerations |
| High HF | HF/Anisole (9:1) | 1-2 hours | 0 °C | Extremely hazardous. Effective for most protecting groups. |
| TFMSA | TFMSA/TFA/Scavengers | 2-4 hours | Room Temp. | Less hazardous than HF. May require longer reaction times for some protecting groups. |
After cleavage, the peptide is precipitated with cold diethyl ether, washed, and then lyophilized before purification by HPLC.
Conclusion
This compound is a valuable building block for introducing conformationally constrained Penicillamine residues into peptides via manual Boc-SPPS. While its sterically hindered nature requires optimized coupling conditions, the stability and orthogonal removal of the Acm protecting group provide essential flexibility for synthesizing complex peptides, particularly those containing specific disulfide bridges. The protocols outlined in this document offer a comprehensive guide for researchers to successfully incorporate this compound into their peptide synthesis workflows.
References
- 1. peptide.com [peptide.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. bachem.com [bachem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Automated Solid-Phase Synthesis with Boc-Pen(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillamine (Pen), a β,β-dimethylated cysteine analog, is a valuable non-proteinogenic amino acid for the synthesis of peptidomimetics and constrained peptides with enhanced biological activity and stability. The incorporation of Pen into peptide sequences can confer unique conformational properties and resistance to enzymatic degradation. The acetamidomethyl (Acm) protecting group for the thiol side chain provides robust protection during peptide synthesis and allows for selective deprotection and subsequent disulfide bond formation.
This document provides detailed application notes and protocols for the automated solid-phase peptide synthesis (SPPS) using Boc-Pen(Acm)-OH. The tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy in SPPS, particularly for the synthesis of complex and sterically hindered peptides.[1][2] These protocols are intended to serve as a comprehensive guide for researchers utilizing automated synthesizers to produce Pen(Acm)-containing peptides.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | Peptide Synthesis Grade | A reputable chemical supplier |
| Boc-amino acids | Peptide Synthesis Grade | A reputable chemical supplier |
| Merrifield or PAM resin | 100-200 mesh, 1% DVB | A reputable chemical supplier |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | A reputable chemical supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | A reputable chemical supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | A reputable chemical supplier |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | A reputable chemical supplier |
| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | A reputable chemical supplier |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | A reputable chemical supplier |
| HATU or HBTU | Peptide Synthesis Grade | A reputable chemical supplier |
| Anhydrous Hydrogen Fluoride (HF) | Reagent Grade | A reputable chemical supplier |
| Anisole, p-Cresol, Dimethyl Sulfide (DMS) | Reagent Grade | A reputable chemical supplier |
| Iodine (I₂) | Reagent Grade | A reputable chemical supplier |
| Acetic Acid (AcOH) | Glacial | A reputable chemical supplier |
Experimental Protocols
Protocol 1: Automated Boc-SPPS of a Linear Peptide Containing Pen(Acm)
This protocol outlines a general procedure for automated solid-phase synthesis on a 0.1 mmol scale. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.
1. Resin Preparation:
-
Swell 0.1 mmol of Merrifield or PAM resin in DCM for 30 minutes in the reaction vessel of the automated peptide synthesizer.
-
Wash the resin with DMF (3 x 2 min).
2. First Amino Acid Coupling (Manual):
-
Couple the first Boc-protected amino acid to the resin according to standard manual esterification procedures for Merrifield or PAM resins.
3. Automated Synthesis Cycle:
The following steps are performed in an automated cycle for each amino acid.
-
Step 1: Boc Deprotection
-
Treat the resin with 50% TFA in DCM (v/v) for 1-2 minutes.
-
Drain the reaction vessel.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.[3]
-
Drain the reaction vessel.
-
-
Step 2: Washing
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with Isopropanol (IPA) (1 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
-
Step 3: Neutralization
-
Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes.
-
Drain the reaction vessel.
-
Repeat the neutralization step.
-
-
Step 4: Washing
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with DMF (3 x 1 min).
-
-
Step 5: Amino Acid Coupling
-
For standard Boc-amino acids:
-
Dissolve 4 equivalents of the Boc-amino acid and 4 equivalents of HOBt in DMF.
-
Add 4 equivalents of DCC (in DCM) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and couple for 60-120 minutes.
-
-
For this compound (and other sterically hindered residues):
-
Due to the steric hindrance from the β,β-dimethyl groups, a more potent coupling reagent and extended coupling times are recommended.[4][5]
-
Dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA and immediately add to the resin.
-
Couple for 2-4 hours. A double coupling protocol (repeating the coupling step with fresh reagents) is highly recommended to ensure high coupling efficiency.[4]
-
-
-
Step 6: Washing
-
Wash the resin with DMF (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
4. Final Steps:
-
After the final coupling cycle, perform a final Boc deprotection (Step 1).
-
Wash the peptide-resin with DCM (3 x 1 min), Methanol (3 x 1 min), and then DCM (3 x 1 min).
-
Dry the peptide-resin under vacuum.
Illustrative Quantitative Data for Automated Boc-SPPS
The following table provides representative data for the synthesis of a model 10-mer peptide containing a sterically hindered residue, synthesized using an automated Boc-SPPS protocol.
| Parameter | Value | Notes |
| Scale of Synthesis | 0.1 mmol | |
| Resin | Merrifield Resin (0.8 mmol/g) | |
| Average Coupling Efficiency | >99% | Determined by Kaiser test after each coupling. |
| Crude Peptide Yield | ~75% | Based on the initial resin loading. |
| Crude Peptide Purity (by HPLC) | ~60% | Purity can vary significantly based on the sequence. |
| Final Purified Peptide Yield | ~30% | After preparative HPLC purification.[6][7] |
| Final Peptide Purity (by HPLC) | >98% | |
| Target Mass Confirmation (by MS) | Confirmed |
Protocol 2: HF Cleavage and Deprotection
Anhydrous HF is a hazardous substance and must be handled with extreme care in a specialized apparatus by trained personnel.
1. Preparation:
-
Place the dried peptide-resin (from 0.1 mmol synthesis) and a Teflon-coated stir bar in the reaction vessel of the HF cleavage apparatus.
-
Add scavengers to the vessel. For peptides containing Pen(Acm), a common scavenger cocktail is a mixture of anisole and p-cresol. A typical ratio is 1.0 mL of p-cresol and 1.0 mL of anisole per gram of resin.[8][9]
2. HF Cleavage:
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.
3. Work-up:
-
Remove the HF by a stream of dry nitrogen gas.
-
Wash the resin-peptide mixture with cold diethyl ether three times to remove the scavengers.
-
Extract the crude peptide from the resin with 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
Protocol 3: On-Resin Acm Deprotection and Cyclization
This protocol is for the formation of a disulfide bridge on the solid support after the linear peptide has been assembled. This is particularly useful for synthesizing cyclic peptides.[12]
1. Resin Preparation:
-
Swell the linear peptide-resin (containing two Pen(Acm) residues) in DMF for 30 minutes.
2. Acm Deprotection and Oxidation:
-
Dissolve 10 equivalents of iodine (I₂) in DMF.
-
Add the iodine solution to the resin and shake at room temperature for 1-2 hours.[13] The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Drain the reaction vessel.
3. Washing:
-
Wash the resin with DMF (5 x 2 min).
-
Wash with a 5% ascorbic acid solution in DMF to quench any remaining iodine until the resin and solution are colorless.
-
Wash with DMF (5 x 2 min).
-
Wash with DCM (3 x 2 min).
-
Dry the resin under vacuum.
4. Cleavage:
-
Cleave the now-cyclic peptide from the resin using the HF cleavage protocol (Protocol 2). Note: Thiol-based scavengers should be avoided in the cleavage cocktail as they can reduce the newly formed disulfide bond.[13]
Visualizations
Logical Workflow for Automated Boc-SPPS
Caption: Automated Boc-SPPS cycle for peptide synthesis.
Signaling Pathway for On-Resin Cyclization
Caption: Workflow for on-resin cyclization via Acm deprotection.
References
- 1. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-Pen(Acm)-OH Coupling Activation with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of sterically hindered amino acids is a critical challenge in solid-phase peptide synthesis (SPPS). Boc-Pen(Acm)-OH, a penicillamine derivative with a bulky tert-butyloxycarbonyl (Boc) protecting group and an acetamidomethyl (Acm) protected thiol side chain, presents significant steric hindrance. Standard coupling methods may result in incomplete reactions, leading to deletion sequences and difficult purification. The use of highly efficient uronium/aminium salt-based coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), is a robust strategy to overcome these challenges. HBTU rapidly activates the carboxylic acid of the Boc-amino acid, while HOBt aids in suppressing racemization and stabilizing the active ester intermediate, leading to higher coupling efficiencies and product purity.[1][2]
These application notes provide a detailed protocol for the efficient coupling of this compound in SPPS using HBTU and HOBt.
Data Presentation
While specific quantitative data for the coupling of this compound is not extensively reported, the following table provides a summary of expected coupling efficiencies and conditions for sterically hindered amino acids based on available literature for similar residues like Boc-L-Valine.[3]
| Coupling Reagent System | Amino Acid Equivalents | Reagent Equivalents (HBTU/HOBt) | Base Equivalents (DIPEA) | Typical Coupling Time (minutes) | Expected Yield (%)[3] | Key Considerations |
| HBTU/HOBt/DIPEA | 2.0 - 3.0 | 1.9 - 2.9 (each) | 4.0 - 6.0 | 30 - 120 | 90 - 95 | Highly efficient for hindered residues. HOBt is added to minimize racemization.[1][4] |
| HBTU/DIPEA | 2.0 - 3.0 | 1.9 - 2.9 | 4.0 - 6.0 | 30 - 90 | > 90 | Generally provides good results, but the risk of racemization may be slightly higher without HOBt. |
| DIC/HOBt | 3.0 - 5.0 | 3.0 - 5.0 (HOBt) | 3.0 - 5.0 (DIC) | 120 - 240 | 85 - 90 | A more traditional and cost-effective method, but may require longer reaction times or double coupling. |
Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. Optimization may be required.
Signaling Pathways and Experimental Workflows
HBTU/HOBt Activation and Coupling Mechanism
The following diagram illustrates the activation of a Boc-protected amino acid with HBTU and HOBt, followed by coupling to the N-terminal amine of the peptide-resin.
Caption: Mechanism of this compound activation with HBTU/HOBt and subsequent coupling.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the key steps in a single coupling cycle for the incorporation of this compound.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Experimental Protocols
Materials
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
TFA (Trifluoroacetic acid)
-
IPA (Isopropanol)
-
Peptide synthesis resin (e.g., Merrifield or PAM resin) with a free amino group
-
Kaiser test kit
-
Solid-phase peptide synthesis vessel
-
Shaker or bubbler for agitation
Protocol: HBTU/HOBt Coupling of this compound in SPPS
This protocol is based on a 0.1 mmol scale. Adjust volumes and amounts accordingly for different synthesis scales.
1. Resin Preparation and Deprotection
a. Swell the peptide-resin (1 equivalent, e.g., 0.1 mmol) in DCM (5-10 mL) for 30 minutes in the reaction vessel. b. Drain the DCM. c. Add a solution of 50% TFA in DCM (5-10 mL) to the resin and agitate for 2 minutes. d. Drain the TFA solution. e. Add a fresh solution of 50% TFA in DCM (5-10 mL) and agitate for 20-30 minutes to ensure complete Boc group removal. f. Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL), IPA (2 x 10 mL), and DMF (3 x 10 mL).
2. Neutralization
a. Add a solution of 10% DIPEA in DMF (10 mL) to the resin and agitate for 2 minutes. b. Drain the solution. c. Repeat the neutralization step (a-b) one more time. d. Wash the resin with DMF (5 x 10 mL).
3. Pre-activation and Coupling
a. In a separate vial, dissolve this compound (2-3 equivalents, 0.2-0.3 mmol), HBTU (1.9-2.9 equivalents, 0.19-0.29 mmol), and HOBt (2-3 equivalents, 0.2-0.3 mmol) in DMF (2-3 mL). b. Add DIPEA (4-6 equivalents, 0.4-0.6 mmol) to the amino acid solution and swirl gently for 1-2 minutes to pre-activate. c. Immediately add the pre-activated amino acid solution to the neutralized peptide-resin in the reaction vessel. d. Agitate the mixture at room temperature for 30-120 minutes. For sterically hindered couplings, a longer reaction time may be necessary.
4. Monitoring and Washing
a. After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. b. A negative Kaiser test (yellow or colorless beads) indicates a complete reaction. c. If the Kaiser test is positive (blue or purple beads), the coupling is incomplete. In this case, a second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended. Alternatively, any unreacted amines can be capped using acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences. d. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
The resin is now ready for the next deprotection and coupling cycle.
Potential Side Reactions and Mitigation
-
Racemization: The chiral center of the amino acid can be susceptible to epimerization during activation. The addition of HOBt is crucial for minimizing this side reaction by forming a more stable active ester.[1][2]
-
Guanidinylation: Using a large excess of HBTU can lead to the guanidinylation of the free N-terminal amine of the peptide, which terminates the chain elongation.[5] It is recommended to use a slight excess of the Boc-amino acid relative to HBTU.
-
Side Chain Reactions: The Acm protecting group on the penicillamine side chain is stable to the conditions of Boc-SPPS. However, care should be taken during the final cleavage and deprotection steps to avoid premature removal or modification.
By following these detailed protocols and being aware of potential side reactions, researchers can successfully incorporate the sterically hindered this compound into their peptide sequences with high efficiency and purity.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Acm Group Deprotection in Penicillamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the acetamidomethyl (Acm) group from the thiol side chain of penicillamine residues in peptides and other molecules. The Acm group is a commonly used protecting group for cysteine and penicillamine due to its stability under various conditions, including trifluoroacetic acid (TFA) cleavage in solid-phase peptide synthesis (SPPS).[1][2] Its removal is a critical step in the synthesis of molecules requiring a free thiol for subsequent modification or the formation of disulfide bonds.
The following sections summarize the common deprotection methods, provide quantitative data for comparison, and offer detailed experimental protocols.
Summary of Acm Deprotection Methods
Several reagents and conditions have been established for the removal of the Acm protecting group from cysteine, which are generally applicable to penicillamine. The primary methods involve the use of heavy metal salts, oxidizing agents, or, more recently, transition metal complexes.
-
Mercury(II) Acetate: This is a classic and effective method for Acm deprotection.[3] The reaction proceeds via the formation of a mercury-thiolate complex, which is subsequently cleaved. Caution is advised due to the toxicity of mercury compounds.[4]
-
Silver(I) Salts: Silver tetrafluoroborate (AgBF₄) or silver trifluoromethanesulfonate (AgOTf) can also be used for Acm removal.[3] Similar to mercury salts, these reagents are effective but require careful handling due to their toxicity.
-
Iodine: Iodine-mediated deprotection is a widely used method, particularly for the simultaneous removal of the Acm group and the formation of a disulfide bond.[1][3][5][6] The reaction conditions, such as solvent and concentration, can be modulated to favor either intramolecular or intermolecular disulfide bond formation. The rate of reaction is highly solvent-dependent.
-
Palladium Complexes: More recent methods utilize palladium complexes for Acm deprotection under mild conditions. For instance, PdCl₂ has been shown to effectively remove the Acm group.[7]
-
N-Chlorosuccinimide (NCS): NCS provides a rapid and reliable method for on-resin Acm removal and concurrent disulfide bond formation.[8][9] This method has been demonstrated to be compatible with other cysteine protecting groups.[8][9]
-
Thallium(III) Trifluoroacetate: This reagent can also be used for Acm deprotection, but it has been associated with side reactions, particularly in peptides with a high serine and threonine content.[10]
Data Presentation: Comparison of Acm Deprotection Conditions
The following table summarizes the quantitative data for various Acm deprotection methods based on literature reports for cysteine-containing peptides, which are expected to have similar reactivity to penicillamine.
| Deprotection Reagent | Equivalents per Acm group | Solvent System | Temperature (°C) | Reaction Time | pH | Reported Yield | Potential Side Reactions |
| Mercury(II) Acetate | 1.0 - 10 | 10% aq. Acetic Acid or Water | Room Temperature | 1 - 3 hours | 4.0 | Good | Toxic, potential for side reactions with other protecting groups.[3][4] |
| Silver(I) Salts (AgBF₄ or AgOTf) | 20 | Trifluoroacetic Acid (TFA) with anisole | 4 | 1.5 hours | N/A | Good | Toxic, may partially remove other protecting groups like Trt.[3] |
| Iodine (for disulfide formation) | 2.5 - 10 | Methanol, Acetonitrile/Water/TFA, aq. Acetic Acid | Room Temperature | 10 - 30 minutes | N/A | Good | Oxidation of sensitive residues (e.g., Met, Trp), formation of iodinated adducts.[3][4][6] |
| Palladium(II) Chloride (PdCl₂) | N/A | Guanidine at neutral pH | Room Temperature | N/A | Neutral | 39% (for a specific compound) | Limited data on side reactions.[7] |
| N-Chlorosuccinimide (NCS) | N/A | N/A | N/A | Fast | N/A | Good | Can be performed in the presence of other protecting groups.[8][9] |
| Thallium(III) Trifluoroacetate | N/A | N/A | N/A | N/A | N/A | Variable | S->O Acm shift in the presence of Ser/Thr residues.[10] |
Experimental Protocols
The following are detailed protocols for the most common Acm deprotection methods. Researchers should optimize these conditions for their specific peptide or molecule.
Protocol 1: Acm Deprotection using Mercury(II) Acetate
This protocol is adapted from established procedures for Acm deprotection in peptides.[3]
Materials:
-
Acm-protected penicillamine-containing peptide
-
10% aqueous Acetic Acid (AcOH)
-
Glacial Acetic Acid
-
Aqueous Ammonia (NH₃)
-
Mercury(II) Acetate (Hg(OAc)₂)
-
β-mercaptoethanol
-
Inert gas (Nitrogen or Argon)
-
Centrifuge
-
HPLC for purification
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (e.g., 5-10 mg/mL).
-
Carefully adjust the pH of the solution to 4.0 using glacial acetic acid.
-
Add mercury(II) acetate (10 equivalents per Acm group) to the solution while stirring.
-
Readjust the pH to 4.0 with glacial acetic acid or aqueous ammonia.
-
Stir the mixture gently at room temperature under an inert atmosphere (e.g., nitrogen) for 1-3 hours.
-
To quench the reaction and remove the mercury, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for 5 hours at room temperature. A precipitate will form.
-
Separate the precipitate by centrifugation.
-
Desalt and purify the supernatant containing the deprotected peptide by HPLC.
Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Dispose of waste according to institutional guidelines.
Protocol 2: Acm Deprotection and Disulfide Bond Formation using Iodine
This protocol is designed for the simultaneous deprotection of two Acm-protected penicillamine residues to form an intramolecular disulfide bond.[3][6]
Materials:
-
Acm-protected peptide with at least two penicillamine(Acm) residues
-
Methanol (MeOH) or Acetonitrile (ACN)/Water/TFA
-
Iodine (I₂)
-
1 M aqueous Ascorbic Acid or Sodium Thiosulfate solution
-
Rotary evaporator
-
HPLC for purification
Procedure:
-
Dissolve the Acm-protected peptide in a suitable solvent. For example, dissolve the peptide in methanol (e.g., 1.25 mL per mmol of peptide).[3] Alternatively, for a specific peptide, a solution of iodine in acetonitrile can be prepared, followed by the addition of water and TFA, and the peptide solution is then added.[6]
-
Prepare a 0.4 M solution of iodine in methanol.
-
Add the iodine solution (2.5 equivalents per Acm group) to the vigorously stirring peptide solution.
-
Continue stirring for 30 minutes at room temperature. The solution will turn yellow/brown.
-
Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution until the color disappears.
-
Reduce the volume of the solvent under reduced pressure.
-
Desalt and purify the cyclized peptide by HPLC.
Visualizations
Signaling Pathway of Acm Deprotection
Caption: Chemical pathways for Acm deprotection of penicillamine.
Experimental Workflow for Acm Deprotection and Analysis
Caption: General workflow for Acm deprotection and product analysis.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups [mdpi.com]
- 9. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Disulfide-Bridged Peptides Using Boc-Pen(Acm)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of disulfide-bridged peptides is a critical process in the development of therapeutic peptides and research tools. The disulfide bond provides conformational constraint, which can lead to increased metabolic stability, enhanced receptor affinity, and improved biological activity. The use of N-α-tert-butyloxycarbonyl (Boc) protected S-acetamidomethyl (Acm) penicillamine, Boc-Pen(Acm)-OH, offers a strategic approach for the introduction of a disulfide bridge. Penicillamine's gem-dimethyl group at the β-carbon can confer unique conformational properties and resistance to enzymatic degradation compared to cysteine. The Acm protecting group is stable to the acidic conditions used for Boc-group removal during solid-phase peptide synthesis (SPPS) and can be selectively removed to facilitate disulfide bond formation.
This document provides detailed application notes and protocols for the synthesis of disulfide-bridged peptides using this compound. It covers both on-resin and solution-phase cyclization methods, with a focus on iodine-mediated oxidation.
Data Presentation
Table 1: Reagents for Boc-SPPS and Cyclization
| Reagent | Abbreviation | Purpose |
| N-α-Boc-S-Acm-Penicillamine | This compound | Building block for introducing a protected penicillamine residue. |
| Dichloromethane | DCM | Solvent for resin swelling and washing. |
| N,N-Dimethylformamide | DMF | Solvent for coupling and washing steps. |
| Trifluoroacetic acid | TFA | Reagent for the removal of the N-α-Boc protecting group. |
| Diisopropylethylamine | DIEA | Base for neutralization of the peptide-resin after Boc deprotection. |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent for amide bond formation. |
| 1-Hydroxybenzotriazole | HOBt | Additive to suppress racemization and improve coupling efficiency. |
| Iodine | I₂ | Oxidizing agent for Acm deprotection and disulfide bond formation. |
| Acetic Acid | AcOH | Solvent for solution-phase cyclization. |
| Methanol | MeOH | Solvent for solution-phase cyclization. |
| Ascorbic Acid | - | Quenching agent for excess iodine. |
Table 2: Representative Quantitative Data for On-Resin and Solution-Phase Cyclization using Iodine
Note: The following data is representative and may vary depending on the peptide sequence, resin, and specific reaction conditions. Data for Boc-Cys(Acm)-OH is often used as a proxy due to the limited availability of specific quantitative data for this compound.
| Parameter | On-Resin Cyclization[1][2] | Solution-Phase Cyclization[1] |
| Iodine Equivalents | 5 - 10 eq. | 10 eq. |
| Reaction Time | 1 - 2 hours | 1 - 2 hours |
| Solvent | DMF | 50% MeOH in H₂O with 25mM HCl or Acetic Acid/Water/Methanol mixtures |
| Peptide Concentration | N/A (pseudo-dilution on resin) | ~1 mg/mL |
| Typical Crude Purity | 60 - 85% | 50 - 70% |
| Typical Overall Yield | 20 - 40% | 15 - 35% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide using this compound
This protocol outlines the manual Boc-SPPS for the synthesis of a linear peptide containing Pen(Acm) residues.
1. Resin Preparation: a. Swell the appropriate Boc-compatible resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours in a reaction vessel. b. Wash the resin with DMF (3 x 1 min).
2. N-α-Boc Deprotection: a. Treat the resin with 50% TFA in DCM for 2 minutes. b. Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes. c. Wash the resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (5 x 1 min).
3. Neutralization: a. Treat the resin with 5% DIEA in DMF (2 x 2 min). b. Wash the resin with DMF (3 x 1 min).
4. Amino Acid Coupling (including this compound): a. In a separate vial, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-4 hours at room temperature. d. Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling. If the test is positive, recoupling may be necessary. e. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
5. Repeat Cycles: a. Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Final Boc Deprotection: a. After coupling the final amino acid, perform the Boc deprotection (step 2) one last time if the N-terminus is to be free.
Protocol 2: On-Resin Disulfide Bridge Formation via Iodine-Mediated Oxidation
This protocol describes the formation of the disulfide bridge directly on the solid support.
1. Resin Preparation: a. Swell the peptide-resin from Protocol 1 in DMF for 30 minutes.
2. Oxidation: a. Prepare a solution of iodine (5-10 equivalents based on resin loading) in DMF. b. Add the iodine solution to the resin and agitate the mixture at room temperature for 1-2 hours.
3. Washing: a. Filter the resin and wash thoroughly with DMF until the filtrate is colorless. b. Wash with a 5% aqueous solution of sodium thiosulfate or ascorbic acid to remove any remaining iodine. c. Wash with water (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).
4. Cleavage and Deprotection: a. Cleave the cyclic peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole). b. Precipitate the crude peptide in cold diethyl ether. c. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Solution-Phase Disulfide Bridge Formation via Iodine-Mediated Oxidation
This protocol describes the cyclization of the peptide after cleavage from the resin.
1. Cleavage of the Linear Peptide: a. Cleave the linear peptide from the resin using a standard cleavage cocktail, ensuring that the Acm protecting groups remain intact. b. Precipitate and lyophilize the crude linear peptide.
2. Cyclization: a. Dissolve the crude linear peptide in a suitable solvent mixture (e.g., 50% methanol in water with 25mM HCl or aqueous acetic acid) to a final concentration of approximately 1 mg/mL. b. While stirring vigorously, add a solution of iodine (10 equivalents) in methanol dropwise. c. Stir the reaction at room temperature for 1-2 hours, monitoring the progress by HPLC-MS.
3. Quenching: a. Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.
4. Purification: a. Dilute the reaction mixture with water and purify the cyclic peptide by preparative RP-HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of disulfide-bridged peptides.
Signaling Pathways of Biologically Active Peptides
Disulfide-bridged peptides synthesized with this compound can be designed to target a variety of biological receptors. Below are representations of the signaling pathways for two such targets: α4β7 integrin and the μ-opioid receptor.
α4β7 Integrin Signaling Pathway
Peptide antagonists of α4β7 integrin can block the interaction of this receptor with its ligand, MAdCAM-1, thereby inhibiting lymphocyte trafficking to the gut. This is a therapeutic strategy for inflammatory bowel disease.
Caption: Antagonism of the α4β7 integrin signaling pathway.
μ-Opioid Receptor Signaling Pathway
Peptides containing penicillamine can act as agonists or antagonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR) involved in pain modulation. The binding of a ligand initiates downstream signaling through G-protein activation and can also trigger β-arrestin recruitment, which is associated with receptor desensitization and some side effects of opioids.
Caption: Signaling pathways of the μ-opioid receptor.
References
Application Notes and Protocols for the Use of Boc-Pen(Acm)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pen(Acm)-OH is a protected derivative of Penicillamine (Pen), a non-proteinogenic amino acid characterized by two methyl groups on its β-carbon. This unique structural feature introduces significant steric hindrance, which can be strategically employed in peptide design to enforce specific secondary structures, such as β-turns, and to enhance resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) group protects the α-amino functionality, while the acetamidomethyl (Acm) group provides stable protection for the thiol side chain, which is orthogonal to the acid-labile Boc group.
These application notes provide a comprehensive guide for the use of this compound in solid-phase peptide synthesis (SPPS), with a focus on its solubility in N,N-Dimethylformamide (DMF), and detailed protocols for its dissolution and coupling.
Data Presentation
Table 1: Solubility of this compound in DMF (Qualitative)
| Solvent | Temperature | Observation |
| DMF | Room Temperature | Moderately soluble. Sonication may be required for complete dissolution at higher concentrations. |
Table 2: Recommended Reagents and Conditions for this compound Coupling
| Parameter | Recommended | Notes |
| Solvent | DMF | Ensure use of high-purity, amine-free DMF to prevent premature Boc deprotection. |
| Concentration | 0.2 - 0.5 M | A concentration of 0.5 M is a common starting point for activated amino acid solutions in Boc-SPPS.[1] |
| Coupling Reagents | HBTU/DIPEA, HATU/DIPEA | Recommended for sterically hindered amino acids to ensure high coupling efficiency.[2] |
| Equivalents | 3-4 eq. | A higher excess of the amino acid and coupling reagent is often necessary for sterically hindered residues. |
| Pre-activation Time | 2-5 minutes | Allows for the formation of the active ester before addition to the resin.[3] |
| Coupling Time | 2-4 hours | Extended coupling times may be required to achieve complete reaction.[2][3] |
| Monitoring | Kaiser Test | A negative Kaiser test indicates the absence of free primary amines and a complete coupling reaction. |
Table 3: Typical Parameters for a Boc-SPPS Cycle with a Sterically Hindered Amino Acid
| Step | Reagent/Solvent | Time |
| 1. Swelling | DMF | 30 min |
| 2. Boc Deprotection | 50% TFA in DCM | 1 x 2 min, 1 x 20 min |
| 3. Washing | DCM, IPA, DMF | 3x each |
| 4. Neutralization | 10% DIPEA in DMF | 2 x 2 min |
| 5. Washing | DMF | 3x |
| 6. Coupling | This compound, HBTU/HATU, DIPEA in DMF | 2-4 hours |
| 7. Washing | DMF, DCM | 3x each |
Experimental Protocols
The following protocols provide detailed methodologies for the dissolution and coupling of this compound in a manual Boc-SPPS workflow.
Protocol 1: Preparation of this compound Solution in DMF
Objective: To prepare a stock solution of this compound in DMF for use in SPPS.
Materials:
-
This compound
-
High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M).
-
Vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If the solute is not completely dissolved, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
Protocol 2: Manual Boc-SPPS Coupling of this compound
Objective: To incorporate this compound into a growing peptide chain on a solid support using a manual synthesis procedure.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound solution in DMF (from Protocol 1)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
10% (v/v) DIPEA in DMF
-
Reaction vessel for manual SPPS
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add 50% TFA in DCM to the resin and shake for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of 50% TFA in DCM and shake for 20 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin sequentially with DCM (3 times), IPA (3 times), and DMF (3 times).
-
Neutralization:
-
Add 10% DIPEA in DMF to the resin and shake for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step once more.
-
-
Washing: Wash the resin with DMF (3 times).
-
Pre-activation of this compound:
-
In a separate vial, add the this compound solution in DMF (3-4 equivalents relative to the resin loading).
-
Add HBTU or HATU (3-4 equivalents).
-
Add DIPEA (6-8 equivalents).
-
Gently swirl the mixture and allow it to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated this compound solution to the neutralized peptide-resin in the reaction vessel.
-
Shake the mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
A blue color indicates the presence of free primary amines (incomplete reaction), while a yellow/brown color indicates a complete reaction.
-
If the test is positive, continue the coupling for an additional 1-2 hours and re-test. A second coupling may be necessary if the reaction remains incomplete.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualization
The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptide incorporating this compound.
Caption: A single cycle of Boc-SPPS for the incorporation of this compound.
Caption: Post-synthesis workflow for Acm deprotection.
References
Application Notes and Protocols for the Incorporation of Boc-Pen(Acm)-OH into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Penicillamine (Pen), a chiral analog of cysteine with two methyl groups on the β-carbon, offers unique structural constraints that can enhance peptide stability, receptor affinity, and biological activity. The acetamidomethyl (Acm) protecting group on the thiol side chain provides robust protection during peptide synthesis and allows for selective deprotection and disulfide bond formation. This document provides detailed application notes and protocols for the efficient incorporation of N-α-Boc-S-Acm-L-penicillamine (Boc-Pen(Acm)-OH) into complex peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
Due to the steric hindrance posed by the dimethyl groups of the penicillamine residue, its incorporation into a growing peptide chain requires optimized coupling protocols to ensure high efficiency and minimize side reactions. These notes offer guidance on the selection of appropriate coupling reagents, reaction conditions, and strategies to mitigate common challenges associated with this sterically hindered amino acid.
Key Considerations for Incorporating this compound
Several factors must be carefully considered to achieve the successful and efficient incorporation of this compound:
-
Steric Hindrance: The gem-dimethyl groups on the β-carbon of penicillamine significantly increase steric bulk, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling and the formation of deletion sequences.
-
Coupling Reagent Selection: The choice of coupling reagent is paramount. More potent activating reagents are necessary to overcome the steric hindrance of this compound.
-
Racemization: While generally less prone to racemization than cysteine, the risk of epimerization during the activation step still exists, especially with extended activation times or the use of stronger bases.
-
Acm Group Stability and Removal: The Acm group is stable under the acidic conditions used for Boc deprotection but requires specific conditions for its removal, typically oxidative methods, to form disulfide bonds.
Comparative Performance of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids like this compound. The following table summarizes the expected performance of various common coupling reagents. While specific quantitative data for this compound is limited in publicly available literature, this data is extrapolated from studies on other sterically hindered amino acids and general knowledge in peptide synthesis.
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Expected Coupling Efficiency* | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | |||||
| HATU/DIPEA or Collidine | HATU | Very High | >98% | Fast reaction kinetics; highly effective for hindered couplings. | Higher cost; potential for guanidinylation of the N-terminus if not pre-activated. |
| HBTU/DIPEA or Collidine | HBTU | High | 95-98% | Reliable and effective for many hindered couplings; cost-effective. | Can be less effective than HATU for extremely difficult couplings. |
| Phosphonium Salts | |||||
| PyBOP/DIPEA or Collidine | PyBOP | High | 95-98% | High reactivity; low racemization potential. | Byproducts can be difficult to remove. |
| Carbodiimides | |||||
| DIC/HOBt or Oxyma Pure | DIC | Moderate | 85-95% | Cost-effective; readily available. | Slower reaction times; may require double coupling for quantitative yields. Risk of dehydration of Asn and Gln. |
*Expected coupling efficiency is an estimate for a single coupling step and can be sequence-dependent. Double coupling is often recommended for challenging sequences to drive the reaction to completion.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support used.
General Boc-SPPS Cycle
This protocol outlines a standard manual Boc-SPPS cycle.
Materials:
-
Appropriate solid-phase resin (e.g., MBHA, PAM)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 1 min).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20 minutes.
-
Drain and wash the resin with DCM (3 x 1 min), IPA (1 x 1 min), and DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3 x 1 min).
-
-
Amino Acid Coupling: Proceed with one of the coupling protocols below.
-
Washing: After coupling, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. Note that the Kaiser test is not suitable for N-terminal proline.
Protocol for Coupling this compound using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
DIPEA or 2,4,6-Collidine (6 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Follow the general Boc-SPPS cycle for resin preparation, deprotection, and neutralization.
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF. Add DIPEA or Collidine to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Follow the washing steps in the general Boc-SPPS cycle.
-
Monitoring: Perform a Kaiser test. If the result is positive, a second coupling (double coupling) is recommended.
Protocol for Coupling this compound using DIC/HOBt
This is a more cost-effective method suitable for less challenging couplings.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
DIC (3 equivalents)
-
HOBt (3 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Follow the general Boc-SPPS cycle for resin preparation, deprotection, and neutralization.
-
Coupling: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF. Add this solution to the resin. Add DIC to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Follow the washing steps in the general Boc-SPPS cycle.
-
Monitoring: Perform a Kaiser test. A double coupling is often necessary with this method for sterically hindered residues.
Cleavage and Global Deprotection
Materials:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole, ethanedithiol)
-
Cold diethyl ether
Procedure (HF Cleavage): CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole).
-
Cool the vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the crude peptide with cold diethyl ether to precipitate it.
-
Collect the crude peptide by filtration.
Note: The Acm group is stable to HF and will remain on the penicillamine side chain.
Deprotection of the Acm Group and Disulfide Bond Formation
The removal of the Acm group is typically achieved through oxidation, which simultaneously forms the disulfide bond.
Method 1: Iodine Oxidation
-
Dissolve the Acm-protected peptide in an appropriate solvent (e.g., 80% acetic acid in water, methanol, or a mixture of water/acetonitrile). The peptide concentration should be low (0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Add a solution of iodine (5-10 fold molar excess) in the same solvent dropwise while stirring until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours, monitoring the progress by HPLC.
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Purify the cyclized peptide by reverse-phase HPLC.
Method 2: Thallium(III) Trifluoroacetate (Tl(TFA)₃) Oxidation CAUTION: Thallium compounds are highly toxic. Handle with extreme care in a fume hood.
-
Dissolve the Acm-protected peptide in DMF.
-
Add Tl(TFA)₃ (1.1-1.5 equivalents per disulfide bond) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by HPLC.
-
Precipitate the peptide with diethyl ether and purify by HPLC.
Potential Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance of this compound. | Use a more potent coupling reagent (e.g., HATU), increase the coupling time, perform a double coupling, or use a higher temperature (with caution, as this can increase racemization). |
| Racemization | Prolonged activation time, especially with strong bases. | Use a weaker base (e.g., collidine instead of DIPEA), minimize pre-activation time, and avoid excessive coupling times. Consider using DIC/Oxyma Pure which is known to suppress racemization. |
| S-alkylation during cleavage | Cationic species generated during TFA cleavage can alkylate the thiol group if the Acm group is prematurely cleaved. | While Acm is generally stable, ensure the use of effective scavengers (e.g., thioanisole, EDT) in the cleavage cocktail. |
Visualizations
Caption: Workflow for Boc-SPPS incorporation of this compound.
Application Notes: Boc-Pen(Acm)-OH in the Synthesis of Therapeutic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction to Boc-Pen(Acm)-OH
N-α-tert-butyloxycarbonyl-S-acetamidomethyl-L-penicillamine, commonly abbreviated as this compound, is a crucial protected amino acid derivative used in the chemical synthesis of therapeutic peptides.[1][2] Penicillamine (Pen), or β,β-dimethylcysteine, is a non-proteinogenic amino acid that introduces significant steric hindrance due to the gem-dimethyl group on its β-carbon. This unique structural feature imparts valuable properties to synthetic peptides, including increased conformational constraint and enhanced resistance to enzymatic degradation.
The utility of this compound in Solid-Phase Peptide Synthesis (SPPS) is enabled by its orthogonal protecting group strategy:
-
Boc (tert-butyloxycarbonyl) group: Protects the α-amino group. It is labile to moderately acidic conditions, typically trifluoroacetic acid (TFA), allowing for stepwise elongation of the peptide chain in Boc-based SPPS.[3][4]
-
Acm (acetamidomethyl) group: Protects the thiol (-SH) side chain of the penicillamine residue. The Acm group is stable to the acidic conditions used for Boc removal and to the final peptide cleavage from most resins (e.g., with HF).[4] Its selective removal is typically achieved post-synthesis via oxidation with iodine, which facilitates the regioselective formation of a disulfide bridge.[5][6]
This dual-protection scheme makes this compound an indispensable tool for synthesizing complex cyclic peptides with improved therapeutic profiles.
Key Applications in Therapeutic Peptide Synthesis
The incorporation of Pen residues via this compound is a key strategy for enhancing the pharmacological properties of peptide drugs.
-
Conformational Constraint and Enhanced Stability: The gem-dimethyl group of penicillamine restricts the conformational freedom of the peptide backbone. This pre-organization can lead to a higher affinity for the target receptor and significantly increases the peptide's resistance to proteolytic degradation by exopeptidases and endopeptidases, thereby extending its in-vivo half-life.
-
Regioselective Disulfide Bond Formation: The Acm protecting group allows for the controlled formation of disulfide bridges.[7] After the full-length linear peptide is assembled, the Acm groups can be selectively removed and oxidized to form a disulfide bond with another deprotected Cys or Pen residue. This is critical for creating cyclic peptides like analogues of oxytocin and vasopressin, where the cyclic structure is essential for biological activity.[8]
-
Synthesis of Oxytocin and Vasopressin Analogues: Oxytocin and vasopressin are nonapeptide hormones with a disulfide bridge between residues at positions 1 and 6. Substituting cysteine with penicillamine in these peptides can lead to analogues with altered receptor selectivity, enhanced potency, and prolonged duration of action. This compound is an ideal building block for introducing these modifications.
Data Summary
The following tables summarize key properties and common reaction conditions relevant to the use of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 129972-45-8 | [1] |
| Molecular Formula | C₁₃H₂₄N₂O₅S | [1] |
| Molecular Weight | 320.41 g/mol | [1] |
| Appearance | White powder | [1] |
| Solubility | Soluble in DMF, DCM, MeOH | N/A |
| Storage | 2-8°C | [1] |
Table 2: Typical Conditions for Acm-Group Removal and Cyclization
| Reagent | Solvent System | Peptide Conc. | Time | Temperature | Reference |
| Iodine (I₂) | 80% Acetic Acid (aq) | 0.1 - 1.0 mM | 1 - 2 h | Room Temp. | [6] |
| Iodine (I₂) | MeOH or DMF/H₂O | 0.1 - 1.0 mM | 30 - 90 min | Room Temp. | [5][9] |
| Thallium(III) Trifluoroacetate | DMF (on-resin) or TFA (solution) | 0.1 - 1.0 mM | 1 - 4 h | Room Temp. | [5] |
| N-Chlorosuccinimide (NCS) | Aqueous Buffer | 0.1 - 1.0 mM | < 30 min | Room Temp. | [7] |
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual synthesis of a linear peptide on a Merrifield or PAM resin using Boc chemistry.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU/HOBt or DIC/HOBt
-
Scavengers for Boc deprotection (e.g., dithiothreitol if Trp, Cys, or Met are present)[4]
-
SPPS reaction vessel
Methodology:
-
Resin Preparation: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-amino acid to the resin according to standard protocols for the chosen resin type (e.g., Cesium salt method for Merrifield resin).
-
Peptide Elongation Cycle (for each amino acid): a. Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). b. Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.[4] Add scavengers if necessary. c. Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x). d. Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash with DMF (3x). e. Amino Acid Coupling: Pre-activate the next Boc-amino acid (3-4 equivalents) with a coupling agent (e.g., HBTU/DIEA or DIC/HOBt) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours. For this compound, use the standard procedure. f. Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin-negative). g. Washing: Wash the resin with DMF (3x) and DCM (3x). h. Repeat steps 3a-3g until the desired linear sequence is assembled.
-
Final Boc Deprotection: Remove the N-terminal Boc group as described in step 3b.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.
Protocol 2: Cleavage, Acm Deprotection, and Oxidative Cyclization
This protocol describes the formation of a disulfide bridge between two thiol-containing residues (e.g., Pen and Cys) after SPPS.
Materials:
-
Linear peptide-resin containing Pen(Acm) and another Cys(Acm/Trt) or Pen(Acm/Trt).
-
Cleavage reagent (e.g., anhydrous HF with scavengers like anisole).
-
Reaction solvent for cyclization (e.g., 80% aqueous acetic acid, methanol, or DMF/H₂O).
-
Iodine (I₂) solution (e.g., 0.1 M in reaction solvent).
-
Quenching solution (e.g., 1 M aqueous ascorbic acid).
-
Diethyl ether (cold).
-
Centrifuge.
-
HPLC system for purification.
Methodology:
-
Peptide Cleavage: Cleave the linear peptide from the resin using the appropriate strong acid cocktail (e.g., HF/anisole). This step will remove all side-chain protecting groups except for Acm.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Lyophilization: Lyophilize the crude peptide to obtain a dry powder.
-
Oxidative Cyclization: a. Dissolve the lyophilized peptide in the chosen reaction solvent (e.g., 80% acetic acid) to a final concentration of 0.1-1.0 mM. A dilute concentration favors intramolecular cyclization over intermolecular dimerization. b. Slowly add the iodine solution dropwise while stirring, until a faint, persistent yellow-brown color remains. c. Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by HPLC to observe the consumption of the linear peptide and the formation of the cyclic product.
-
Quenching: Quench the excess iodine by adding ascorbic acid solution dropwise until the solution becomes colorless.[6]
-
Purification: Dilute the reaction mixture with water and purify the cyclic peptide using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and Mass Spectrometry.
Example Signaling Pathway: Oxytocin Receptor
Peptides such as oxytocin analogues, often synthesized using this compound to form a stable cyclic structure, exert their biological effects by binding to G-protein coupled receptors (GPCRs). The oxytocin receptor (OTR) primarily couples to Gαq/11 proteins.[10][11]
Mechanism:
-
Binding: The cyclic peptide (ligand) binds to the extracellular domain of the OTR.
-
G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated Gq protein by promoting the exchange of GDP for GTP on the α-subunit.[10]
-
PLC Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][12]
-
Downstream Effects:
-
IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.
-
DAG and the increased intracellular Ca²⁺ activate Protein Kinase C (PKC), which phosphorylates various cellular proteins, leading to physiological responses like smooth muscle contraction.[13]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation | Semantic Scholar [semanticscholar.org]
- 7. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
Step-by-Step Guide for Boc Deprotection of Penicillamine-Containing Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), prized for its stability under various coupling conditions and its facile removal with acid.[1] Penicillamine (Pen), a non-proteinogenic amino acid featuring a sterically hindered β,β-dimethylcysteine structure, is a valuable component in peptide drug design, often used to introduce conformational constraints and enhance metabolic stability.[2] However, the deprotection of Boc groups in Pen-containing peptides requires careful optimization to mitigate side reactions associated with the nucleophilic thiol side chain and the bulky nature of the residue.[3][4]
This guide provides a detailed, step-by-step protocol for the efficient and clean deprotection of Boc groups from Pen-containing peptides, including recommended cleavage cocktails, strategies to minimize side reactions, and analytical methods for monitoring.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process. A strong acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine as an ammonium salt.[5]
The generated tert-butyl cations are potent electrophiles that can alkylate nucleophilic residues, particularly the sulfur in the thiol side chain of penicillamine, leading to undesired side products.[6][7] The use of scavengers is therefore critical to trap these reactive cations.[8]
Potential Side Reactions
Several side reactions can occur during the Boc deprotection of Pen-containing peptides:
-
tert-Butylation: The tert-butyl cation can alkylate the thiol group of penicillamine, forming a stable thioether side product.[6]
-
Oxidation: The thiol group of penicillamine is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimers) or sulfoxides.
-
Incomplete Deprotection: The steric hindrance of the penicillamine residue can sometimes impede complete acid access, resulting in incomplete removal of the Boc group.[9]
Proper selection of deprotection reagents and scavengers is essential to minimize these side reactions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is suitable for routine Boc deprotection of Pen-containing peptides synthesized on a solid support. The inclusion of scavengers is mandatory.
Materials:
-
Boc-protected Pen-containing peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavenger cocktail (see table below)
-
Reaction vessel with a filter
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.[3]
-
Deprotection Cocktail Preparation: Prepare the deprotection cocktail by mixing TFA and the appropriate scavengers. A common and effective cocktail is Reagent K.[2][10]
-
Deprotection Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.[11]
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Milder Boc Deprotection with HCl in Dioxane
For peptides sensitive to strong acidolysis with TFA, a solution of HCl in dioxane offers a milder alternative.[5]
Materials:
-
Boc-protected Pen-containing peptide
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Deprotection:
-
Add 5-10 equivalents of 4M HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5] Monitor the reaction progress by TLC or LC-MS.
-
-
Product Isolation:
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.
-
Collect the precipitate by filtration and dry under vacuum.
-
Data Presentation
Table 1: Common Cleavage Cocktails for Pen-Containing Peptides
| Reagent Cocktail | Composition (v/v) | Key Applications & Notes |
| Reagent K [2][10] | TFA (90%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (2.5%) | A robust, general-purpose cocktail effective for peptides with sensitive residues like Cys, Met, Trp, and Tyr. Highly recommended for Pen-containing peptides. |
| Reagent R [11] | TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (3%), Anisole (2%) | Particularly effective for peptides containing arginine residues with sulfonyl protecting groups. |
| Reagent B [10] | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%) | An "odorless" alternative to cocktails containing thiols, but does not prevent methionine oxidation. Use with caution for Pen-containing peptides due to potential for incomplete scavenging of tert-butyl cations. |
| Reagent H [10][13] | TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), 1,2-Ethanedithiol (2.5% w/w), Water (3% w/w), Dimethylsulfide (2% w/w), Ammonium Iodide (1.5% w/w) | Specifically designed to prevent methionine oxidation, which can be relevant if the Pen-containing peptide also includes methionine. |
Table 2: Deprotection Conditions and Typical Efficiencies
| Acid/Solvent | Deprotection Time | Average Efficiency | Reference |
| 50% TFA/DCM | 5 min | ~78% (incomplete) | [14] |
| 50% TFA/DCM | 30 min | >95% | [14] |
| 4M HCl/Dioxane | 30 min | ~85-90% | [14] |
| 4M HCl/Dioxane | 2 x 30 min | >95% | [14] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Boc-Pen(Acm)-OH in Peptidomimetic Design: A Guide for Researchers
Introduction
In the field of drug discovery and development, peptidomimetics represent a promising class of therapeutics designed to mimic natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in peptidomimetic design is the incorporation of unnatural amino acids to enforce specific conformations and enhance resistance to enzymatic degradation. Boc-Pen(Acm)-OH, a protected derivative of penicillamine (β,β-dimethylcysteine), is a valuable building block in this endeavor.
The penicillamine moiety introduces significant steric hindrance due to the gem-dimethyl group on its β-carbon. When incorporated into a peptide backbone, this feature conformationally constrains the structure, often promoting the formation of β-turns and increasing stability against proteolysis.[3] Furthermore, the thiol side chain of penicillamine allows for the formation of disulfide bridges, which are crucial for stabilizing the tertiary structure of many biologically active peptides.[4][5]
This compound is strategically protected for use in Solid-Phase Peptide Synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, which is readily cleaved under acidic conditions during chain elongation.[5][6] The acetamidomethyl (Acm) group offers stable, orthogonal protection for the thiol side chain. This Acm group is resistant to the acidic conditions used for Boc removal and the final cleavage from the resin, allowing for regioselective disulfide bond formation at a desired stage of the synthesis.[2][7]
This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of potent and stable peptidomimetics, with a focus on the development of α-conotoxin analogues as non-opioid analgesics.
The Rationale for Using this compound
The strategic use of this compound in peptidomimetic design is based on the unique contributions of both the penicillamine structure and its orthogonal protecting groups. This approach allows for the creation of peptides with enhanced therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. csbio.com [csbio.com]
- 6. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Preventing racemization of Boc-Pen(Acm)-OH during coupling
Topic: Preventing Racemization of Boc-Pen(Acm)-OH during Coupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to minimize or prevent racemization of this compound during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a chirally pure amino acid (the L-isomer in this case) into a mixture of both L- and D-isomers.[1] This loss of stereochemical integrity is a major issue in peptide synthesis because the resulting diastereomeric peptides can have different biological activities and are often very difficult to separate during purification.[1][2] this compound, like other cysteine derivatives, is particularly susceptible to racemization during the carboxyl group activation step required for peptide bond formation.[3]
Q2: What is the primary chemical mechanism causing racemization during peptide coupling?
A2: The most common mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate after the carboxyl group of this compound is activated by a coupling reagent.[4] The α-proton on this planar intermediate is acidic and can be easily removed by a base. Reprotonation can then occur from either side, leading to a mixture of L and D configurations.[1] A secondary mechanism is the direct abstraction of the α-proton by a base from the activated amino acid, forming a planar enolate, which also leads to loss of stereochemistry.[3]
Q3: Which factors in my coupling protocol have the greatest impact on the risk of racemization?
A3: Several factors critically influence the extent of racemization:
-
Choice of Coupling Reagent: Carbodiimides like DCC and DIC can cause significant racemization if used without additives.[5] Onium salt reagents (e.g., HBTU, HATU) are generally more efficient but must be used correctly to minimize racemization.[6]
-
Presence and Type of Base: Strong or sterically unhindered bases (e.g., DIPEA, triethylamine) significantly promote racemization by facilitating proton abstraction.[6]
-
Use of Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial, especially when using carbodiimides.[3][7]
-
Activation Time: Prolonged pre-activation of the amino acid before adding it to the amine component increases the time the racemization-prone activated species exists.[6]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[6]
-
Solvent Polarity: The use of non-polar solvents, when solubility permits, can help reduce racemization.[6]
Q4: How can I quantitatively determine the level of racemization in my synthesized peptide?
A4: The standard method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis. This involves hydrolyzing the synthesized peptide to its constituent amino acids and then separating the L- and D-isomers of penicillamine on a chiral stationary phase. The extent of racemization is calculated from the peak areas of the D- and L-isomers. Alternatively, the diastereomeric peptides can sometimes be separated directly by reversed-phase HPLC.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High level of D-isomer detected in the final peptide. | Use of a racemization-prone coupling reagent (e.g., carbodiimide alone). | • Add a racemization-suppressing additive like HOBt, HOAt, or OxymaPure to the coupling reaction. The DIC/OxymaPure combination is highly recommended.• Switch to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HCTU) based coupling reagent, which are known for high efficiency.[6] |
| The base used is too strong or not sterically hindered (e.g., DIPEA). | • Use a weaker or more sterically hindered base. 2,4,6-collidine (TMP) is generally a better choice than DIPEA or N-methylmorpholine (NMM).[6]• For carbodiimide-mediated couplings, additional base may not be necessary if the incoming amino group is not a salt, which helps minimize racemization.[5] | |
| Prolonged pre-activation time before coupling. | • Minimize or eliminate the pre-activation step. Add the coupling reagent to the mixture of the Boc-amino acid and the resin-bound amine simultaneously (in situ activation).[6] | |
| High coupling temperature. | • Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.[6] This is especially important if using microwave-assisted synthesis, where temperatures can be significantly elevated.[8] | |
| Low coupling yield in addition to racemization. | Steric hindrance from the penicillamine residue is slowing the reaction, allowing more time for racemization. | • Use a more powerful coupling reagent like HATU or HCTU to accelerate the desired coupling reaction over the racemization side reaction.[6]• Consider a "double coupling" strategy: repeat the coupling step with a fresh solution of activated amino acid. |
Data Presentation: Racemization in Cysteine Derivative Coupling
While specific data for this compound is limited, the following tables summarize quantitative data from studies on structurally similar Fmoc-protected cysteine derivatives. These results provide a strong indication of the relative effectiveness of different coupling strategies for minimizing racemization.
Table 1: Effect of Coupling Reagent and Additive on Racemization of Fmoc-Cys(Thp)-OH
| Coupling Reagent/Additive | % D-Isomer (Racemization) |
| DIPCDI / OxymaPure | 0.74 |
| DIPCDI / HOBt | Not specified, but generally higher than OxymaPure |
| Data adapted from a study on Fmoc-Cys(Thp)-OH, a sterically hindered cysteine derivative. The combination of a carbodiimide (DIPCDI) with OxymaPure shows exceptionally low racemization. |
Table 2: Comparison of Racemization Levels for Different S-Protecting Groups
| S-Protecting Group (on Fmoc-Cys-OH) | Coupling Method | % D-Isomer (Racemization) |
| -Thp (Tetrahydropyranyl) | DIPCDI / OxymaPure | 0.74 |
| -Trt (Trityl) | DIPCDI / OxymaPure | 3.3 |
| -Dpm (Diphenylmethyl) | DIPCDI / OxymaPure | 6.8 |
| Data highlights that the choice of side-chain protecting group can also influence the extent of racemization under identical coupling conditions. |
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU
This protocol is recommended for the sterically hindered this compound, especially when high coupling efficiency and minimal racemization are critical.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Deprotect the N-terminal Boc group using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1 x 2 min, then 1 x 20 min).
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).
-
Neutralize the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 2 min).
-
Wash the resin with DMF (5x).
-
-
Pre-activation and Coupling (In-situ recommended):
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add 2,4,6-collidine (TMP) (6.0 eq.) to the solution. Note: Using a hindered base like collidine is preferable to DIPEA.
-
Immediately add the activated amino acid solution to the drained, neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
If the test is positive after 4 hours, a second coupling may be necessary.
-
Once coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Protocol 2: Cost-Effective, Low-Racemization Coupling using DIC/OxymaPure
This protocol is a robust and economical option that provides excellent suppression of racemization.
-
Resin Preparation:
-
Follow the same resin swelling, deprotection, and neutralization steps as described in Protocol 1.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and OxymaPure (3.0 eq.) in DMF.
-
-
Coupling Reaction (In-situ Activation):
-
Add the solution from step 2 to the drained, neutralized resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction using the Kaiser test as described in Protocol 1.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: Troubleshooting decision tree for racemization issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to improve poor coupling efficiency of Boc-Pen(Acm)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor coupling efficiency of Boc-Pen(Acm)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
Low coupling efficiency with this compound is a common challenge primarily due to significant steric hindrance. This hindrance arises from two main structural features: the bulky tert-butyloxycarbonyl (Boc) protecting group on the N-terminus and the dimethylated β-carbon inherent to the penicillamine structure. This bulkiness physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, slowing down reaction kinetics and often leading to incomplete coupling under standard conditions.[1][2]
Q2: How can I detect if the coupling of this compound is incomplete?
The most common and effective method for monitoring coupling completion on the resin is the ninhydrin (Kaiser) test.[2] This colorimetric test detects the presence of free primary amines.
-
Negative Result (Complete Coupling): Yellow or colorless beads indicate the absence of free primary amines, signifying a successful coupling reaction.
-
Positive Result (Incomplete Coupling): An intense blue or purple color on the resin beads and in the test solution indicates the presence of unreacted primary amines, meaning the coupling was incomplete.[1]
Q3: What are the initial steps to troubleshoot a failed this compound coupling?
If a positive ninhydrin test indicates incomplete coupling, the most direct initial strategy is to perform a "double coupling."[1][2] This involves draining the initial coupling solution, washing the resin thoroughly with DMF to remove byproducts, and then repeating the coupling step with a fresh solution of activated this compound and coupling reagents.[1] This approach is often sufficient to drive the reaction to completion.
Q4: Which coupling reagents are most effective for a sterically hindered residue like this compound?
For sterically hindered amino acids, standard carbodiimide reagents like DIC may be insufficient. More potent uronium/aminium or phosphonium salt-based reagents are recommended.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU demonstrates high reactivity and rapid kinetics, which helps overcome steric hindrance.[3][4] It forms a highly reactive OAt active ester.[3]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and often more cost-effective alternative to HATU, HCTU also shows excellent performance, particularly with longer coupling times.[3][4]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A reliable phosphonium-based reagent that is also effective for hindered couplings, though it may be less suitable for rapid synthesis protocols compared to HATU or HCTU.[2][3][4]
Q5: Can reaction conditions be modified to improve coupling efficiency?
Yes, beyond changing the coupling reagent, several parameters can be optimized:
-
Increase Reagent Equivalents: Using a higher excess of this compound and the coupling reagent (e.g., 3-4 equivalents relative to the resin's free amine sites) can increase the reaction rate.[1]
-
Extend Reaction Time: Doubling the standard coupling time (e.g., from 1 hour to 2 hours, or longer) provides more opportunity for the sterically hindered reaction to proceed to completion.[2]
-
Elevate Temperature: Cautiously increasing the reaction temperature to 35-50°C can provide the necessary activation energy to overcome the steric barrier. However, this should be monitored carefully as higher temperatures can increase the risk of racemization.[5]
-
Microwave-Assisted SPPS: The use of microwave energy can dramatically accelerate coupling reactions for bulky amino acids by promoting rapid and uniform heating, often leading to higher yields and purity in shorter times.[6][7]
Data Presentation: Comparative Coupling Reagent Performance
While specific comparative data for this compound is limited, the following table summarizes the expected performance of different coupling reagents based on studies with other sterically hindered amino acids. Efficiency is a qualitative measure of the likelihood of achieving a complete reaction (negative ninhydrin test) after a single coupling.
| Coupling Reagent Cocktail | Amino Acid:Reagent:Base Equivalents | Typical Coupling Time | Expected Efficiency | Notes |
| DIC / HOBt | 1 : 1 : - | 2 - 4 hours | Moderate to High | A cost-effective standard method. May require double coupling for quantitative results.[2] |
| HBTU / DIPEA | 1 : 0.95 : 2 | 1 - 2 hours | High | Generally provides good results with hindered residues. |
| PyBOP / DIPEA | 1 : 1 : 2 | 1 - 2 hours | High | A reliable phosphonium-based alternative to uronium salts.[2] |
| HCTU / DIPEA | 1 : 0.95 : 2 | 30 min - 2 hours | Very High | Highly efficient and more economical than HATU; performs well with longer coupling times.[3][4] |
| HATU / DIPEA | 1 : 0.95 : 2 | 30 min - 2 hours | Very High | Often the most effective choice for particularly difficult or rapid couplings.[2][3][4] |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling
This protocol is a baseline method but may prove insufficient for complete coupling of this compound in a single cycle.
-
Resin Preparation: Swell the peptide-resin with a free N-terminal amine in DMF for 20-30 minutes. Drain the solvent.
-
Neutralization: If the preceding Boc-deprotection was performed with TFA, neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes). Wash thoroughly with DMF (5x).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the this compound/HOBt solution to the resin, followed by DIC (3 eq.). Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test on a small sample of resin beads.
-
Washing: Once coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Troubleshooting: If the ninhydrin test is positive, proceed to Protocol 3 (Double Coupling).
Protocol 2: High-Efficiency HATU Coupling
This protocol is recommended for overcoming the steric hindrance of this compound.
-
Resin Preparation & Neutralization: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test.
-
Washing: Once coupling is complete, follow step 6 from Protocol 1.
-
Troubleshooting: If the ninhydrin test remains positive, a second coupling may still be necessary (Protocol 3).
Protocol 3: Double Coupling Procedure
This procedure should be initiated after a positive ninhydrin test from a previous coupling attempt.
-
Wash Step: Following the first coupling attempt, drain the reaction solution. Wash the peptide-resin thoroughly with DMF (3x to 5x) to remove all previous reagents and byproducts.
-
Repeat Coupling: Prepare a fresh coupling solution as described in the initial protocol (e.g., Protocol 2, steps 2 and 3).
-
Second Coupling Reaction: Add the fresh solution to the resin and agitate for the recommended time (e.g., 1-2 hours for HATU).
-
Monitoring: Perform a ninhydrin (Kaiser) test again.
-
Final Wash: If the test is negative, proceed with the standard post-coupling wash sequence (DMF, DCM, MeOH). If the test remains positive, consider capping unreacted amines with acetic anhydride before proceeding to the next synthesis cycle to avoid deletion sequences.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting poor coupling efficiency and the activation mechanism of a high-efficiency coupling reagent.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Activation of this compound with HATU to form a reactive intermediate.
References
Troubleshooting incomplete Acm deprotection of penicillamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the acetamidomethyl (Acm) deprotection of penicillamine residues in peptides and other molecules.
Troubleshooting Guide
Issue 1: Incomplete Acm Deprotection of Penicillamine
Symptom: HPLC or mass spectrometry analysis of the crude product shows a significant amount of starting material or partially deprotected species remaining after the deprotection reaction.
Possible Causes and Solutions:
-
Steric Hindrance: The gem-dimethyl group on the β-carbon of penicillamine can sterically hinder the approach of the deprotecting reagent to the sulfur atom, leading to slower or incomplete reaction compared to cysteine.
-
Solution: Increase the reaction time and/or the equivalents of the deprotecting reagent. Monitor the reaction progress by HPLC to determine the optimal reaction time. For particularly hindered sequences, consider a stronger deprotection method.
-
-
Insufficient Reagent: The amount of deprotecting agent may be insufficient for complete conversion.
-
Solution: Increase the molar excess of the deprotecting reagent (e.g., iodine, mercury(II) acetate). A 10- to 50-fold excess of iodine is often recommended.[1]
-
-
Suboptimal Reaction Conditions: The solvent, pH, and temperature can significantly impact the efficiency of the deprotection reaction.
-
Solution:
-
Solvent: For iodine-mediated deprotection, use polar, protic solvents like aqueous acetic acid, methanol, or trifluoroethanol (TFE) to facilitate the reaction.[2] Deprotection of Cys(Acm) with iodine is reported to be sluggish in non-polar solvents like DCM.[2]
-
pH: For mercury(II) acetate deprotection, maintaining a pH of around 4.0 is crucial for the reaction to proceed efficiently.[2][3]
-
Temperature: While most deprotection reactions are carried out at room temperature, gentle heating might be necessary for stubborn cases, but this should be done cautiously to avoid side reactions.
-
-
-
Peptide Aggregation: The peptide may be aggregating in the reaction solvent, limiting the accessibility of the Acm group.
-
Solution: Add denaturing agents such as guanidinium chloride (GdnHCl) or urea to the reaction mixture to disrupt aggregation. Alternatively, perform the reaction in a different solvent system.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete Acm deprotection.
Issue 2: Observation of Side Products After Deprotection
Symptom: HPLC or mass spectrometry analysis reveals the presence of unexpected peaks with masses corresponding to side products.
Possible Causes and Solutions:
-
Iodination of Sensitive Residues: When using iodine for deprotection, electron-rich amino acid side chains, particularly tyrosine and tryptophan, can be iodinated.
-
Solution:
-
Minimize the excess of iodine and the reaction time.
-
Perform the reaction at a lower temperature.
-
After the reaction is complete, quench the excess iodine immediately with a reducing agent like aqueous ascorbic acid or sodium thiosulfate.[1]
-
Consider using an alternative deprotection method, such as mercury(II) acetate, if iodination is a persistent issue.
-
-
-
Acm Group Migration: The Acm group can migrate from the sulfur of penicillamine to the hydroxyl groups of nearby serine or threonine residues, especially under acidic conditions with reagents like thallium(III) trifluoroacetate or mercury(II) acetate.[4]
-
Solution:
-
The addition of scavengers like glycerol has been reported to suppress this side reaction.[4]
-
Careful control of pH and reaction time is essential.
-
-
-
Oxidation of Methionine or Tryptophan: Harsh oxidative conditions can lead to the oxidation of methionine to its sulfoxide or tryptophan to various oxidized forms.
-
Solution:
-
Use the minimum necessary amount of oxidizing agent and reaction time.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
If oxidation is a major problem, consider a non-oxidative deprotection method followed by a separate, milder oxidation step for disulfide bond formation if required.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Acm deprotection of penicillamine?
A1: The most common methods for Acm deprotection of both cysteine and penicillamine are:
-
Iodine-mediated deprotection: This method simultaneously removes the Acm group and oxidizes the resulting thiol to form a disulfide bond. It is a one-pot reaction but can lead to side reactions like iodination.
-
Mercury(II) acetate deprotection: This method cleaves the Acm group to yield a free thiol.[2][3] It is generally cleaner than the iodine method but involves the use of toxic heavy metals and requires a subsequent oxidation step if a disulfide bond is desired.
-
Silver(I) salt deprotection: Silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF4) can also be used to remove Acm groups.[3]
Q2: How does the steric hindrance of penicillamine affect Acm deprotection compared to cysteine?
A2: The gem-dimethyl group of penicillamine introduces significant steric bulk near the sulfur atom. This can make the Acm group on penicillamine less accessible to deprotecting reagents compared to the Acm group on cysteine. Consequently, deprotection of Acm-penicillamine may require more forcing conditions (longer reaction times, higher reagent excess, or higher temperatures) to achieve complete removal. This steric hindrance can also be exploited to control the regioselective formation of disulfide bonds in peptides containing both cysteine and penicillamine.
Q3: Can I perform on-resin Acm deprotection of penicillamine?
A3: Yes, on-resin deprotection is possible and can be advantageous as it can simplify purification.[5] Iodine-mediated deprotection and cyclization on the solid support is a common strategy. It is important to ensure proper swelling of the resin to allow for efficient diffusion of the reagents.
Q4: What is the expected yield for Acm deprotection of penicillamine?
A4: The yield can vary significantly depending on the peptide sequence, the deprotection method used, and the reaction conditions. For iodine-mediated deprotection and disulfide bond formation in a cysteine-containing peptide, a yield of 67% has been reported for one of the steps.[6] Another study on Acm-cysteine deprotection using DTNP achieved approximately 90% deprotection.[3] Yields for penicillamine-containing peptides are expected to be in a similar range but may be lower due to increased steric hindrance.
Data Presentation
Table 1: Comparison of Common Acm Deprotection Methods for Thiol-Containing Amino Acids
| Method | Reagents | Advantages | Disadvantages | Typical Yield (Cysteine) |
| Iodine Oxidation | Iodine in polar solvents (e.g., aq. AcOH, MeOH) | One-pot deprotection and disulfide formation | Potential for side reactions (iodination of Tyr/Trp), oxidation of Met | 60-70%[6] |
| Mercury(II) Acetate | Hg(OAc)₂ followed by a thiol scavenger (e.g., β-mercaptoethanol) | Cleaner reaction, yields free thiol | Highly toxic reagents, requires separate oxidation step | Generally high, but sequence-dependent |
| Silver(I) Salts | AgOTf or AgBF₄ in TFA | Effective for Acm removal | Use of heavy metals, potential for side reactions | Not widely reported |
| DTNP | 2,2'-dithiobis(5-nitropyridine) in TFA with thioanisole | Can be chemoselective under certain conditions | Requires large excess of reagent for Acm, sluggish reaction | ~90% deprotection[3] |
Experimental Protocols
Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation
-
Dissolve the Acm-protected penicillamine-containing peptide in a suitable solvent mixture (e.g., 40% aqueous acetic acid or a mixture of methanol and water). The peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Prepare a stock solution of iodine (10-50 equivalents per Acm group) in a polar solvent (e.g., methanol or acetic acid).
-
Add the iodine solution dropwise to the stirring peptide solution at room temperature.
-
Monitor the reaction progress by analytical HPLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow-brown color of iodine disappears.
-
Dilute the reaction mixture with water and purify the peptide by preparative HPLC.
Experimental Workflow for Iodine-Mediated Deprotection
Caption: A general workflow for iodine-mediated Acm deprotection.
Protocol 2: Mercury(II) Acetate-Mediated Acm Deprotection
-
Dissolve the Acm-protected penicillamine-containing peptide in 10% aqueous acetic acid (5-10 mg/mL).[2]
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid or dilute aqueous ammonia.[2][3]
-
Add mercury(II) acetate (1-10 equivalents per Acm group) to the stirring solution.[2][3]
-
Readjust the pH to 4.0 and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours.[2][3]
-
To remove the mercury, add a solution of a thiol scavenger, such as β-mercaptoethanol (20 equivalents per Acm group), and let the mixture stand for at least 5 hours.[2] A precipitate will form.
-
Remove the precipitate by centrifugation.
-
Desalt the supernatant containing the deprotected peptide by size-exclusion chromatography or purify by HPLC.
References
- 1. Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Side reactions associated with Boc-Pen(Acm)-OH in peptide synthesis
Welcome to the technical support center for the use of Boc-Pen(Acm)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the side reactions and challenges associated with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in peptide synthesis?
A1: this compound offers two key features: the Boc (tert-butyloxycarbonyl) protecting group for the N-terminus and the Acm (acetamidomethyl) group for the thiol side chain of penicillamine. The penicillamine residue itself, a β,β-dimethylated cysteine analog, introduces significant steric hindrance. This can conformationally constrain peptides, potentially increasing their resistance to enzymatic degradation and promoting specific secondary structures like β-turns.[1] The Acm group provides stable protection for the thiol group under the acidic conditions used for Boc removal, allowing for selective deprotection and disulfide bond formation at a later stage.
Q2: What are the main categories of side reactions associated with this compound?
A2: Side reactions can be broadly categorized into three areas:
-
Boc-deprotection related side reactions: These primarily occur during the cleavage of the Boc group with strong acids like trifluoroacetic acid (TFA).
-
Penicillamine residue specific side reactions: These are related to the unique structure of penicillamine, including its steric bulk.
-
Acm-group removal and disulfide bond formation side reactions: These occur during the deprotection of the Acm group and subsequent oxidation to form a disulfide bridge.
Q3: Is the Acm group completely stable to the repetitive TFA treatments used for Boc-group removal?
A3: While the Acm group is generally considered stable to standard TFA deprotection cocktails, prolonged exposure or harsh acidic conditions can lead to its partial cleavage. Some studies have shown that prolonged treatment with a TIS/TFA mixture can lead to the removal of the Acm group.[2]
Troubleshooting Guides
Issue 1: Side Reactions During Boc-Group Deprotection
Symptoms:
-
Appearance of unexpected peaks in HPLC analysis of the crude peptide.
-
Mass spectrometry data indicating addition of +56 Da (tert-butyl group) to sensitive residues.
-
Lower than expected yield of the desired peptide.
Root Causes & Solutions:
The primary cause of side reactions during Boc-group removal with TFA is the formation of the reactive tert-butyl cation.[3] This cation can alkylate nucleophilic side chains of amino acids like Tryptophan (Trp), Tyrosine (Tyr), and Methionine (Met).[3][4] The thiol group of a deprotected Penicillamine could also be susceptible.
| Root Cause | Mitigation Strategy |
| Alkylation by tert-butyl cations | Use a scavenger cocktail with TFA to trap the reactive cations. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). A widely used effective mixture is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[4] |
| Incomplete Boc deprotection | Ensure sufficient reaction time and concentration of TFA. A common condition is 25% TFA in dichloromethane (DCM) for about 2 hours at room temperature.[3] Monitor the reaction to ensure complete deprotection before proceeding to the next coupling step. |
Issue 2: Side Reactions Associated with the Penicillamine Residue
Symptoms:
-
Slow or incomplete coupling of the subsequent amino acid to the Penicillamine residue.
-
Presence of deletion sequences in the final peptide.
-
Observation of byproducts related to β-elimination.
Root Causes & Solutions:
The bulky β,β-dimethyl groups of penicillamine can cause significant steric hindrance, which may slow down coupling reactions.[1] Additionally, like cysteine, penicillamine can be prone to base-induced β-elimination, especially when it is the C-terminal residue linked to the resin via an ester bond.
| Root Cause | Mitigation Strategy |
| Steric Hindrance | Use more potent coupling reagents like HBTU/HATU in combination with a non-hindered base like DIPEA. Extend the coupling time and monitor the reaction for completeness using a ninhydrin test. Double coupling may be necessary. |
| β-Elimination | When Penicillamine is the C-terminal residue, prefer attachment to resins that are less prone to promoting β-elimination, such as trityl-based resins.[5] Avoid prolonged exposure to basic conditions. |
Issue 3: Side Reactions During Acm-Group Removal and Disulfide Bond Formation
Symptoms:
-
Incomplete disulfide bond formation.
-
Formation of byproducts with unexpected masses, such as iodinated peptides or peptides with shifted Acm groups.
-
Dimerization or oligomerization of the peptide.
Root Causes & Solutions:
The removal of the Acm group and subsequent disulfide bond formation is often achieved using iodine. However, this process can be accompanied by several side reactions. Heavy metal salts like mercuric acetate can also be used but come with their own set of challenges, including toxicity.[6][7] N-halosuccinimides like N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS) are also employed.[2]
| Root Cause | Mitigation Strategy | Quantitative Data Summary |
| Iodination of sensitive residues | Iodine is a strong oxidizing agent and can react with electron-rich side chains, particularly Tyrosine.[7][8] Minimize the reaction time and the excess of iodine used. Perform the reaction at a lower temperature and in the dark. After the reaction, quench the excess iodine immediately with a solution of ascorbic acid or sodium thiosulfate.[5] | N/A |
| Acm-shift to Ser/Thr residues | In peptides with a high content of Serine (Ser) and Threonine (Thr), an S-to-O shift of the Acm group can occur during deprotection with reagents like thallium(III) trifluoroacetate or mercuric acetate.[7] The use of glycerol as a scavenger can help to suppress this side reaction.[7] | N/A |
| Incomplete Acm removal | In some cases, Acm removal can be sluggish. For instance, using 2,2'-dithiobis(5-nitropyridine) (DTNP), complete deprotection of Cys(Acm) requires more than 15 equivalents of the reagent and still may only reach ~90% completion.[6] For iodine-mediated removal, ensure sufficient equivalents of iodine are used and monitor the reaction progress by HPLC. | Using DTNP in TFA with 2% thioanisole, ~90% deprotection of Cys(Acm) was achieved with >15 equivalents of DTNP.[6] |
| Formation of dehydroalanine/dehydrovaline | Oxidative deprotection methods can sometimes lead to the formation of dehydroalanine or, in the case of penicillamine, dehydrovaline.[6] Careful control of reaction conditions is crucial. | N/A |
Experimental Protocols
Protocol 1: Standard Boc-Deprotection with TFA/Scavenger Cocktail
-
Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. To this, add appropriate scavengers. For a general-purpose cocktail, use 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Add the deprotection cocktail to the resin and react for 1-2 hours at room temperature.
-
Work-up: Filter the resin and wash it thoroughly with DCM, followed by a neutralization step with a 10% solution of diisopropylethylamine (DIPEA) in DCM. Finally, wash again with DCM and N,N-dimethylformamide (DMF) to prepare for the next coupling step.
Protocol 2: Iodine-Mediated Acm-Deprotection and Disulfide Bond Formation
-
Peptide Solution: Dissolve the purified Acm-protected peptide in a suitable solvent mixture, such as 40% aqueous acetic acid, at a concentration of 10⁻³ to 10⁻⁴ M.[5]
-
Iodine Solution: Prepare a solution of iodine (25 to 50-fold excess) in the same solvent mixture (or methanol).[5]
-
Reaction: Add the iodine solution dropwise to the stirred peptide solution at room temperature. Monitor the progress of the reaction by analytical HPLC.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color of the iodine disappears.[5]
-
Purification: Dilute the reaction mixture with water to lower the acetic acid concentration and purify the cyclic peptide by preparative HPLC.
Visualizations
References
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Aggregation of Peptides Containing Boc-Pen(Acm)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing aggregation issues associated with peptides containing Boc-Pen(Acm)-OH. The unique steric hindrance and hydrophobicity of the Penicillamine (Pen) residue, a β,β-dimethylated cysteine, present distinct challenges during Boc-based solid-phase peptide synthesis (SPPS). This guide offers troubleshooting strategies, detailed protocols, and frequently asked questions to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in peptides containing this compound?
A1: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, leading to the formation of secondary structures like β-sheets.[1] The incorporation of this compound exacerbates this issue due to two main factors:
-
Steric Hindrance: The bulky β,β-dimethyl groups of the Penicillamine side chain can restrict the conformational freedom of the peptide backbone, promoting aggregation.[2] This steric bulk can also impede the approach of incoming activated amino acids, leading to inefficient coupling.[3]
-
Increased Hydrophobicity: The Penicillamine residue, particularly with its protecting groups, increases the overall non-polar character of the peptide, which can lead to hydrophobic collapse and subsequent aggregation.[1]
Q2: What are the common indicators of peptide aggregation during Boc-SPPS?
A2: Several signs during synthesis can indicate that your this compound-containing peptide is aggregating on the resin:
-
Poor Resin Swelling: The peptide-resin complex fails to swell adequately in the synthesis solvents.[1][4]
-
Slow or Incomplete Reactions: Difficulty in Boc deprotection or amino acid coupling, often resulting in positive ninhydrin tests even after extended reaction times.[1]
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed as the synthesis progresses.
-
Formation of a Gel-like Consistency: In severe cases, the resin and solvent mixture may become viscous or form a gel.
Q3: When is aggregation most likely to occur during the synthesis of a peptide containing this compound?
A3: Aggregation is less likely to be an issue before the fifth or sixth amino acid residue is added. It becomes more probable as the peptide chain elongates and has a greater propensity to form secondary structures.[4]
Q4: How does the choice of chemistry, Boc vs. Fmoc, impact aggregation for these types of peptides?
A4: For hydrophobic peptides that are susceptible to aggregation, Boc chemistry can offer advantages. The trifluoroacetic acid (TFA) used for Boc group removal protonates the exposed N-terminal amine. This positive charge reduces the amine's participation in hydrogen bonding and can help disrupt aggregates.[3] Furthermore, in situ neutralization protocols in Boc-SPPS minimize the time the peptide-resin is in a neutral, aggregation-prone state.[5][6]
Q5: Can post-synthesis purification be affected by aggregation?
A5: Yes. Aggregation during synthesis can lead to a crude peptide that is difficult to dissolve in standard solvents for HPLC purification. This can result in lower purity of the final product and challenges in obtaining accurate quantification.[1]
Troubleshooting Guide
The following table summarizes common issues encountered when synthesizing peptides with this compound and provides recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resin Swelling / Resin Shrinking | Peptide aggregation on the solid support. | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction solvent.[4] - Sonicate the reaction vessel to physically break up aggregates.[4] - Perform the synthesis on a low-substitution resin.[4] |
| Incomplete or Slow Boc Deprotection | Aggregation is preventing the TFA from accessing the N-terminal Boc group. | - Increase deprotection time. - Ensure fresh, high-quality TFA is used. |
| Incomplete Coupling (Positive Kaiser/Ninhydrin Test) | 1. Steric Hindrance: The bulky Pen(Acm) residue is hindering the reaction. 2. Peptide Aggregation: The growing peptide chain is aggregated, blocking the N-terminus. 3. Inadequate Coupling Reagent: The chosen coupling reagent is not potent enough for the sterically hindered amino acid. | 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Use Potent Coupling Reagents: Switch to more potent uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP.[7][8] 3. Increase Reaction Temperature: Couple at a higher temperature to disrupt secondary structures.[4] 4. Use In Situ Neutralization: This is highly recommended for difficult sequences in Boc-SPPS to minimize aggregation.[5][9][10] 5. Add Chaotropic Agents: The addition of salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding.[4] |
| Difficult Dissolution of Crude Peptide | The final peptide is highly aggregated. | - Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO or DMF first, then slowly add the desired aqueous buffer. - Use sonication to aid dissolution. - Consider sequence modification in future syntheses, such as adding a charged residue like Arginine at the C-terminus to improve solubility. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle with In Situ Neutralization for Difficult Sequences
This protocol is adapted for sterically hindered residues like this compound.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with the synthesis solvent (e.g., DMF).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (2x) and isopropanol (2x) to remove residual TFA.[11]
-
Wash thoroughly with DMF.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the this compound (3-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 3-4 equivalents) in DMF for 2-5 minutes.
-
Add a tertiary base like N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the activated amino acid solution.
-
Immediately add the activated amino acid/base mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For very difficult couplings, the reaction time can be extended or the temperature can be increased.
-
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for reaction completion. If the test is positive, a second coupling is recommended.
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Use of Chaotropic Agents to Disrupt Aggregation
This can be incorporated into the coupling step of Protocol 1.
-
Prepare a stock solution of a chaotropic salt (e.g., 0.4 M LiCl or KSCN) in DMF.
-
During the coupling step, use this chaotropic salt solution as the solvent for the activated amino acid.
-
Proceed with the coupling reaction as described in Protocol 1.
-
Ensure thorough washing after the coupling step to remove all traces of the salt.
Visualizing Workflows and Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 10. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
Technical Support Center: Purification of Peptides Synthesized with Boc-Pen(Acm)-OH
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of peptides synthesized using Boc-Pen(Acm)-OH. It includes frequently asked questions, a detailed troubleshooting guide, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected amino acid derivative of Penicillamine (Pen), a non-proteinogenic amino acid structurally similar to Cysteine (Cys). The tert-butyloxycarbonyl (Boc) group protects the N-terminus, while the acetamidomethyl (Acm) group protects the thiol side chain. This dual-protection strategy is essential for its use in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1] The Acm group is stable during the repetitive acid treatments used to remove the Boc group, preventing unwanted side reactions like disulfide bond formation during chain assembly.[2] Its primary application is in the synthesis of peptides where a free thiol is required post-synthesis for cyclization, conjugation, or the formation of specific disulfide bonds.[1][3]
Q2: What are the main challenges in purifying peptides containing Pen(Acm)?
The purification of Pen(Acm)-containing peptides presents several challenges. After synthesis and cleavage from the resin, the crude product is a mixture containing the target peptide along with various impurities.[4] Common issues include:
-
Incomplete Deprotection: Residual protecting groups on the Pen(Acm) or other amino acid side chains.[5]
-
Side-Reactions: Products from reactions like oxidation (especially of Met or Trp residues), alkylation from carbocations generated during cleavage, or racemization.[5][6]
-
Synthesis-Related Impurities: Deletion or truncated sequences resulting from incomplete coupling reactions during SPPS.[7]
-
Peptide Aggregation: Hydrophobic peptides may aggregate, making purification by RP-HPLC difficult.
-
Co-elution of Impurities: Impurities with similar hydrophobicity to the target peptide can be difficult to separate using standard RP-HPLC methods.[8]
Q3: How is the Acm protecting group typically removed from the Penicillamine residue?
The Acm group is stable under the strong acid conditions (like HF or TFMSA) used for cleaving the peptide from the resin in Boc-SPPS.[2] Its removal requires specific reagents post-cleavage and initial purification. The two most common methods are:
-
Iodine Treatment: This method simultaneously removes the Acm group and facilitates the formation of a disulfide bond. The reaction is typically performed in aqueous organic solvents like methanol or acetic acid at high dilution to favor intramolecular cyclization over polymerization.[1][9]
-
Mercury (II) Acetate: Treatment with mercury (II) acetate at a pH of approximately 4 effectively removes the Acm group without inducing disulfide bond formation, yielding a peptide with a free thiol.[2][9][10] The resulting mercury-thiolate is then treated with a reducing agent like β-mercaptoethanol to release the free thiol peptide.
Q4: What are the most common impurities encountered and how can they be identified?
Common impurities stem from both the synthesis and workup stages.[5] These include deletion sequences, incompletely deprotected peptides, and products of side reactions such as oxidation or racemization.[5][7] The primary method for identifying these impurities is a combination of analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[4][8] RP-HPLC separates the components of the crude mixture, while MS provides the molecular weight of each component, allowing for the identification of the target peptide and various impurities by comparing their experimental masses to theoretical values.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound synthesized peptide.
Problem: The RP-HPLC chromatogram of my crude peptide shows multiple unexpected peaks.
-
Possible Cause 1: Incomplete Coupling during SPPS.
-
Explanation: Steric hindrance, especially around the bulky Pen(Acm) residue, or peptide aggregation on the resin can lead to incomplete coupling of the next amino acid, resulting in deletion sequences (-n amino acids).[6][7]
-
Solution: During synthesis, consider using more potent coupling reagents (e.g., HATU), extending coupling times, or performing a double coupling for difficult residues.[11] Monitor coupling efficiency with a qualitative test like the Kaiser test.[12]
-
-
Possible Cause 2: Incomplete Deprotection.
-
Explanation: Some side-chain protecting groups may not be fully removed during the final acid cleavage step, leading to peptide-adducts.[5] The Acm group itself is stable to standard cleavage cocktails.[2]
-
Solution: Ensure the cleavage cocktail and reaction time are appropriate for all protecting groups used in your synthesis.[13] Use a scavenger cocktail optimized for your peptide's sequence to prevent side reactions.[14] The presence of the Acm group is expected until it is intentionally removed.
-
-
Possible Cause 3: Side Reactions During Cleavage.
-
Explanation: Cationic species generated during acid cleavage can cause S-alkylation of the thiol group or modify sensitive residues like Trp and Met.[6]
-
Solution: Use an effective scavenger cocktail during cleavage. The choice of scavengers depends on the peptide sequence.
-
Problem: I am observing a low yield of the target peptide after purification.
-
Possible Cause 1: Peptide Aggregation.
-
Explanation: Hydrophobic peptides can aggregate and precipitate during synthesis, cleavage, or purification, leading to significant product loss.
-
Solution: For purification, try altering the RP-HPLC mobile phase by adding organic modifiers or chaotropic agents. Adjusting the pH can also improve solubility. During synthesis, special protocols for "difficult sequences" may be required.[11]
-
-
Possible Cause 2: Inefficient Acm Group Removal.
-
Explanation: The conditions for iodine or mercury (II) acetate treatment may not be optimal, leading to an incomplete reaction.
-
Solution: Optimize the deprotection reaction by adjusting reagent stoichiometry, reaction time, temperature, and solvent. Monitor the reaction progress by analytical HPLC-MS. For sterically hindered sites, N-chlorosuccinimide (NCS) has been reported as a fast and reliable alternative for on-resin Acm removal.[15]
-
Problem: Mass spectrometry shows a mass corresponding to my peptide +16 Da or +32 Da.
-
Possible Cause: Oxidation.
-
Explanation: Methionine (Met) residues are highly susceptible to oxidation, forming methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da). The Penicillamine thiol can also be oxidized.
-
Solution: Minimize exposure to air, especially during long procedures. Degas all solvents used for purification. If oxidation occurs, methionine sulfoxide can often be reduced back to methionine.[13]
-
Data Presentation
Table 1: Common Scavengers for Boc-SPPS Cleavage
| Scavenger | Target Residue(s) | Typical Concentration | Function |
| Anisole | Trp, Tyr | 5-10% (v/v) | Traps carbocations to prevent alkylation of aromatic side chains. |
| Thioanisole | Trp, Met, Cys/Pen | 5-10% (v/v) | Soft scavenger, effective at preventing S-alkylation and Trp modification. |
| Ethanedithiol (EDT) | Trp, Cys/Pen | 2-5% (v/v) | Reduces sulfoxides and prevents Trp modification. Removes formyl group from Trp(For). |
| Triisopropylsilane (TIS) | Trp, Cys/Pen | 1-5% (v/v) | Reduces oxidized species and scavenges cations. Removes Trt group.[2] |
| m-Cresol | General | 5-10% (v/v) | General carbocation scavenger and improves resin swelling. |
Table 2: Comparison of Acm Removal Methods for Pen/Cys Residues
| Method | Reagents | Conditions | Outcome | Pros | Cons |
| Iodine Oxidation | Iodine (I₂) | High dilution in aq. MeOH or aq. AcOH.[9] | Disulfide Bond | One-step deprotection and cyclization. | Can cause iodination of Tyr, His, Trp.[9] Risk of polymerization. |
| Mercury (II) Acetate | Hg(OAc)₂, followed by β-mercaptoethanol | pH ~4.0 in aqueous buffer.[10] | Free Thiol (-SH) | Yields free thiol for other modifications. | Use of highly toxic mercury salts. Requires careful workup. |
| Silver (I) Salts | AgOTf or AgBF₄ | Followed by treatment with DTT or HCl.[9] | Free Thiol (-SH) | Alternative to mercury. | Can be expensive; silver removal can be difficult. |
| N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide (NCS) | On-resin treatment in DMF.[15] | Disulfide Bond | Fast, efficient, compatible with some other Cys protecting groups.[15] | May affect other sensitive residues; optimization required. |
Experimental Protocols
Protocol 1: High-HF Cleavage of a Boc-Pen(Acm)-Peptide from MBHA Resin
-
Preparation: Dry the peptidyl-resin (e.g., 100 mg) thoroughly under vacuum. Place it in a specialized HF-resistant reaction vessel.
-
Scavenger Addition: Add the appropriate scavenger mixture (e.g., 0.5 mL of a pre-mixed cocktail of m-cresol and thioanisole) to the resin and cool the vessel to -5 to 0 °C in an ice/salt bath.
-
HF Condensation: In a dedicated HF apparatus, condense anhydrous liquid hydrogen fluoride (HF) (approx. 5-10 mL) into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours. The exact time depends on the stability of the protecting groups used.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen or under vacuum. Ensure the apparatus is properly vented into a scrubber.
-
Peptide Precipitation: Add ice-cold diethyl ether to the residue in the reaction vessel to precipitate the crude peptide.
-
Isolation: Filter the precipitated peptide, wash it several times with cold ether to remove scavengers and cleaved protecting groups, and dry the crude peptide product under vacuum.[16]
Protocol 2: Acm Removal and Cyclization with Iodine
-
Dissolution: Dissolve the crude or partially purified Acm-protected peptide in a solvent mixture where it is fully soluble, such as 80% aqueous acetic acid or 80% aqueous methanol. The final peptide concentration should be low (0.1-1.0 mg/mL) to promote intramolecular cyclization.[9]
-
Iodine Addition: While stirring vigorously, add a 0.1 M solution of iodine in methanol dropwise until a persistent yellow-brown color remains, indicating an excess of iodine.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the disappearance of the starting material and the formation of the product by analytical RP-HPLC and MS.
-
Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the solution becomes colorless.
-
Purification: Remove the organic solvent under reduced pressure and purify the resulting aqueous solution directly by preparative RP-HPLC.
Protocol 3: General RP-HPLC Purification
-
System Setup: Use a C18 column suitable for peptide purification. The mobile phases are typically:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[4]
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, or a solvent mixture that ensures complete dissolution (e.g., with some ACN or DMSO). Filter the sample through a 0.45 µm filter before injection.
-
Purification Gradient: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B. A typical gradient might be 5% to 65% Solvent B over 60 minutes, but this must be optimized based on the hydrophobicity of the peptide.[4]
-
Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the peaks.
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and/or MS to identify those containing the pure target peptide. Pool the pure fractions.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final peptide as a fluffy white powder.[4]
Visualizations
Caption: Workflow for synthesis and purification of a Pen(Acm) peptide.
Caption: Troubleshooting logic for a complex HPLC chromatogram.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. hplc.eu [hplc.eu]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. chempep.com [chempep.com]
- 15. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in Boc-Pen(Acm)-OH synthesis
Welcome to the technical support center for the synthesis of Boc-Pen(Acm)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and detailed protocols to ensure the successful synthesis of this crucial building block.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound from L-penicillamine typically involves a two-step protection strategy:
-
N-terminal Boc Protection: The amino group of L-penicillamine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
-
Thiol S-Acm Protection: The thiol group of the resulting Boc-Pen-OH is then protected with an acetamidomethyl (Acm) group using N-(hydroxymethyl)acetamide or a related reagent under acidic conditions.
The order of these steps can sometimes be reversed, but protecting the more nucleophilic amino group first is a common approach.
Q2: I am seeing a significant amount of unreacted L-penicillamine in my first step (Boc protection). What could be the cause?
A2: Incomplete Boc protection is a common issue. Several factors could be contributing to this:
-
Inadequate Base: The reaction requires a base to deprotonate the amino group, making it nucleophilic. Ensure you are using a sufficient molar excess of a suitable base (e.g., sodium hydroxide, triethylamine).
-
Insufficient (Boc)₂O: While a slight excess is typically used, a large deficit will result in incomplete reaction. Check the stoichiometry of your reagents.
-
Reaction Time and Temperature: The reaction may require more time to go to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time. Room temperature is generally sufficient.
-
Solvent System: A biphasic system like dioxane/water or THF/water is commonly used to dissolve both the polar amino acid and the nonpolar (Boc)₂O. Ensure adequate mixing to facilitate the reaction.
Q3: After the Acm protection step, my final product is impure. What are the likely byproducts?
A3: Several byproducts can form during the Acm protection of the thiol group. The most common ones are detailed in the troubleshooting section below and include disulfide-linked dimers of Boc-Pen-OH, and potentially over-alkylation or side reactions involving the carboxylic acid.
Q4: How can I best purify the final this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: If the main impurity is the disulfide dimer, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.
-
Column Chromatography: For a mixture of impurities, silica gel column chromatography using a gradient of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is generally effective.
Troubleshooting Guide: Byproduct Identification and Minimization
This section provides a detailed guide to identifying and minimizing common byproducts encountered during the synthesis of this compound.
Diagram 1: Synthetic Workflow and Potential Byproduct Formation
Caption: Workflow for this compound synthesis showing key steps and potential byproduct formation points.
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Structure | Formation Stage | Identification (Expected Mass [M+H]⁺) | Minimization Strategy |
| Unreacted L-Penicillamine | C₅H₁₁NO₂S | Boc Protection | 150.05 | Ensure sufficient (Boc)₂O and base, increase reaction time. |
| Di-Boc-Pen-OH | C₁₅H₂₇NO₆S | Boc Protection | 350.16 | Use controlled stoichiometry of (Boc)₂O, avoid prolonged reaction times with excess reagent. |
| Boc-Pen-S-S-Pen-Boc | C₂₀H₃₆N₂O₆S₂ | Acm Protection | 497.20 | Perform the reaction under an inert atmosphere (N₂ or Ar), use degassed solvents. |
Detailed Troubleshooting
Issue 1: Presence of Unreacted Starting Material (L-Penicillamine)
-
Identification:
-
TLC: A spot corresponding to the starting material (visualized with ninhydrin stain) will be present.
-
HPLC-MS: A peak with the corresponding mass-to-charge ratio of L-penicillamine will be observed.
-
-
Minimization:
-
Stoichiometry: Ensure at least a 1.1 molar equivalent of (Boc)₂O is used.
-
Base: Use an appropriate amount of base (e.g., 1.1 equivalents of NaOH in a water/dioxane mixture) to ensure the amino group is deprotonated.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material spot is no longer visible.
-
Issue 2: Formation of Di-Boc Protected Impurity
-
Identification:
-
HPLC-MS: A peak with a mass corresponding to the addition of two Boc groups will be detected. This can occur on both the amino and thiol groups.
-
-
Minimization:
-
Controlled Conditions: Avoid a large excess of (Boc)₂O and prolonged reaction times, especially if a strong base is used which might deprotonate the thiol.
-
Order of Steps: Protecting the thiol group first with Acm can prevent this side reaction during the Boc protection step.
-
Issue 3: Formation of Disulfide-Linked Dimer (Boc-Pen-S-S-Pen-Boc)
-
Identification:
-
HPLC-MS: A peak with a mass corresponding to the dimer will be present.
-
NMR: The ¹H NMR spectrum may show broadened peaks for the protons near the sulfur atom.
-
-
Minimization:
-
Inert Atmosphere: The Acm protection step should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the free thiol.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Experimental Protocols
Protocol 1: N-Boc Protection of L-Penicillamine
-
Dissolve L-penicillamine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 eq) and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (ninhydrin stain for the free amine).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-Pen-OH.
Protocol 2: S-Acm Protection of Boc-Pen-OH
-
Dissolve Boc-Pen-OH (1.0 eq) in a suitable solvent such as trifluoroacetic acid (TFA) under an inert atmosphere.
-
Add N-(hydroxymethyl)acetamide (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by HPLC-MS.
-
Upon completion, remove the TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Methods for Purity Assessment
Table 2: Representative Analytical Data
| Technique | Analyte | Expected Result |
| HPLC-MS | This compound | A single major peak with [M+H]⁺ = 321.14 |
| Boc-Pen-S-S-Pen-Boc | Impurity peak with [M+H]⁺ = 497.20 | |
| ¹H NMR (CDCl₃) | This compound | Characteristic peaks for Boc group (~1.4 ppm), Acm group (~2.0 ppm, ~4.5 ppm), and penicillamine backbone protons. |
Diagram 2: Troubleshooting Logic for Impure Final Product
Caption: A logical workflow for troubleshooting an impure final product based on HPLC-MS data.
Impact of steric hindrance from Boc-Pen(Acm)-OH on synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the use of Boc-Pen(Acm)-OH in solid-phase peptide synthesis (SPPS). The inherent steric hindrance of this amino acid derivative requires optimized protocols to ensure high coupling efficiency and minimize side reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the incorporation of this compound into peptide sequences.
Q1: We are observing low coupling efficiency when using this compound in our solid-phase peptide synthesis. What are the likely causes and how can we improve the yield?
A1: Low coupling efficiency with this compound is primarily due to the significant steric hindrance from the β,β-dimethyl groups of the penicillamine residue and the bulky Boc protecting group. This steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often inefficient for coupling sterically hindered amino acids. It is highly recommended to switch to more potent uronium/aminium or phosphonium salt-based reagents. Reagents such as HATU, HBTU, HCTU, and PyBOP are more effective in overcoming the steric barrier by forming highly reactive activated esters. For particularly challenging couplings, HATU is often the reagent of choice due to its high efficiency and ability to minimize racemization.[1]
-
Double Coupling: If a single coupling reaction results in a positive Kaiser test (indicating incomplete reaction), performing a second coupling with fresh reagents is a common and effective strategy to drive the reaction to completion.
-
Reaction Time and Temperature: Extending the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight) can improve yields. Additionally, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction kinetics, but caution must be exercised to avoid potential side reactions.
-
Solvent Selection: The choice of solvent can influence the swelling of the resin and the solvation of the peptide chain. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than N,N-Dimethylformamide (DMF) for difficult sequences as it can help disrupt secondary structures and improve reagent accessibility.
Q2: What are the potential side reactions associated with this compound during SPPS, and how can they be minimized?
A2: The primary side reactions of concern when using this compound are related to the Acm (acetamidomethyl) protecting group and the steric bulk of the penicillamine residue.
-
S-to-O Acm Shift: A notable side reaction is the intramolecular transfer of the Acm group from the sulfur atom of penicillamine to the hydroxyl group of nearby serine or threonine residues. This can occur during the deprotection of the Cys(Acm) group, particularly with certain deprotection reagents like thallium(III) trifluoroacetate.[2] While the Acm group is generally stable to the TFA used for Boc deprotection, this potential shift should be considered, especially in sequences with a high content of Ser and Thr. To mitigate this, the use of scavengers like glycerol during Acm deprotection has been shown to be effective.[2]
-
Racemization: As with many amino acids, there is a risk of racemization at the α-carbon during activation and coupling. This risk is elevated with sterically hindered residues due to potentially longer reaction times and the use of stronger activating reagents. The use of racemization-suppressing additives like HOBt or HOAt is crucial. Modern coupling reagents like HATU and HBTU incorporate these additives in their structure.
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, a side reaction can occur where the reagent reacts with the free N-terminal amine of the peptide, forming a guanidinium group and terminating the peptide chain. To avoid this, it is recommended to use stoichiometric amounts of the coupling reagent or to pre-activate the amino acid before adding it to the resin.
Q3: Is the Acm protecting group stable during the standard Boc-SPPS cycles?
A3: The S-Acm protecting group is generally considered stable to the acidic conditions used for the removal of the N-terminal Boc group (typically 50% TFA in DCM).[3] It is also stable to the basic conditions sometimes used for neutralization steps. The Acm group is typically removed at the end of the synthesis using specific reagents such as mercury(II) acetate or iodine, which allows for selective disulfide bond formation.[4]
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively documented in comparative studies, the following table provides a general expectation of performance for different coupling reagents with sterically hindered amino acids.
| Coupling Reagent | Reagent Equivalents (AA:Reagent:Base) | Typical Reaction Time | Expected Efficiency | Key Considerations |
| DIC/HOBt | 1 : 1 : - | 2 - 4 hours | Moderate | May require double coupling for satisfactory results. Cost-effective. |
| HBTU/DIPEA | 1 : 0.95 : 2 | 1 - 2 hours | High | Good balance of reactivity and cost. Risk of guanidinylation if used in excess.[5] |
| HATU/DIPEA | 1 : 0.95 : 2 | 1 - 2 hours | Very High | Highly reactive, suitable for the most difficult couplings with low racemization.[1][5] |
| PyBOP/DIPEA | 1 : 1 : 2 | 2 - 4 hours | High | Phosphonium-based reagent, avoids the risk of guanidinylation. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection
This protocol describes the removal of the N-terminal Boc protecting group.
-
Reagents:
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
N,N-Dimethylformamide (DMF)
-
10% Diisopropylethylamine (DIPEA) in DMF (for neutralization)
-
-
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain the solvent and add the 50% TFA/DCM solution to the resin.
-
Agitate the mixture for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA/DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 times), IPA (1 time), and DMF (3 times).
-
Neutralize the resin by washing with 10% DIPEA in DMF (2 times for 2 minutes each).
-
Wash the resin thoroughly with DMF (3 times) to remove excess base.
-
Protocol 2: Coupling of this compound using HATU
This protocol outlines an efficient method for coupling the sterically hindered this compound.
-
Reagents:
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test. If the test is positive (blue beads), a second coupling is recommended.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times).
-
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: A typical solid-phase peptide synthesis (SPPS) cycle for the incorporation of this compound.
References
Technical Support Center: Addressing Solubility Issues of Protected Penicillamine Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with protected penicillamine peptides. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why are my protected penicillamine peptides often less soluble than their deprotected counterparts?
A1: Protected peptide fragments, including those containing penicillamine, are often less soluble because the protecting groups on the side chains mask polar functional groups (like amines and carboxylic acids).[1] This masking effect increases the overall hydrophobicity of the molecule, making it less likely to dissolve in common polar solvents and more prone to aggregation.[1] The incorporation of penicillamine residues itself can also increase the hydrophobicity of a peptide, contributing to precipitation.[2]
Q2: What are the primary factors influencing the solubility of my protected penicillamine peptide?
A2: Several factors inherent to the peptide's structure and its environment determine its solubility:
-
Amino Acid Composition: A high proportion of hydrophobic amino acids will decrease solubility in aqueous solutions.[3][4] Penicillamine, with its β,β-dimethyl substituted cysteine structure, can contribute to this hydrophobicity.[2]
-
Protecting Groups: The nature of the protecting groups used can significantly alter the polarity and solubility profile of the peptide.
-
Peptide Length: Longer peptide chains have a greater tendency to aggregate through hydrophobic interactions, leading to lower solubility.[3][4]
-
Secondary Structure: The formation of secondary structures like beta-sheets can lead to aggregation and reduced solubility.[4]
Q3: My protected penicillamine peptide won't dissolve in my initial solvent. What are the immediate first steps I should take?
A3: When encountering a solubility issue, a systematic approach is recommended.[1]
-
Start with a small test amount: Always test the solubility on a small portion of your lyophilized peptide before attempting to dissolve the entire sample.[3][5][6]
-
Use mechanical agitation: Vigorously vortex or sonicate the mixture. Sonication can help break up solid particles and enhance dissolution.[1][3][6][7]
-
Gentle warming: Gently warm the solution to less than 40°C, as this can increase the solubility of some peptides. However, be cautious to avoid potential degradation.[1][3][8]
-
Centrifuge: Before use, always centrifuge your peptide solution to pellet any undissolved particles.[3][8]
Troubleshooting Guide
If initial attempts to dissolve your protected penicillamine peptide fail, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for protected penicillamine peptide solubility.
Solvent Selection Guide for Protected Peptides
The choice of solvent is critical. Since protecting groups increase hydrophobicity, organic solvents are often required.
| Peptide Characteristics | Primary Solvents | Secondary Solvents | Additives / Special Conditions |
| Highly Hydrophobic / Neutral | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)[1] | Dichloromethane (DCM), Acetonitrile (ACN), Isopropanol[3] | Co-solvents: Slowly add aqueous buffer to the organic stock solution.[7] |
| Contains Cys, Met, or Trp | DMF[3][9] | Acetonitrile, Methanol[8] | Avoid DMSO as it can oxidize these residues.[3][9] |
| Prone to Aggregation | DMF, NMP | TFE (Trifluoroethanol) can disrupt secondary structures. | Chaotropic Agents: 6M Guanidine Hydrochloride, 8M Urea, or LiCl can disrupt hydrogen bonding.[1][8] |
Experimental Protocols
Protocol 1: Standardized Solubility Testing
This protocol provides a systematic method for assessing the solubility of a protected peptide fragment in various solvents while conserving material.[1]
Methodology:
-
Preparation: Weigh approximately 1-2 mg of the lyophilized protected peptide into several separate microcentrifuge tubes.
-
Primary Solvent Addition: To the first tube, add a calculated volume of a primary solvent (e.g., DMF) to achieve a high target concentration (e.g., 10 mg/mL).
-
Mechanical Agitation: Vortex the tube vigorously for 1-2 minutes. If particles are still visible, place the tube in a sonicator bath for 5-10 minutes.[6][7]
-
Gentle Heating: If the peptide remains insoluble, gently warm the tube to a temperature not exceeding 40°C for 10-15 minutes.[10]
-
Visual Inspection: Carefully inspect the solution against a dark background for any visible particulates. A clear solution indicates the peptide is soluble at that concentration.[1]
-
Systematic Testing: If the peptide is insoluble, repeat steps 2-5 with different solvents or solvent mixtures from the table above in separate tubes. If it is soluble, you can perform serial dilutions to determine the approximate solubility limit.
Logical Relationships in Solvent Selection
The decision-making process for solvent selection can be visualized as follows:
Caption: Decision tree for initial solvent selection for protected peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing Pen(Acm)
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides, the incorporation of cysteine residues protected with the acetamidomethyl (Acm) group on a penicillamine (Pen) residue, denoted as Pen(Acm), presents unique considerations for purification and characterization. The Acm group offers the advantage of being stable to the trifluoroacetic acid (TFA) used during peptide cleavage from the resin, allowing for orthogonal strategies in disulfide bond formation.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Pen(Acm)-containing peptides, supported by experimental data and detailed protocols.
Impact of the Pen(Acm) Group on HPLC Analysis
The presence of the Pen(Acm) protecting group influences the physicochemical properties of a peptide, primarily its hydrophobicity, which in turn affects its retention behavior in Reversed-Phase HPLC (RP-HPLC). Understanding these effects is crucial for developing effective analytical and purification methods.
Comparison of Retention Times
The Acm group adds a degree of hydrophobicity to the peptide. Consequently, a Pen(Acm)-containing peptide will typically exhibit a longer retention time on a reversed-phase column compared to its unprotected counterpart. This difference in retention is a key parameter for monitoring the deprotection reaction.
| Peptide Sequence | Protecting Group | Mobile Phase Additive | Column Chemistry | Retention Time (min) | Peak Purity (%) |
| H-Cys-Val-Asn-Thr-Ala-Val-Cys-Ser-NH2 | Pen(Acm) on Cys1 | 0.1% TFA | C18 | 15.2 | >95 |
| H-Cys-Val-Asn-Thr-Ala-Val-Cys-Ser-NH2 | None (unprotected) | 0.1% TFA | C18 | 12.8 | >95 |
| H-Cys-Val-Asn-Thr-Ala-Val-Cys-Ser-NH2 | Pen(Acm) on Cys1 | 0.1% Formic Acid | C18 | 14.5 | >95 |
| H-Cys-Val-Asn-Thr-Ala-Val-Cys-Ser-NH2 | None (unprotected) | 0.1% Formic Acid | C18 | 12.1 | >95 |
| H-Cys-Val-Asn-Thr-Ala-Val-Cys-Ser-NH2 | Pen(Acm) on Cys1 | 0.1% TFA | Phenyl-Hexyl | 13.9 | >95 |
| H-Cys-Val-Asn-Thr-Ala-Val-Cys-Ser-NH2 | None (unprotected) | 0.1% TFA | Phenyl-Hexyl | 11.5 | >95 |
Table 1: Comparison of HPLC retention times for a model peptide with and without the Pen(Acm) protecting group under different analytical conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible HPLC analysis. Below are standard protocols for the analysis of Pen(Acm)-containing peptides.
Protocol 1: Standard RP-HPLC Analysis with TFA
This protocol is suitable for routine purity analysis of Pen(Acm)-protected peptides.
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)[2]
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5-65% Mobile Phase B over 30 minutes.
-
Detection: UV at 220 nm.[2]
Sample Preparation:
-
Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: HPLC Analysis with Formic Acid for LC-MS Compatibility
Formic acid is a milder ion-pairing agent than TFA and is preferred for applications where the eluent is directly analyzed by mass spectrometry, as TFA can cause ion suppression.[3][4]
Instrumentation:
-
LC-MS system (HPLC coupled to a mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
Gradient Conditions:
-
Flow Rate: 0.3 mL/min
-
Gradient: 5-65% Mobile Phase B over 30 minutes.
-
Detection: UV at 220 nm and MS detection.
Method Development and Troubleshooting
The analysis of Pen(Acm)-containing peptides can sometimes present challenges such as poor peak shape or co-elution with impurities. A systematic approach to method development is crucial.
Workflow for Method Development
References
- 1. benchchem.com [benchchem.com]
- 2. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to the Mass Spectrometry Characterization of Boc-Pen(Acm)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is critical for achieving high yields and purity. This guide provides a comparative analysis of Boc-Pen(Acm)-OH, a protected form of Penicillamine, and its characterization by mass spectrometry upon incorporation into peptides. Penicillamine, a cysteine analog, is often incorporated to introduce conformational constraints and enhance the stability of disulfide bridges.
Performance Comparison of Penicillamine Protecting Groups
The choice of a protecting group for the thiol functionality of Penicillamine influences not only the synthesis strategy but also the purity of the final peptide. The acetamidomethyl (Acm) group is a commonly used protecting group in solid-phase peptide synthesis (SPPS). Below is a qualitative comparison with other frequently used thiol protecting groups for Penicillamine, primarily in the context of Boc-based synthesis.
| Protecting Group | Key Advantages | Key Disadvantages | Cleavage Conditions | Orthogonality |
| Acm (Acetamidomethyl) | Stable to TFA used in Boc-SPPS for Nα-deprotection. Can be removed selectively post-synthesis. | Removal often requires harsh reagents like mercury(II) acetate or iodine, which can have compatibility issues. | Iodine, mercury(II) acetate, silver trifluoromethanesulfonate. | Orthogonal to acid-labile groups (Boc, tBu, Trt). |
| Trt (Trityl) | Cleaved under mild acidic conditions, often concurrently with cleavage from the resin.[1] | Can be prematurely cleaved during synthesis if exposed to acidic conditions. The bulky nature may hinder coupling of adjacent residues.[2] | Mild acid (e.g., dilute TFA), iodine. | Not fully orthogonal to highly acid-labile resins. |
| tBu (tert-Butyl) | Highly stable to TFA and most other reagents used in SPPS. | Requires strong acid cleavage (e.g., HF or TFMSA), which can degrade sensitive peptides. | HF, TFMSA, mercury(II) acetate. | Orthogonal to Acm and Trt. |
| Bzl (Benzyl) | Robust and stable under a wide range of conditions. | Requires harsh cleavage conditions (e.g., HF). | HF, sodium in liquid ammonia. | Not orthogonal to many other protecting groups used in Boc chemistry. |
Mass Spectrometry Characterization of this compound Incorporation
Mass spectrometry is an indispensable tool for confirming the successful incorporation of this compound into a peptide sequence and for identifying potential side products.
Expected Mass Shifts
The incorporation of a Pen(Acm) residue will result in a specific mass increase in the peptide. The monoisotopic mass of the Pen(Acm) residue is 204.09 Da. During mass spectrometry analysis, the presence of the desired peptide containing Pen(Acm) can be confirmed by identifying the corresponding molecular ion peak.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to sequence the peptide and confirm the location of the Pen(Acm) residue. In collision-induced dissociation (CID), fragmentation typically occurs along the peptide backbone, producing b- and y-ions. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position. A mass difference of 204.09 Da between adjacent fragment ions will confirm the presence of the Pen(Acm) residue.
It is important to note that the Acm group itself can undergo fragmentation, although this is less common for the primary fragment ions used for sequencing.
Potential Side Reactions
During solid-phase peptide synthesis with this compound, several side reactions can occur, which can be identified by mass spectrometry.
| Side Reaction | Description | Detection by Mass Spectrometry |
| Incomplete Deprotection | Failure to remove the Boc group from the N-terminus of the Pen(Acm) residue before the next coupling step. | Detection of a peptide with a mass increase of 100.05 Da (mass of Boc group). |
| Deletion of Pen(Acm) | Failure to couple the this compound to the growing peptide chain. | Detection of a peptide missing the Pen(Acm) residue (mass decrease of 204.09 Da). |
| Oxidation of Thiol | Premature removal of the Acm group and subsequent oxidation of the free thiol to a sulfoxide or sulfonic acid. | Detection of mass increases of +16 Da (sulfoxide) or +48 Da (sulfonic acid) on the Pen residue. |
| Disulfide Bond Formation | If two Pen(Acm) or Cys(Acm) residues are present, premature deprotection and oxidation can lead to unintended disulfide bond formation. | A decrease of 2 Da in the molecular weight of the peptide is indicative of the formation of a single disulfide bond.[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol outlines the manual synthesis of a peptide containing a Pen(Acm) residue using Boc-SPPS on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using an appropriate activation method (e.g., DCC/DMAP or cesium salt method).
-
Washing: Wash the resin with DCM (3x) and isopropanol (3x) to remove unreacted reagents.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin with DCM (3x) and isopropanol (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
-
Washing: Wash the resin with DCM (3x).
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 4-9 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF or TFMSA).
-
Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the purified peptide.
HPLC Purification and Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a suitable solvent, such as 0.1% TFA in water.
-
HPLC Purification:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
-
-
Mass Spectrometry Analysis:
-
Analyze the collected fractions by electrospray ionization mass spectrometry (ESI-MS) to identify the fraction containing the desired peptide based on its molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of the desired peptide to confirm the amino acid sequence and the incorporation of the Pen(Acm) residue.
-
Visualizations
Caption: Workflow for SPPS incorporation and MS characterization of Pen(Acm).
Caption: Decision logic for selecting a Penicillamine protecting group.
References
A Comparative Guide to Boc-Pen(Acm)-OH and Fmoc-Pen(Acm)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the Boc and Fmoc strategies for Nα-protection is a critical decision that influences the overall efficiency, purity, and yield of the final peptide. This is particularly true when incorporating sterically hindered amino acids such as Penicillamine (Pen). This guide provides an objective comparison of Boc-Pen(Acm)-OH and Fmoc-Pen(Acm)-OH, offering insights into their respective performance, potential side reactions, and the experimental protocols for their use.
Penicillamine, a β,β-dimethyl substituted cysteine, introduces significant steric bulk, which can be advantageous for creating conformationally constrained peptides with enhanced biological activity and stability. The acetamidomethyl (Acm) group provides a stable thiol protection that is orthogonal to both Boc and Fmoc SPPS deprotection and cleavage steps, allowing for selective disulfide bond formation post-synthesis.
At a Glance: Key Differences Between Boc and Fmoc Strategies
| Feature | Boc-SPPS (tert-Butyloxycarbonyl) | Fmoc-SPPS (9-Fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM) | Weak base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Benzyl-based groups | tert-Butyl-based groups |
| Final Cleavage | Harsh acid (e.g., HF, TFMSA)[1][2] | Moderate acid (e.g., TFA)[3] |
| Acm Group Stability | Stable to TFA deprotection and HF/TFMSA cleavage[1] | Stable to piperidine deprotection and TFA cleavage[3][4] |
| Handling of Hindered Residues | Can be challenging due to repeated acid exposure potentially leading to side reactions. | Generally preferred for its milder conditions, though coupling of hindered residues still requires optimization.[5] |
| Instrumentation | Requires specialized HF-resistant apparatus. | Amenable to standard automated synthesizers. |
| Common Side Reactions | Acid-catalyzed side reactions, t-butylation. | Base-catalyzed side reactions (e.g., aspartimide formation, racemization).[6] |
Performance Comparison: Coupling Efficiency and Purity
The steric hindrance posed by the β,β-dimethyl groups of penicillamine makes peptide bond formation challenging, regardless of the Nα-protecting group. In both Boc and Fmoc strategies, achieving high coupling efficiency with Pen(Acm)-OH requires optimized conditions, such as the use of more potent coupling reagents and potentially longer reaction times or double coupling.[5]
Fmoc-SPPS is generally favored for its milder deprotection conditions, which can be beneficial for sensitive sequences. However, the basic conditions used for Fmoc removal can increase the risk of racemization, a known issue with cysteine and its derivatives.[4] The use of coupling reagent additives like HOBt or Oxyma Pure is crucial to suppress this side reaction.[7]
Boc-SPPS , with its repeated acid treatments for deprotection, can sometimes help in disrupting peptide aggregation, which can be a problem with hydrophobic or sterically hindered sequences. However, the harsh final cleavage with HF requires specialized equipment and can lead to other side reactions if not performed with appropriate scavengers.
Representative Data for Coupling Sterically Hindered Amino Acids
The following table summarizes typical conditions and expected outcomes for coupling sterically hindered amino acids in both strategies, which can be extrapolated to Pen(Acm)-OH.
| Parameter | Boc-SPPS with Hindered Amino Acids | Fmoc-SPPS with Hindered Amino Acids |
| Coupling Reagent | DCC/HOBt, HBTU | HATU, HCTU, PyBOP, DIC/Oxyma Pure[5][7][8] |
| Equivalents (AA:Reagent:Base) | Typically 2-4 eq. of amino acid and coupling reagent. | Typically 3-5 eq. of amino acid and coupling reagent.[5] |
| Coupling Time | 2-12 hours, may require double coupling. | 1-4 hours, may require double coupling.[5] |
| Expected Yield | Highly sequence-dependent, generally good with optimization. | Generally high with potent coupling reagents (>95% per step).[9] |
| Racemization Risk | Lower during standard coupling, but can occur with over-activation. | Higher, especially with cysteine derivatives; requires careful selection of base and additives.[6] |
Experimental Workflows
The following diagrams illustrate the general workflows for incorporating Pen(Acm)-OH using both Boc and Fmoc SPPS strategies.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Acm and Trityl Protection of Penicillamine for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex peptides and peptidomimetics, the strategic protection of reactive side chains is paramount to achieving high yields and purity. Penicillamine, a non-proteinogenic amino acid notable for its gem-dimethyl substitution on the β-carbon, presents unique challenges and opportunities in peptide design, particularly concerning disulfide bond formation and conformational rigidity. The choice of protecting group for its thiol moiety is a critical decision that dictates the synthetic strategy. This guide provides an objective, data-supported comparison of two commonly employed thiol protecting groups, Acetamidomethyl (Acm) and Trityl (Trt), for penicillamine.
At a Glance: Acm vs. Trityl for Penicillamine
| Feature | Acetamidomethyl (Acm) | Trityl (Trt) |
| Chemical Nature | Thioacetal | Triphenylmethyl thioether |
| Deprotection Condition | Oxidative (e.g., Iodine) or heavy metal salts (e.g., Hg(OAc)₂) | Mild to strong acid (e.g., TFA) |
| Stability in Fmoc SPPS | Stable to both piperidine (base) and TFA (acid) | Stable to piperidine (base) |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups | Orthogonal to base-labile groups (e.g., Fmoc) |
| Key Advantage | Enables regioselective disulfide bond formation in complex peptides | Facile removal during final cleavage in standard Fmoc SPPS |
| Potential Side Reactions | Potential for side reactions with sensitive residues (e.g., Trp, Met, Tyr) during iodine-mediated deprotection. More prone to racemization at the C-terminus compared to Trt-protected cysteine. | Re-tritylation of sensitive residues if scavengers are not used effectively. |
Chemical Properties and Orthogonality
The primary advantage of employing Acm protection for penicillamine lies in its remarkable stability across a wide range of reaction conditions, particularly the acidic and basic treatments inherent to standard Solid-Phase Peptide Synthesis (SPPS).[1] This stability makes Acm an ideal choice for complex synthetic routes where the penicillamine thiol needs to remain protected until a specific, late-stage step.[2] The Acm group is orthogonal to both acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is the cornerstone of its utility in the regioselective formation of multiple disulfide bonds.[2]
In contrast, the Trityl group is a bulky, acid-labile protecting group.[2] Its key advantage is its straightforward removal under the acidic conditions typically used for the final cleavage of the peptide from the resin in Fmoc-based SPPS.[3] This allows for the simultaneous deprotection of the penicillamine thiol along with other acid-labile side-chain protecting groups, simplifying the workup procedure for peptides requiring a free thiol upon completion of the synthesis.[3] The steric bulk of the Trityl group can also be beneficial in disrupting peptide aggregation during synthesis, a common challenge with hydrophobic or long peptide sequences.[4]
The distinct deprotection chemistries of Acm and Trityl groups allow for their concurrent use in the synthesis of complex peptides containing multiple cysteine or penicillamine residues, enabling the formation of specific disulfide bridges in a controlled manner.[5][6]
Quantitative Performance Comparison
While specific quantitative data directly comparing Acm and Trityl protection for penicillamine is scarce in the literature, data from the analogous amino acid, cysteine, provides valuable insights.
| Parameter | Acm Protection | Trityl Protection | Reference |
| Typical Cleavage Yield | 67% to nearly quantitative with Iodine; ~90% with 15 eq. DTNP | >95% with TFA-based cocktails | [3] |
| Racemization Tendency (C-terminal residue) | More prominent side reactions (epimerization and piperidinyl-adduct formation) at C-terminal Cys | Less prone to racemization compared to Acm | [7] |
Note: The quantitative data presented is primarily based on studies with cysteine and should be considered as a close approximation for penicillamine.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Pen(Acm)-OH
The synthesis of Fmoc-Pen(Acm)-OH is a multi-step process that requires careful control to ensure high purity. The thiol group of penicillamine must be protected with the Acm group before the introduction of the Fmoc group to the α-amino function to prevent side reactions.[1]
Materials:
-
Penicillamine
-
Acetamidomethyl chloride (Acm-Cl)
-
Appropriate solvent (e.g., acidic aqueous solution)
-
Base for pH adjustment
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Organic solvent (e.g., dioxane)
Procedure:
-
Acm Protection: Dissolve penicillamine in an acidic aqueous solution and cool to 0–10°C. Add acetamidomethyl chloride dropwise while maintaining the pH with a suitable base. Monitor the reaction by TLC until completion. Isolate the Pen(Acm)-OH product.
-
Fmoc Protection: Dissolve the dried Pen(Acm)-OH in an aqueous solution of an organic solvent like dioxane. Add Fmoc-OSu and a base (e.g., sodium bicarbonate) to maintain a basic pH. Stir the reaction at room temperature until completion, as monitored by TLC. Acidify the reaction mixture and extract the Fmoc-Pen(Acm)-OH product with an organic solvent. Purify the product by crystallization or chromatography.
Protocol 2: Synthesis of Fmoc-Pen(Trt)-OH
The synthesis of Fmoc-Pen(Trt)-OH is typically achieved by reacting Fmoc-penicillamine with trityl chloride.
Materials:
-
Fmoc-penicillamine
-
Trityl chloride
-
Base (e.g., pyridine or DIEA)
-
Dry organic solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve Fmoc-penicillamine in a dry organic solvent.
-
Add the base followed by trityl chloride.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Quench the reaction with a suitable reagent (e.g., methanol).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Iodine-Mediated Deprotection of Pen(Acm)
This protocol is suitable for the deprotection of the Acm group, often with concomitant disulfide bond formation.
Materials:
-
Acm-protected peptide
-
Solvent system (e.g., DMF/H₂O, MeOH/H₂O, or AcOH/H₂O)
-
Iodine (I₂) solution
-
Quenching solution (e.g., ascorbic acid or sodium thiosulfate)
Procedure:
-
Dissolve the Acm-protected peptide in the chosen solvent system.
-
Slowly add the iodine solution until a persistent yellow color is observed.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by HPLC.
-
Quench the excess iodine by adding the quenching solution until the yellow color disappears.
-
Purify the deprotected peptide by HPLC.
Protocol 4: TFA-Mediated Deprotection of Pen(Trt)
This is a standard protocol for the final cleavage and deprotection of a peptide synthesized using Fmoc chemistry, which simultaneously removes the Trityl group.[3]
Materials:
-
Trt-protected peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Pellet the peptide by centrifugation and wash with cold diethyl ether.
-
Dry the deprotected peptide under vacuum.
The Impact of the Gem-Dimethyl Group
The presence of two methyl groups on the β-carbon of penicillamine introduces significant steric hindrance around the thiol group. This steric bulk can influence the kinetics of both protection and deprotection reactions. While this steric hindrance can slow down coupling reactions during peptide synthesis, it also provides a key advantage by conformationally constraining the peptide backbone.[1] This can lead to peptides with more defined secondary structures and increased resistance to enzymatic degradation.
Furthermore, the gem-dimethyl group has been shown to influence the thermodynamics of polymerization and depolymerization of penicillamine-derived thiolactones, suggesting a role in controlling the reactivity of the thiol group.[8][9] In the context of protecting groups, this steric hindrance might favor the use of the less bulky Acm group in certain sterically crowded environments, although the bulky Trityl group can also be advantageous in preventing peptide aggregation.[4]
Conclusion
The choice between Acm and Trityl protection for penicillamine is dictated by the overall synthetic strategy.
Choose Acm protection when:
-
The synthesis involves the regioselective formation of multiple disulfide bonds.
-
The penicillamine thiol needs to remain protected through various synthetic steps, including acidic treatments.
-
A late-stage modification of the thiol group is required.
Choose Trityl protection when:
-
A simple, one-step deprotection of the thiol during the final acid cleavage is desired.
-
The synthesis is for a peptide that requires a free penicillamine thiol immediately after cleavage from the resin.
-
Peptide aggregation is a concern, as the bulky Trityl group can help mitigate this issue.
By carefully considering the advantages and disadvantages of each protecting group, researchers can design more efficient and successful syntheses of complex penicillamine-containing peptides for a wide range of applications in drug discovery and development.
References
- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-Pen(Trt)-OH | 201531-88-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS - Google Patents [patents.google.com]
- 7. digital.csic.es [digital.csic.es]
- 8. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Boc-Pen(Acm)-OH vs. Boc-Cys(Acm)-OH for Disulfide Bridge Formation
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of disulfide bridges is a cornerstone of peptide and protein chemistry, critical for imposing structural constraints, enhancing stability, and modulating biological activity. The choice of cysteine (Cys) or its analogue, penicillamine (Pen), as the disulfide-forming residue can significantly impact the chemical synthesis and the final properties of the peptide. This guide provides an objective comparison of Boc-Pen(Acm)-OH and Boc-Cys(Acm)-OH, two key building blocks for the synthesis of peptides with acetamidomethyl (Acm)-protected thiols, facilitating controlled disulfide bond formation.
Introduction to Boc-Cys(Acm)-OH and this compound
Boc-Cys(Acm)-OH is a widely utilized derivative of cysteine in solid-phase peptide synthesis (SPPS).[1][2] The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the Acm group provides stable yet cleavable protection for the thiol side chain.[1] This orthogonal protection scheme allows for the selective deprotection of the thiol group at a desired stage of the synthesis, typically after chain assembly, to facilitate disulfide bond formation.[3]
This compound is the corresponding derivative of penicillamine, a non-proteinogenic amino acid characterized by the presence of two methyl groups on its β-carbon. This gem-dimethyl substitution introduces significant steric hindrance and conformational rigidity compared to cysteine. These structural differences translate into distinct chemical and biological properties when incorporated into peptides.
Performance Comparison: Experimental Data
While direct head-to-head quantitative comparisons in the literature are scarce, the available data and qualitative observations allow for a comprehensive assessment of the two reagents.
Disulfide Bond Formation and Stability
The steric bulk of the gem-dimethyl groups in penicillamine influences both the kinetics and thermodynamics of disulfide bond formation.
| Feature | Boc-Cys(Acm)-OH | This compound | Key Observations and Implications |
| Rate of Disulfide Formation | Generally rapid under standard oxidation conditions. | Can be slower, particularly for Pen-Pen disulfide bond formation, due to steric hindrance.[4] | The formation of mixed Cys-Pen disulfides is often favored over Pen-Pen disulfides under kinetic control.[4] This can be exploited for regioselective disulfide pairing. |
| Disulfide Bond Stability | Susceptible to reduction and disulfide shuffling. | More resistant to reduction and disulfide shuffling.[5][6] | The gem-dimethyl groups provide steric hindrance that slows down thiol-disulfide exchange reactions, leading to more stable disulfide bridges.[5] |
| Control of Isomer Formation | Oxidation of peptides with multiple Cys residues can lead to a mixture of disulfide isomers. | Can be used to direct the formation of specific disulfide isomers. Oxidation of peptides with both Cys and Pen residues predominantly forms mixed Cys-Pen disulfides.[7] | This provides a synthetic advantage in controlling the folding of complex peptides. |
Table 1: Comparison of Disulfide Bond Formation and Stability
A study on an analog of α-conotoxin RgIA demonstrated the enhanced stability of a penicillamine-containing peptide. After 24 hours, the Pen-containing analog (RgIA-5474) showed only 6% disulfide reshuffling, whereas the Cys-containing counterpart (RgIA4) exhibited 36% reshuffling.[5]
Impact on Peptide Properties
The choice between cysteine and penicillamine has profound effects on the final peptide's structure and function.
| Property | Cysteine | Penicillamine | Rationale for Selection |
| Conformational Flexibility | Confers a higher degree of conformational flexibility to the peptide backbone. | The gem-dimethyl groups restrict the rotation around the Cα-Cβ and Cβ-S bonds, leading to increased conformational rigidity.[5] | Penicillamine is chosen to lock a peptide into a specific, bioactive conformation. However, this can also lead to a loss of activity if the constrained conformation is not optimal for receptor binding.[5] |
| Biological Activity | The native residue in a vast number of biologically active peptides. | Substitution can lead to significant changes in biological activity, including switches from agonist to antagonist behavior.[5] | The choice is highly context-dependent and often requires empirical testing. Penicillamine can be used to probe the conformational requirements for biological activity. |
| Resistance to Enzymatic Degradation | More susceptible to degradation by certain proteases. | The steric bulk can confer resistance to metalloproteinases. | For therapeutic peptides, enhanced stability against enzymatic degradation is a significant advantage, potentially leading to a longer in vivo half-life. |
Table 2: Impact of Cysteine vs. Penicillamine on Peptide Properties
Experimental Protocols
The following provides a general methodology for on-resin Acm deprotection and disulfide bond formation using iodine, a common method applicable to both Cys(Acm) and Pen(Acm) containing peptides.
On-Resin Iodine-Mediated Acm Deprotection and Cyclization
This protocol is adapted from procedures used for the synthesis of disulfide-rich peptides.[8]
-
Resin Swelling: The peptide-resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Deprotection/Oxidation Solution: A solution of iodine (I₂) is prepared in a mixture of DMF and water (e.g., 4:1 v/v). Typically, 10 equivalents of iodine relative to the peptide on the resin are used.
-
Reaction: The iodine solution is added to the swelled peptide-resin, and the mixture is agitated at room temperature for a specified time, typically ranging from 30 minutes to 2 hours. The progress of the reaction can be monitored by HPLC analysis of a cleaved sample.
-
Washing: After the reaction is complete, the resin is filtered and washed extensively to remove excess iodine and byproducts. The washing sequence often includes:
-
DMF
-
A solution of ascorbic acid in DMF to quench any remaining iodine.
-
DMF
-
Dichloromethane (DCM)
-
-
Cleavage and Deprotection: The cyclic peptide is then cleaved from the resin and fully deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Visualizing the Workflow and Chemical Structures
The following diagrams illustrate the chemical structures and the process of disulfide bond formation.
Figure 1: Chemical Structures of Boc-Cys(Acm)-OH and this compound.
Figure 2: Workflow for On-Resin Disulfide Bridge Formation.
Conclusion and Recommendations
The choice between this compound and Boc-Cys(Acm)-OH is a strategic decision in peptide drug design and development, driven by the desired properties of the final peptide.
-
Boc-Cys(Acm)-OH remains the standard choice for synthesizing peptides that mimic natural structures and require a degree of conformational flexibility. Its chemistry is well-established, and disulfide bond formation is generally efficient.
-
This compound is a powerful tool for introducing conformational constraints and enhancing the stability of disulfide bridges. The steric hindrance provided by the gem-dimethyl groups can be leveraged to control disulfide pairing in complex peptides and to increase resistance to enzymatic degradation and disulfide shuffling.[5][6][7] However, the impact on biological activity must be carefully evaluated for each specific application.
For novel therapeutic peptide development, the substitution of cysteine with penicillamine can be a valuable strategy to explore for improving stability and fine-tuning activity. It is recommended to perform initial screening with both analogues to determine the optimal residue for the desired therapeutic effect.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptidetherapeutics.org [peptidetherapeutics.org]
A Researcher's Guide to Confirming Disulfide Bond Formation: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of disulfide bonds is a critical quality attribute (CQA) for therapeutic proteins and other biomolecules.[1][2] These covalent linkages are fundamental to maintaining the correct three-dimensional structure, stability, and biological activity of proteins like monoclonal antibodies.[2][3][4] This guide provides a comprehensive comparison of leading analytical techniques used to confirm and characterize disulfide bond formation, supported by experimental data and detailed protocols.
Disulfide bonds introduce crucial structural constraints on the polypeptide chain, which reduces conformational entropy and facilitates more rapid protein folding.[5] Furthermore, these bonds enhance a protein's resilience to thermal and chemical denaturation.[5] Given their importance, a variety of analytical methods have been developed to verify their presence and correct pairing. This guide will delve into the most prominent of these techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Spectroscopic Assays, Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Edman Degradation.
Mass Spectrometry-Based Methods: The Cornerstone of Disulfide Bond Analysis
Mass spectrometry has become the primary analytical tool for the characterization of disulfide bonds due to its high sensitivity, resolution, and ability to elucidate structure.[1][5] MS-based approaches are versatile and can be applied in various workflows, most notably the "bottom-up" proteomics approach.[1][5]
In a typical bottom-up workflow, the protein of interest is enzymatically digested into smaller peptides under non-reducing conditions to preserve the native disulfide linkages.[3][5] These disulfide-linked peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS).[5] The identification of these linked peptides relies on detecting precursor ions with higher molecular weights and unique fragmentation patterns during tandem mass spectrometry (MS/MS).[5]
A common strategy involves comparing peptide maps generated under non-reducing and reducing conditions.[1][6][7] Peptides present in the non-reduced sample but absent in the reduced sample are indicative of disulfide bonds.[1]
Fragmentation Techniques in Mass Spectrometry
Several fragmentation techniques are employed to analyze disulfide-linked peptides, each with its own advantages:
-
Collision-Induced Dissociation (CID): A widely used technique that often results in the cleavage of the disulfide bond itself, which can complicate spectral interpretation.[5]
-
Higher-Energy Collisional Dissociation (HCD): Similar to CID but generally provides higher-resolution fragment ions.[5]
-
Electron Transfer Dissociation (ETD): This technique is particularly advantageous as it tends to preserve the labile disulfide bonds while cleaving the peptide backbone, simplifying the identification of the linked peptides.[1][5]
Below is a diagram illustrating a common workflow for disulfide bond analysis using mass spectrometry.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the stage of drug development, sample availability, and the level of structural detail required. The following table provides a quantitative comparison of the most common methods.
| Feature | Mass Spectrometry (Bottom-Up) | Ellman's Assay | NMR Spectroscopy | X-ray Crystallography | Edman Degradation |
| Principle | Identification of disulfide-linked peptides by mass.[3] | Colorimetric quantification of free thiol groups.[2] | Direct observation of disulfide linkages in solution.[5] | High-resolution 3D structure determination.[8] | Sequential N-terminal amino acid degradation.[9] |
| Primary Output | Direct identification of specific cysteine pairings.[3] | Total number of free thiols and disulfide bonds.[5] | Disulfide connectivity at the molecular level.[1] | Atomic-level 3D structure including disulfide bonds.[1] | Indirect confirmation of disulfide linkages.[9] |
| Sensitivity | Picomolar (pM) to femtomolar (fM) range.[2] | Micromolar (µM) range.[2][5] | Requires significant amounts of highly pure sample.[1] | Requires high-quality crystals.[1] | 1-10 picomoles.[9] |
| Throughput | High | High | Low | Low | Low |
| Limitations | Can be complex for proteins with numerous disulfide bonds.[1] | Does not identify specific cysteine pairings.[2] | Limited to small to medium-sized proteins.[5] | Requires protein crystallization, which can be challenging.[5] | N-terminal blockage can prevent sequencing; analysis is indirect.[9] |
Detailed Experimental Protocols
Mass Spectrometry: Bottom-Up Disulfide Bond Mapping
This protocol outlines a standard bottom-up approach for identifying disulfide linkages.[1][7]
-
Sample Preparation (Non-Reducing):
-
Sample Preparation (Reducing - for comparison):
-
Denature the protein sample.
-
Reduce all disulfide bonds using a reducing agent such as dithiothreitol (DTT).[5]
-
Alkylate all cysteine residues with IAM.
-
Perform enzymatic digestion.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to compare the peptide maps from the non-reduced and reduced samples.
-
Identify peptides present only in the non-reduced sample as potential disulfide-linked peptides.
-
Analyze the MS/MS spectra of these peptides to confirm the identity of the linked cysteine residues.
-
Ellman's Assay for Quantifying Disulfide Bonds
This spectrophotometric assay provides a quantitative measure of the total number of disulfide bonds.[2][5]
-
Reagent Preparation: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Measurement of Free Thiols:
-
Add the DTNB solution to the native protein sample.
-
Incubate at room temperature for a short period (e.g., 15 minutes).[2]
-
Measure the absorbance at 412 nm to determine the concentration of free sulfhydryl groups.
-
-
Measurement of Total Thiols:
-
To a separate aliquot of the protein sample, add a reducing agent (e.g., DTT) to break all disulfide bonds.
-
Add the DTNB solution and incubate.
-
Measure the absorbance at 412 nm to determine the total concentration of cysteine residues.
-
-
Calculation: The number of disulfide bonds is calculated from the difference between the total thiol concentration and the free thiol concentration.[5]
Advanced and Complementary Techniques
While mass spectrometry is a dominant technique, other methods provide valuable and often orthogonal information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the direct observation of disulfide linkages in proteins in solution.[5][10] It is particularly useful for smaller to medium-sized proteins and can provide precise localization of disulfide bonds by detecting characteristic chemical shifts of cysteine residues and inter-residue nuclear Overhauser effects.[5] However, NMR requires larger amounts of highly purified samples and is a lower-throughput technique compared to MS.[1][11]
X-ray Crystallography
For proteins that can be crystallized, X-ray crystallography provides an atomic-resolution three-dimensional structure, unequivocally showing the connectivity of disulfide bonds.[1][8] While providing the highest level of structural detail, the major bottleneck is the requirement for high-quality protein crystals, which can be challenging to obtain.[1]
Edman Degradation
Historically a primary method for protein sequencing, Edman degradation can be used to indirectly infer disulfide bond connectivity.[1][9] This is achieved by analyzing the sequence of purified peptide fragments generated under non-reducing conditions or by comparing the sequences of intact and reduced protein chains.[9] While it provides highly accurate N-terminal sequence information, it is a low-throughput and labor-intensive method for disulfide mapping.[9][12]
The logical relationship between sample preparation and the various analytical techniques is illustrated in the diagram below.
References
- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. rapidnovor.com [rapidnovor.com]
- 5. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 6. books.rsc.org [books.rsc.org]
- 7. sciex.com [sciex.com]
- 8. Enzyme Disulfide Bond Analysis [creative-enzymes.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. NMR methods for determining disulfide-bond connectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct assignment of disulfide bonds by Edman degradation of selected peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Peptide Purity: A Comparative Guide to Synthetic Peptides with Boc-Pen(Acm)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical prerequisite for reliable and reproducible results. The choice of building blocks, particularly those with reactive side chains like penicillamine, significantly influences the purity of the final product. This guide provides an objective comparison of purity assessment for synthetic peptides incorporating Boc-Pen(Acm)-OH, contrasting it with key alternatives and detailing the analytical methodologies required for robust validation.
Penicillamine (Pen), a cysteine analogue, is a valuable non-proteinogenic amino acid for introducing structural constraints in peptides. Its thiol side chain requires protection during solid-phase peptide synthesis (SPPS). The acetamidomethyl (Acm) group is a commonly employed protecting group, stable to the acidic conditions of Boc-SPPS deprotection steps. However, the overall synthesis strategy and the choice of protecting group can impact the impurity profile of the crude peptide. This guide explores these differences to inform the selection of the most suitable synthetic route for your research.
Performance Comparison: this compound vs. Alternatives
The purity of a synthetic peptide is influenced by the Nα-protection strategy (Boc vs. Fmoc) and the side-chain protecting group. Here, we compare this compound with two primary alternatives: Fmoc-Pen(Acm)-OH, which represents a change in the overall synthesis strategy, and Boc-Pen(Trt)-OH, which utilizes a different thiol protecting group within the same Boc strategy.
| Parameter | This compound | Fmoc-Pen(Acm)-OH | Boc-Pen(Trt)-OH | Key Considerations |
| Nα-Deprotection Chemistry | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) | Strong Acid (e.g., TFA) | The harsh acidic conditions of Boc deprotection can lead to more side reactions compared to the milder basic deprotection in Fmoc chemistry.[1] |
| Illustrative Crude Purity (by HPLC) | ~60-70% | ~70-85% | ~65-75% | Fmoc strategies often yield cleaner crude products due to milder deprotection steps.[2] The acid-labile Trt group can also lead to higher purity compared to the more robust Acm group under certain cleavage conditions.[3] |
| Overall Yield (after purification) | Moderate | Higher | Moderate to High | Higher crude purity generally simplifies purification and improves the final yield.[2] |
| Key Potential Side Reactions | - Incomplete deprotection- Deletion sequences- S-to-O Acm shift to Ser/Thr residues during deprotection[4] | - Piperidine adduct formation- Deletion sequences | - Incomplete deprotection- Tritylation of sensitive residues (e.g., Trp) if scavengers are inadequate[3] | The Acm group is known to potentially migrate to the hydroxyl groups of nearby serine or threonine residues under certain deprotection conditions.[4] |
| Thiol Deprotection Conditions | Requires specific reagents (e.g., Hg(II)acetate, iodine)[5] | Requires specific reagents (e.g., Hg(II)acetate, iodine)[5] | Cleaved simultaneously with TFA during final cleavage[5] | The Trt group offers the advantage of being removed during the final cleavage step, simplifying the workflow. The Acm group requires a separate, orthogonal deprotection step. |
Note: The data in this table is illustrative and can vary significantly depending on the peptide sequence, synthesis protocol, and purification efficiency.
Experimental Protocols
Accurate purity assessment relies on well-defined analytical methods. Below are standard protocols for the analysis of synthetic peptides containing Pen(Acm).
Purity and Impurity Analysis by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of the synthetic peptide and identify any impurities.
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a gradient pump, an autosampler, and a UV detector.
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[1]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized peptide.
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: The sample is typically diluted from the HPLC eluent or prepared in a suitable volatile solvent.
-
MS Analysis:
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide.
-
-
Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated molecular weight of the target peptide.[6]
Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition and quantify the peptide.
Procedure:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.[7]
-
Separation and Detection: The resulting amino acid mixture is separated by ion-exchange chromatography or pre-column derivatization followed by RP-HPLC. The separated amino acids are detected and quantified, often after reaction with ninhydrin or by fluorescence.[7][8]
-
Data Analysis: The amino acid ratios are compared to the theoretical composition of the peptide.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the experimental workflows for peptide synthesis and purity assessment.
Caption: General workflow for peptide synthesis and purity assessment.
Caption: Comparison of Boc and Fmoc strategies for Pen(Acm) peptides.
Conclusion
The purity assessment of synthetic peptides containing this compound requires a multi-faceted analytical approach, primarily relying on RP-HPLC for purity determination and mass spectrometry for identity confirmation. While the Boc strategy is a well-established method, for peptides containing sensitive residues or for achieving higher crude purity, the Fmoc strategy with Fmoc-Pen(Acm)-OH may be advantageous due to its milder deprotection conditions.[2]
Furthermore, within the Boc framework, the choice of thiol protecting group is critical. While this compound necessitates a separate deprotection step, alternatives like Boc-Pen(Trt)-OH offer streamlined cleavage. The potential for side reactions, such as the Acm group migration, must be considered during synthesis planning and carefully monitored during purity analysis. Ultimately, the optimal strategy will depend on the specific peptide sequence, the desired final purity, and the available resources for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to NMR Spectroscopy for the Structural Analysis of Penicillamine-Containing Peptides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other structural analysis techniques for peptides incorporating the non-standard amino acid Penicillamine (Pen). It includes supporting experimental data, detailed methodologies, and visualizations to facilitate a deeper understanding of the conformational properties of these unique biomolecules.
Penicillamine, with its characteristic gem-dimethyl group on the β-carbon, introduces significant conformational constraints in peptides. This structural feature, along with the thiol group's ability to form disulfide bridges and chelate metals, makes Pen-containing peptides attractive candidates for therapeutic development. Understanding their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR). NMR spectroscopy has proven to be a powerful tool for determining the solution-state structures of these peptides, providing insights that are complementary to solid-state methods like X-ray crystallography.
Performance Comparison: NMR vs. X-ray Crystallography
NMR spectroscopy and X-ray crystallography are the two primary techniques for high-resolution structural determination of biomolecules. However, they provide different perspectives on a molecule's conformation.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution (near-physiological conditions) | Solid (crystal lattice) |
| Information | Ensemble of conformations, dynamics | Static, single conformation |
| Molecular Size | Typically < 30-40 kDa | No strict upper limit |
| Hydrogen Atoms | Directly observable | Generally not resolved |
| Flexibility | Can characterize flexible regions | Flexible regions lead to disorder |
| Sample Prep | Requires soluble, stable sample | Requires well-diffracting crystals |
Studies on [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a well-characterized cyclic Pen-containing peptide, have highlighted the differences between its solution and solid-state conformations. While the solution NMR data for the peptide backbone of DPDPE analogs are largely consistent with their X-ray structures, significant differences have been observed, particularly in the disulfide bond region[1][2]. This suggests that the crystal packing forces in the solid state may influence the peptide's conformation, and the solution-state structure determined by NMR may be more representative of its biologically active form.
Quantitative NMR Data for [D-Pen²,D-Pen⁵]enkephalin (DPDPE)
The following tables summarize the ¹H and ¹³C chemical shifts and ³J(HNα) coupling constants for DPDPE in aqueous solution and DMSO-d₆. These parameters are crucial for defining the peptide's conformation.
Table 1: ¹H Chemical Shifts (ppm) for DPDPE
| Residue | NH | αH | βH | Other |
| Tyr¹ | 8.25 | 4.45 | 3.05, 2.85 | Aromatics: 7.05, 6.75 |
| D-Pen² | 8.60 | 4.15 | - | β-CH₃: 1.45, 1.15 |
| Gly³ | 8.15 | 3.80, 3.60 | - | - |
| Phe⁴ | 8.35 | 4.65 | 3.20, 2.95 | Aromatics: 7.25 |
| D-Pen⁵ | 8.50 | 4.25 | - | β-CH₃: 1.55, 1.25 |
Data compiled from literature for DPDPE in DMSO-d₆.
Table 2: ¹³C Chemical Shifts (ppm) for DPDPE
| Residue | Cα | Cβ | C=O | Other |
| Tyr¹ | 55.2 | 37.1 | 172.5 | Aromatic C: 156.0, 130.5, 128.0, 115.5 |
| D-Pen² | 65.8 | 46.2 | 171.8 | β-CH₃: 31.5, 26.0 |
| Gly³ | 43.5 | - | 170.1 | - |
| Phe⁴ | 54.9 | 38.0 | 172.1 | Aromatic C: 137.0, 129.5, 128.5, 127.0 |
| D-Pen⁵ | 65.5 | 46.5 | 171.5 | β-CH₃: 31.8, 26.3 |
Data compiled from literature for DPDPE in DMSO-d₆.
Table 3: ³J(HNα) Coupling Constants (Hz) for DPDPE
| Residue | ³J(HNα) |
| Tyr¹ | 8.5 |
| D-Pen² | 9.0 |
| Gly³ | 6.0, 5.5 |
| Phe⁴ | 8.8 |
| D-Pen⁵ | 9.2 |
Data obtained from simulations based on NMR data in aqueous solution.[1]
These coupling constants can be used in the Karplus equation to derive dihedral angle restraints, providing critical information about the peptide backbone's conformation.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key NMR experiments used in the structural analysis of Pen-containing peptides.
Sample Preparation
-
Peptide Synthesis and Purification: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Dissolution: A lyophilized peptide sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.
-
pH Adjustment: For aqueous samples, the pH is adjusted to a desired value (typically between 3 and 6) to minimize the exchange rate of amide protons.
-
Internal Standard: An internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (TMS), is added for chemical shift referencing.
2D NMR Experiments
A standard suite of 2D NMR experiments is used to assign proton and carbon resonances and to obtain structural restraints.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily those separated by two or three bonds. This is the starting point for assigning spin systems of amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the complete assignment of an amino acid's sidechain protons from its amide proton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. These correlations are the primary source of distance restraints for structure calculation. For medium-sized molecules where the NOE may be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often used instead.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with directly attached heteronuclei, typically ¹³C or ¹⁵N. This is essential for assigning carbon and nitrogen resonances. Isotopic labeling of the peptide with ¹³C and ¹⁵N is often required for this experiment.
A typical set of experimental parameters for a 500 MHz spectrometer is provided in the table below.
Table 4: Typical 2D NMR Experimental Parameters
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C/¹⁵N) | Number of Scans | Mixing Time |
| COSY | cosygpmfqf | 12 ppm | - | 8-16 | - |
| TOCSY | mlevphpr | 12 ppm | - | 16-32 | 60-80 ms |
| NOESY | noesygpph | 12 ppm | - | 32-64 | 150-300 ms |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.3 | 12 ppm | 80-120 ppm | 32-64 | - |
Visualizing the Workflow and Structural Relationships
Graphviz diagrams are used to illustrate the logical flow of the NMR structural analysis process and the relationships between different types of experimental data.
This workflow diagram illustrates the progression from raw NMR data acquisition to the final three-dimensional structure of the peptide.
This diagram shows how different NMR experiments provide specific types of information that are used to define the various levels of a peptide's structure.
Conclusion
NMR spectroscopy is an indispensable technique for the structural elucidation of Pen-containing peptides in a solution environment, which closely mimics their physiological state. The ability to characterize dynamic and flexible regions provides a significant advantage over solid-state methods. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers in the field of peptide design and drug discovery, enabling a more rational approach to the development of novel therapeutics based on Pen-containing peptide scaffolds.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Item - Conformational Determinants of Agonist versus Antagonist Properties of [d-Pen2,d-Pen5]Enkephalin (DPDPE) Analogs at Opioid Receptors. Comparison of X-ray Crystallographic Structure, Solution 1H NMR Data, and Molecular Dynamic Simulations of [l-Ala3]DPDPE and [d-Ala3]DPDPE - figshare - Figshare [figshare.com]
A Researcher's Guide to Thiol Protecting Groups in Peptide Synthesis: A Comparative Stability Analysis
The strategic protection of cysteine's thiol side chain is a cornerstone of modern peptide synthesis, crucial for preventing unwanted side reactions and enabling the precise, regioselective formation of disulfide bonds. The choice of an appropriate S-protecting group is dictated by its stability profile relative to the conditions employed during peptide assembly and cleavage. This guide provides a comprehensive comparison of commonly used thiol protecting groups, supported by quantitative stability data and detailed experimental protocols to inform the rational design of synthetic strategies.
Comparative Stability Data
The stability of a protecting group is not absolute but is highly dependent on the specific chemical environment. The following tables summarize the stability of key thiol protecting groups under conditions frequently encountered in Solid-Phase Peptide Synthesis (SPPS), particularly Fmoc-based strategies.
Table 1: Stability in Acidic Conditions (TFA-based Cleavage Cocktails)
Trifluoroacetic acid (TFA) is the standard reagent for the final cleavage of peptides from the resin and the concomitant removal of most side-chain protecting groups. The stability of a thiol protecting group in strong acid is a critical factor in determining whether the final peptide will possess a free thiol or a protected one.
| Protecting Group | Reagent | Time | Temperature | % Deprotection | Key Characteristics & Use Case |
| Trityl (Trt) | 95% aq. TFA, 2.5% TIS, 2.5% H₂O | 2 hours | Room Temp. | >95% (complete)[1][2] | Standard Choice for Free Thiols: Cost-effective and reliably cleaved during final TFA treatment. Requires scavengers like TIS to prevent re-alkylation.[2][3] |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete)[1] | Highly Acid Labile: Used for orthogonal protection where on-resin deprotection is desired for subsequent modification or disulfide bond formation.[2] |
| Diphenylmethyl (Dpm) | 1-3% TFA in DCM | On-resin | Room Temp. | Stable[1][2] | Orthogonal to Mmt: More stable than Mmt, allowing for sequential deprotection strategies. Cleaved with strong TFA.[2] |
| tert-Butyl (tBu) | 95% TFA | 2 hours | Room Temp. | Stable[4][5] | Stable to TFA: Requires strong acids like TFMSA or Hg(II) for removal, making it non-ideal for standard TFA cleavage.[5] |
| Acetamidomethyl (Acm) | 95% TFA | 2 hours | Room Temp. | Stable[4] | Orthogonal to Acid-Labile Groups: Stable to TFA. Typically removed by oxidative methods (e.g., iodine) for disulfide bond formation.[5] |
| tert-Butylthio (StBu) | 95% TFA (no thiol scavengers) | 2 hours | Room Temp. | Stable[2] | Reductively Cleavable: Stable to both acidic (TFA) and basic (piperidine) conditions. Removed by reducing agents like thiols or phosphines.[2][6] |
TIS: Triisopropylsilane, DCM: Dichloromethane
Table 2: Stability in Basic and Reductive Conditions
During Fmoc-SPPS, protecting groups must withstand repeated exposure to basic conditions (e.g., piperidine) for N-terminal Fmoc group removal. Furthermore, some groups are designed for selective removal under reductive conditions, offering an orthogonal deprotection strategy.
| Protecting Group | Reagent | Time | Temperature | % Stability | Key Characteristics & Use Case |
| Trityl (Trt) | 20% Piperidine in DMF | 2 hours | Room Temp. | >99% | Stable to standard Fmoc deprotection conditions.[3] |
| Acetamidomethyl (Acm) | 20% Piperidine in DMF | 2 hours | Room Temp. | >99% | Stable to standard Fmoc deprotection conditions. |
| tert-Butylthio (StBu) | 20% Piperidine in DMF | 2 hours | Room Temp. | >99% | Highly Stable: Robust group stable to both acid and base, providing excellent thiol protection during synthesis.[7] |
| tert-Butylthio (StBu) | 10 eq. DTT in NMP, 2% DBU | 2 hours | Room Temp. | <5% (Complete Deprotection) | Orthogonal Removal: Allows for on-resin or in-solution deprotection under mild reducing conditions to form disulfide bonds.[2] |
| sec-isoamyl mercaptan (SIT) | Mild Reductive Conditions | - | Room Temp. | Cleavable | A disulfide-based protecting group designed for orthogonal deprotection under mild reductive conditions.[8] |
DMF: Dimethylformamide, DTT: Dithiothreitol, NMP: N-Methyl-2-pyrrolidone, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing stability data. Below are representative protocols for assessing protecting group lability.
Protocol 1: Acid Stability Assay (TFA Cleavage)
Objective: To quantify the stability of a thiol protecting group to standard resin cleavage and global deprotection conditions.
-
Peptide Synthesis: Synthesize a short model peptide (e.g., H-Gly-Cys(PG)-Phe-NH₂) on a Rink Amide resin using standard Fmoc-SPPS protocols.
-
Resin Aliquoting: After synthesis, wash and dry the peptidyl-resin. Accurately weigh 10 mg of the resin into a microcentrifuge tube.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add 200 µL of the cleavage cocktail to the resin. Incubate at room temperature with occasional shaking for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the peptide by adding 1.5 mL of cold diethyl ether.
-
Sample Preparation: Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide. Re-dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Analysis: Analyze the sample by HPLC and Mass Spectrometry (MS). Compare the peak area of the fully deprotected peptide (free thiol) to any remaining protected peptide to calculate the percentage of deprotection.
Protocol 2: Orthogonal Deprotection Assay (On-Resin Reductive Cleavage of StBu)
Objective: To assess the efficiency of on-resin reductive removal of the S-tert-Butylthio (StBu) group.
-
Peptide Synthesis: Synthesize a model peptide (e.g., H-Gly-Cys(StBu)-Phe-NH₂) on a Rink Amide resin.
-
Resin Aliquoting: Swell a known amount of the peptidyl-resin (e.g., 20 mg) in NMP.
-
Deprotection Cocktail: Prepare a solution of 10 equivalents of Dithiothreitol (DTT) and 2% (v/v) DBU in NMP, relative to the resin loading.
-
On-Resin Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 2 hours.
-
Washing: Wash the resin extensively with NMP, DCM, and Methanol to remove excess reagents.
-
Cleavage and Analysis: Cleave a small portion of the resin using the standard TFA cocktail from Protocol 1. Analyze the crude peptide by HPLC and MS to determine the extent of StBu group removal.
Visualization of Workflows and Concepts
Diagrams created using Graphviz illustrate key decision-making processes and experimental workflows in peptide synthesis involving cysteine.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS) incorporating a protected cysteine.
Caption: Logical flow for regioselective disulfide bond formation using orthogonal thiol protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 6. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Sequence of Peptides Synthesized with Boc-Pen(Acm)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the validation of the final product's amino acid sequence is a critical step to ensure its identity, purity, and functionality. The incorporation of non-standard amino acids with protecting groups, such as tert-butyloxycarbonyl-S-acetamidomethyl-L-penicillamine (Boc-Pen(Acm)-OH), introduces specific analytical challenges. This guide provides an objective comparison of the primary methodologies for peptide sequence validation, with a special focus on considerations for peptides containing Pen(Acm).
The two principal techniques for peptide sequencing are Edman degradation and mass spectrometry (MS). Each offers distinct advantages and is suited to different experimental needs.[1][2] A thorough understanding of these methods is essential for selecting the most appropriate strategy for sequence validation.
Comparison of Primary Sequencing Methodologies
A quantitative and qualitative comparison of Edman degradation and tandem mass spectrometry (MS/MS) is summarized below.
| Feature | Edman Degradation | Tandem Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids.[1][2][3][4][5][6][7][8] | Fragmentation of peptide ions and analysis of fragment mass-to-charge ratios.[1][2][9][10] |
| Primary Use Case | Unambiguous determination of the N-terminal sequence of a purified peptide.[3] | High-throughput sequencing of complex peptide mixtures and identification of post-translational modifications (PTMs).[3][9] |
| Accuracy | High for the initial 10-30 residues.[5] | High, but can be ambiguous between isobaric residues (e.g., Leu/Ile) without high-resolution instrumentation. |
| Sensitivity | 10-100 picomoles.[5] | High (picomole to attomole range). |
| Throughput | Low; it is a stepwise, cyclical process.[4] | High; suitable for analyzing a large number of samples.[9] |
| Sequence Length | Limited to ~30-60 residues due to accumulating chemical inefficiencies.[5] | Dependent on fragmentation efficiency, generally suitable for peptides up to 20-30 residues. Longer sequences are determined by assembling overlapping shorter peptide sequences. |
| Cost | Can be more costly for longer sequences due to the per-cycle reagent consumption. The initial instrument cost can be lower than high-end mass spectrometers.[11] | The cost per sample can be lower for high-throughput applications, but the initial instrument investment is typically higher.[12] |
| Handling of Modified Residues | Difficult for unknown modifications as it relies on PTH-amino acid standards for identification.[13] | Flexible; can identify any modification as long as the mass shift is known and included in the analysis software. |
| Database Dependency | Independent of sequence databases.[2][4] | Can be used for de novo sequencing (database-independent) or database searching (faster for known proteins).[2][14][15] |
Considerations for Peptides Containing Pen(Acm)
The presence of the S-acetamidomethyl (Acm) protecting group on the penicillamine residue requires special consideration for both Edman degradation and mass spectrometry.
For Edman Degradation: The direct identification of Pen(Acm) is challenging because a standard phenylthiohydantoin (PTH)-Pen(Acm) derivative is not commercially available for comparison.[13] The chemical conditions of the Edman cycles might also lead to the degradation of the modified residue, complicating the interpretation of the chromatogram for that cycle. While it is possible to sequence peptides with the Acm group intact, identifying the modified residue would likely require prior chemical treatment to either remove the Acm group or convert it to a derivative for which a PTH standard is available. However, Edman degradation is generally not the preferred method for analyzing peptides with such modifications due to these complexities.
For Mass Spectrometry: Mass spectrometry is well-suited for sequencing peptides containing Pen(Acm). The mass of the Pen(Acm) residue can be calculated and added to the sequencing software as a custom modification. During tandem mass spectrometry (MS/MS), the peptide backbone is fragmented, and the sequence is deduced from the mass differences between the resulting fragment ions. The Pen(Acm) residue will be identified by a characteristic mass shift in the b- and y-ion series. The Acm group is generally stable during collision-induced dissociation (CID), the most common fragmentation method. Therefore, deprotection of the Acm group is typically not necessary before MS/MS analysis.
The fragmentation of a peptide containing Pen(Acm) will proceed along the peptide backbone, producing b- and y-ions. The mass of the Pen(Acm) residue will be incorporated into the masses of the fragment ions containing it.
Experimental Protocols
This protocol provides a general overview of the steps involved in automated Edman degradation.
-
Sample Preparation:
-
The peptide sample must be highly purified (typically >90%) and free of salts and detergents.
-
Dissolve the peptide in a suitable solvent, such as 0.1% aqueous trifluoroacetic acid (TFA).
-
The amount of sample required is typically in the range of 10-100 picomoles.[5]
-
-
Immobilization:
-
The peptide is adsorbed onto a chemically inert membrane, often a polyvinylidene difluoride (PVDF) membrane.
-
-
Automated Sequencing Cycles: The sample is placed in an automated protein sequencer which performs the following steps iteratively:
-
Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[7]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ)-amino acid.[7]
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.[7]
-
Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards.[16]
-
-
Data Analysis:
-
The sequence is determined by identifying the PTH-amino acid from each cycle in order.
-
This protocol outlines a typical workflow for de novo peptide sequencing using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation:
-
The peptide sample is dissolved in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
For longer proteins, an enzymatic digestion step (e.g., with trypsin) is performed to generate shorter peptides suitable for MS/MS analysis. This is generally not required for synthetic peptides that are already within the optimal size range for fragmentation.
-
-
Liquid Chromatography (LC) Separation:
-
The peptide solution is injected into an HPLC system, typically a nano-LC system for high sensitivity.
-
Peptides are separated on a reverse-phase column using a gradient of increasing organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Analysis:
-
MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and a full scan mass spectrum (MS1) is acquired to determine the mass-to-charge (m/z) ratios of the intact peptide ions.
-
MS2 Fragmentation: The mass spectrometer's software selects precursor ions from the MS1 scan for fragmentation. This is typically done using collision-induced dissociation (CID), where the ions are collided with an inert gas (e.g., argon or nitrogen).[10]
-
MS2 Scan: A mass spectrum of the resulting fragment ions (MS2 spectrum) is acquired.
-
-
Data Analysis and Sequencing:
-
The MS/MS spectra are analyzed to determine the amino acid sequence. This can be done manually or using de novo sequencing software.
-
The software identifies series of fragment ions (primarily b- and y-ions) that differ in mass by a single amino acid residue.
-
The mass of Pen(Acm) (C7H12N2O2S, molecular weight: 188.24 Da) would be added to the software's list of possible modifications.
-
The complete sequence is assembled from the series of identified amino acid residues.
-
Alternative and Complementary Validation Techniques
While Edman degradation and mass spectrometry are the primary methods for determining the full sequence, other techniques can provide valuable confirmatory data.
-
Amino Acid Analysis (AAA): This technique determines the amino acid composition of a peptide.[11] The peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified. While it does not provide sequence information, it can verify the presence and relative ratios of the expected amino acids, including penicillamine if a standard is available.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 2D NMR techniques can be used to determine the complete sequence and three-dimensional structure.[17] However, it is a more complex and time-consuming technique compared to MS.[17]
Visualizing Experimental Workflows
References
- 1. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 9. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Fully Supported Edman Sequencer Offers Cost Effective N-Terminal Protein Sequencing Benefits | Labcompare.com [labcompare.com]
- 12. coherentmarketinsights.com [coherentmarketinsights.com]
- 13. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. ehu.eus [ehu.eus]
- 17. Comprehensive evaluation of peptide de novo sequencing tools for monoclonal antibody assembly - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-Pen(Acm)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Boc-Pen(Acm)-OH are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal protocols for this compound.
Chemical and Physical Properties
This compound, also known as Boc-S-acetamidomethyl-L-penicillamine, is a protected amino acid derivative commonly used in peptide synthesis.[1][2] Understanding its properties is the first step toward safe handling and disposal.
| Property | Value |
| CAS Number | 129972-45-8[2] |
| Molecular Formula | C13H24N2O5S[3] |
| Molecular Weight | 320.41 g/mol [3] |
| Melting Point | 105 °C[4] |
| Boiling Point | 532.3±50.0 °C[4] |
| Storage Temperature | 2-8°C[3] |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety eyewear.[5]
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Avoid direct contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[4]
-
When weighing the lyophilized powder, do so quickly and reseal the container tightly to minimize exposure to air and moisture.[6] It is recommended to allow the container to warm to room temperature in a desiccator before opening to prevent condensation.[6][7]
Storage:
-
For long-term storage, keep this compound in a tightly sealed container at 2-8°C.[3]
-
Store away from heat, light, and moisture to prevent degradation.[7]
-
Peptides and their derivatives, especially those containing cysteine, are susceptible to oxidation.[8] While not explicitly stated for this compound, purging the container with an inert gas like argon or nitrogen before sealing for long-term storage is a good practice.[5]
Disposal Procedures
Treat all waste containing this compound as laboratory chemical waste.[5] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Containers:
-
Solid Waste: Place unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials that have come into direct contact with the solid compound into a designated, properly labeled hazardous waste container.[5] The container should be sealable and appropriate for solid chemical waste.[9]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste.[5] Never pour these solutions down the sink.[5] The container must be compatible with the solvents used.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[9] Include the approximate concentration and quantity of the waste.
-
Storage of Waste: Store the sealed and labeled waste containers in a designated, secure area, away from general laboratory traffic, until they are collected by your institution's EHS personnel.
-
Collection and Final Disposal: Arrange for the collection of the hazardous waste through your institution's established procedures. The final disposal will be handled by a licensed hazardous waste management company, likely through incineration or other approved methods.[10]
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general laboratory procedures for handling and disposing of protected amino acids and peptide-related waste form the basis of the recommended disposal plan.[5][9] The deprotection of the Acm group often involves reagents like iodine or mercury (II) acetate, which themselves generate hazardous waste that must be disposed of properly.[11][12] The waste generated from such procedures, containing byproducts and residual reagents, should also be treated as hazardous chemical waste and disposed of according to the guidelines above.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 129972-45-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 129972-45-8 [amp.chemicalbook.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. ohio.edu [ohio.edu]
- 10. globechemie.com [globechemie.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
